molecular formula C12H10N2O3 B1599482 Methyl 4-(pyrimidin-2-yloxy)benzoate CAS No. 1090587-89-5

Methyl 4-(pyrimidin-2-yloxy)benzoate

Numéro de catalogue: B1599482
Numéro CAS: 1090587-89-5
Poids moléculaire: 230.22 g/mol
Clé InChI: QPLXGVPDVXGPLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(pyrimidin-2-yloxy)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(pyrimidin-2-yloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(pyrimidin-2-yloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 4-pyrimidin-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-3-5-10(6-4-9)17-12-13-7-2-8-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLXGVPDVXGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429185
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090587-89-5
Record name Methyl 4-(pyrimidin-2-yloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Methyl 4-(pyrimidin-2-yloxy)benzoate chemical properties

[1]

Executive Summary

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 1090587-89-5) is a specialized organic intermediate utilized primarily in the synthesis of agrochemicals (specifically acetolactate synthase [ALS] inhibitor herbicides) and pharmaceutical compounds (kinase inhibitors).[1] Structurally, it consists of a methyl benzoate moiety linked to a pyrimidine ring via an ether bridge at the 4-position. This bi-aryl ether scaffold confers unique electronic properties and metabolic stability, making it a critical building block for optimizing bioavailability and target binding affinity in drug discovery and pesticide development.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models for the compound.

PropertyValue / Description
IUPAC Name Methyl 4-(pyrimidin-2-yloxy)benzoate
CAS Registry Number 1090587-89-5
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point Predicted range:[1] 85–110 °C (Based on structural analogs [1])
Boiling Point ~395 °C (Predicted at 760 mmHg)
Density ~1.25 g/cm³
Solubility High: DMSO, DMF, Dichloromethane, Ethyl AcetateLow: Water, Hexanes
LogP ~1.9 (Predicted)
Structural Analysis

The molecule features two key pharmacophores:

  • Benzoate Ester: susceptibility to hydrolysis allows for conversion to the free acid (active form in many herbicides) or further derivatization.

  • Pyrimidinyl Ether: The ether linkage is stabilized by the electron-deficient pyrimidine ring, making it resistant to oxidative cleavage compared to standard aryl ethers.

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate relies on Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred over metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) due to lower cost and the high reactivity of 2-halopyrimidines.

Protocol: Base-Mediated SₙAr Coupling

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 equiv)[2]

  • 2-Chloropyrimidine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with Methyl 4-hydroxybenzoate and anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add 2-Chloropyrimidine dropwise or in portions.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 3:1) or HPLC.

  • Quench: Cool the mixture to room temperature and pour into ice-cold water (5x reaction volume).

  • Isolation: The product typically precipitates. Filter the solid, wash with water to remove salts and residual DMF.

  • Purification: Recrystallize from Ethanol or Isopropanol if necessary to achieve >98% purity.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the formation of the Meisenheimer complex intermediate.

SnAr_MechanismReactantsReactantsMethyl 4-hydroxybenzoate+ 2-ChloropyrimidineDeprotonationStep 1: DeprotonationFormation of Phenoxide AnionReactants->DeprotonationK2CO3, DMFIntermediateTransition StateMeisenheimer Complex(Stabilized by Pyrimidine N)Deprotonation->IntermediateNucleophilic AttackProductProductMethyl 4-(pyrimidin-2-yloxy)benzoate+ KClIntermediate->ProductElimination of Cl-

Caption: Figure 1. SₙAr synthesis pathway involving base-catalyzed deprotonation and subsequent nucleophilic attack on the electron-deficient pyrimidine ring.

Reactivity & Stability Profile

Ester Hydrolysis

The methyl ester functionality is the primary site of chemical modification.

  • Acidic Hydrolysis: Refluxing in HCl/AcOH yields the corresponding carboxylic acid, 4-(pyrimidin-2-yloxy)benzoic acid.

  • Basic Hydrolysis (Saponification): Treatment with LiOH or NaOH in THF/Water rapidly yields the carboxylate salt, a common step in activating prodrug forms of herbicides [2].

Ether Linkage Stability

The C–O–C bond between the phenyl and pyrimidine rings is exceptionally stable under standard acidic and basic conditions. However, it can be cleaved under forcing conditions using strong Lewis acids (e.g., BBr₃), though this is rarely a desired transformation in this context.

Functionalization Workflow

The following diagram outlines the divergent pathways available for derivatizing this scaffold.

Reactivity_PathwaysCenterMethyl 4-(pyrimidin-2-yloxy)benzoateHydrolysisHydrolysis (LiOH/H2O)--> Carboxylic AcidCenter->HydrolysisActivationReductionReduction (LiAlH4)--> Benzyl AlcoholCenter->ReductionFunctional Group InterconversionAmidationAmidation (Amine + AlMe3)--> Amide DerivativesCenter->AmidationLibrary SynthesiselectrophilicElectrophilic Subst.(Nitration/Halogenation)--> Ring SubstitutionCenter->electrophilicScaffold Diversification

Caption: Figure 2. Divergent synthetic utility of the methyl 4-(pyrimidin-2-yloxy)benzoate scaffold.

Applications in Research & Development

Agrochemicals (Herbicides)

This molecule serves as a key intermediate for Pyrimidinyloxybenzoate herbicides (e.g., Bispyribac-sodium analogs). These compounds function by inhibiting Acetolactate Synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine) in plants.

  • Mechanism: The benzoate moiety mimics the substrate, while the pyrimidine ring interacts with the channel entrance of the enzyme, blocking substrate access.

Pharmaceutical Chemistry

In drug discovery, the 4-(pyrimidin-2-yloxy)phenyl motif is investigated for:

  • Kinase Inhibition: The pyrimidine nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Metabolic Stability: Replacing a standard biphenyl ether with a pyrimidinyl ether often improves metabolic stability against P450 oxidation due to the reduced electron density of the pyrimidine ring.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Conduct synthesis in a fume hood to avoid inhalation of pyrimidine dust or solvent vapors.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • ChemicalBook. Methyl 2-(pyrimidin-2-yloxy)benzoate Properties (Isomer Comparison). Retrieved from

  • GuideChem. Methyl 4-(pyrimidin-2-yloxy)benzoate CAS 1090587-89-5 Entry. Retrieved from

  • PubChem. Pyrimidine Derivatives and Biological Activity. National Library of Medicine. Retrieved from

  • ChemSrc. Synthesis of Pyrimidinyl Ethers via SnAr. Retrieved from

An In-depth Technical Guide to Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1090587-89-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Chemical Entity

Methyl 4-(pyrimidin-2-yloxy)benzoate is a unique molecule that merges the well-known methyl benzoate scaffold with a pyrimidine ring through an ether linkage. While this compound is commercially available and its chemical identity is established, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed experimental data, such as specific biological activities or exhaustive characterization studies.[1] This guide, therefore, serves a dual purpose: to consolidate the known information and to provide a robust theoretical and practical framework for researchers interested in synthesizing and exploring the potential of this compound. By leveraging established principles of organic synthesis and medicinal chemistry, we aim to equip scientists with the foundational knowledge required to unlock the properties of this intriguing molecule.

Molecular Overview and Physicochemical Properties

Methyl 4-(pyrimidin-2-yloxy)benzoate possesses a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol .[1] The structure features a central phenoxy ring substituted with a methoxycarbonyl group at the para position, with the oxygen atom forming an ether bond with the C2 position of a pyrimidine ring. This arrangement of aromatic and heterocyclic systems suggests a degree of conformational rigidity and specific electronic properties that could be pertinent to its interaction with biological targets.

PropertyValueSource
CAS Number 1090587-89-5[1]
Molecular Formula C12H10N2O3[1]
Molecular Weight 230.22 g/mol [1]
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2

Proposed Synthesis Pathway: The Williamson Ether Synthesis

The most logical and well-established method for constructing the aryl-ether bond in Methyl 4-(pyrimidin-2-yloxy)benzoate is the Williamson ether synthesis.[2] This reaction is a cornerstone of organic chemistry, involving the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide or, as is relevant here, an activated aryl halide.[2] The reaction proceeds via an SN2 or, in the case of an aromatic substrate, a nucleophilic aromatic substitution (SNAr) mechanism.

The proposed synthesis involves the reaction of methyl 4-hydroxybenzoate with a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) in the presence of a suitable base.

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Methyl 4-hydroxybenzoate Base Base (e.g., K2CO3, NaH) Reactant1->Base Deprotonation Reactant2 2-Chloropyrimidine Product Methyl 4-(pyrimidin-2-yloxy)benzoate Reactant2->Product Nucleophilic Attack Solvent Solvent (e.g., DMF, Acetonitrile) Byproduct Salt (e.g., KCl, NaCl) + H2O Product->Byproduct Formation of

Caption: Proposed Williamson Ether Synthesis Workflow.

In-depth Rationale for Experimental Choices
  • Choice of Base: The selection of the base is critical for the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide. A moderately strong base like potassium carbonate (K2CO3) is often preferred as it is inexpensive, easy to handle, and generally provides good yields without promoting side reactions. For a more robust and complete deprotonation, a stronger base such as sodium hydride (NaH) can be used, which would generate hydrogen gas as a byproduct.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction. These solvents can effectively dissolve the reactants and the intermediate phenoxide salt, thereby facilitating the nucleophilic attack on the 2-halopyrimidine.

  • Leaving Group on Pyrimidine: 2-Chloropyrimidine is a common and cost-effective starting material. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution.[3]

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 equivalent) and the chosen solvent (e.g., DMF).

  • Deprotonation: Add the base (e.g., K2CO3, 1.5 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium salt of methyl 4-hydroxybenzoate.

  • Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of the solution.

  • Extraction and Purification: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Characterization and Analytical Profile (Theoretical)

In the absence of published experimental data, the following section outlines the expected analytical signatures for Methyl 4-(pyrimidin-2-yloxy)benzoate based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate and pyrimidine rings, as well as a singlet for the methyl ester protons.

    • The protons on the benzoate ring will likely appear as two doublets in the aromatic region (around 7.0-8.2 ppm).

    • The pyrimidine protons will present as a doublet and a triplet, characteristic of the A2B pattern of the pyrimidine ring.

    • A sharp singlet corresponding to the three methyl protons of the ester group would be expected around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 12 unique carbon atoms in the molecule. Key expected shifts include the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the two aromatic rings, and the methyl carbon of the ester group (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ether and ester): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should be observed at m/z 230.22. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) or the cleavage of the ether bond.

Potential Applications and Future Research Directions

While no specific biological activities have been reported for Methyl 4-(pyrimidin-2-yloxy)benzoate, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[4][5] The presence of the methyl benzoate moiety could influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Future research on this molecule could explore:

  • Anticancer Activity: Screening against various cancer cell lines, as many pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell proliferation.[6]

  • Antimicrobial Properties: Evaluation against a panel of bacteria and fungi, given the prevalence of the pyrimidine scaffold in antimicrobial drugs.[7][8]

  • Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes, guided by computational docking studies.

Research_Workflow cluster_screening Initial Evaluation Start Synthesis and Purification of Methyl 4-(pyrimidin-2-yloxy)benzoate Characterization Full Spectroscopic Characterization (NMR, IR, MS, etc.) Start->Characterization Screening Broad Biological Screening Characterization->Screening Anticancer Anticancer Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme SAR Structure-Activity Relationship (SAR) Studies Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Anticancer->SAR Antimicrobial->SAR Enzyme->SAR

Caption: A potential workflow for future research.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for Methyl 4-(pyrimidin-2-yloxy)benzoate. However, based on the constituent functional groups, general laboratory safety precautions should be observed. The compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] For methyl benzoate, a related compound, hazards include being harmful if swallowed and being a combustible liquid.[9]

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate represents an under-explored area of chemical space. This guide provides a comprehensive, albeit largely theoretical, foundation for its synthesis, characterization, and potential applications. The proposed synthetic route via Williamson ether synthesis is robust and based on well-established chemical principles. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential utility of this compound in medicinal chemistry and materials science.

References

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. (n.d.).
  • (PDF) Synthesis, Characterization and Biological Evaluation of Some New Pyrimidine Derivatives as Anti-Inflammatory and Cytotoxic Agents - ResearchGate. (2020, June 28). Retrieved January 28, 2026, from [Link]

  • Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved January 28, 2026, from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Retrieved January 28, 2026, from [Link]].pdf

  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. (n.d.). Retrieved January 28, 2026, from [Link]

  • Methyl 4-(allyloxy)benzoate | C11H12O3 | CID 4645407 - PubChem - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Methyl 4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Publishing. (2023, July 20). Retrieved January 28, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 28, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (2025, November 17). Retrieved January 28, 2026, from [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2015, July 19). Retrieved January 28, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PubMed Central. (2020, October 14). Retrieved January 28, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - ResearchGate. (2018, July 2). Retrieved January 28, 2026, from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved January 28, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Retrieved January 28, 2026, from [Link]

  • Material Safety Data Sheet. (2011, June 1). Retrieved January 28, 2026, from [Link]

  • How to Synthesize Ethers via the Williamson Ether Synthesis - YouTube. (2021, December 16). Retrieved January 28, 2026, from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved January 28, 2026, from [Link]

  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution - YouTube. (2025, January 1). Retrieved January 28, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • METHYL BENZOATE MSDS CAS No: 93-58-3 MSDS - Loba Chemie. (2015, April 9). Retrieved January 28, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Semantic Scholar. (2005, February 23). Retrieved January 28, 2026, from [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Methyl 4-(pyrimidin-2-yloxy)benzoate: Chemical Profile and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate , emphasizing its role as a critical structural probe in structure-activity relationship (SAR) studies, particularly within the field of agrochemical discovery and medicinal chemistry.

Introduction and Chemical Identity

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 1090587-89-5 ) is a specialized organic scaffold characterized by a linear para-substituted diaryl ether linkage. It serves as a pivotal reference compound in the development of pyrimidinyl-benzoate herbicides and kinase inhibitors.

Unlike its biologically potent ortho-isomer (Methyl 2-(pyrimidin-2-yloxy)benzoate), which forms the core pharmacophore of ALS-inhibiting herbicides like Pyriminobac-methyl and Bispyribac-sodium , the para-isomer discussed here is frequently utilized to define the steric and geometric requirements of the target enzyme's active site.

Physiochemical Profile
PropertyValue
CAS Number 1090587-89-5
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Structure Type Diaryl ether; Pyrimidinyl benzoate
Key Functional Groups Methyl ester (lipophilic handle), Pyrimidine ring (electron-deficient), Ether linkage (flexible hinge)

Biological Activity: The SAR Context

The biological significance of Methyl 4-(pyrimidin-2-yloxy)benzoate is best understood through the lens of Structure-Activity Relationships (SAR) . It acts as a "negative control" or "geometric probe" that validates the binding mode of active analogs.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary target for pyrimidinyl-benzoate derivatives is Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine).

  • The Ortho Effect (Active): The ortho-substituted benzoates (e.g., Pyriminobac) adopt a specific "U-shaped" or "bent" conformation that mimics the transition state of the pyruvate substrate, fitting into the narrow channel of the ALS active site.

  • The Para Constraint (Inactive/Probe): The para-substitution in Methyl 4-(pyrimidin-2-yloxy)benzoate forces the molecule into a linear, extended conformation. This geometry prevents the molecule from bridging the specific hydrophobic pockets required for high-affinity binding to ALS.

    • Insight: The lack of herbicidal activity in the para-isomer confirms that the ortho-relationship is not just electronic but strictly steric, requiring the pyrimidine ring to be proximal to the ester group.

Medicinal Chemistry Potential

While primarily a probe in agrochemistry, the para-linkage is valuable in medicinal chemistry for Kinase Inhibition .

  • Linear Scaffolds: In kinase inhibitors (e.g., for EGFR or VEGFR), linear geometries are often required to span the ATP-binding pocket to the solvent-exposed region.

  • Linker Utility: The ether oxygen serves as a hydrogen bond acceptor, while the pyrimidine ring can engage in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) in the protein binding pocket.

Experimental Protocols

Chemical Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate relies on a robust


 reaction. The electron-deficient nature of the 2-chloropyrimidine facilitates the attack by the phenoxide ion.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • 2-Chloropyrimidine (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in dry DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of 
    
    
    
    is not expected here, but ensure the system is vented.
  • Addition: Add 2-Chloropyrimidine (12.6 g, 110 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 80-90°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The starting phenol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol or Methanol to yield pure Methyl 4-(pyrimidin-2-yloxy)benzoate.

Biological Assay: ALS Enzyme Inhibition Screening

To validate the SAR hypothesis (Ortho vs. Para), the following enzymatic assay is standard.

Objective: Determine the


 of the compound against extracted ALS enzyme.

Protocol:

  • Enzyme Preparation: Isolate ALS from corn or Arabidopsis seedlings using standard homogenization and ammonium sulfate precipitation.

  • Assay Buffer: 50 mM phosphate buffer (pH 7.5) containing 10 mM sodium pyruvate, 1 mM TPP (Thiamine Pyrophosphate), and 10 µM FAD.

  • Incubation:

    • Add 100 µL of enzyme solution to wells.

    • Add 10 µL of test compound (Methyl 4-(pyrimidin-2-yloxy)benzoate) in DMSO (Concentration range: 0.01 µM to 100 µM).

    • Include Bispyribac-sodium as a Positive Control and DMSO only as a Negative Control.

    • Incubate at 30°C for 60 minutes.

  • Reaction Termination: Stop reaction by adding 50 µL of 6N

    
    .
    
  • Decarboxylation: Incubate at 60°C for 15 minutes to convert acetolactate to acetoin.

  • Colorimetric Detection: Add creatine and

    
    -naphthol. Measure absorbance at 525 nm.
    
  • Data Analysis: Calculate % Inhibition relative to the DMSO control. Expect high

    
     (>100 µM) for the para-isomer, confirming its role as an inactive probe compared to the ortho-isomer (
    
    
    
    < 1 µM).

Visualization of Pathways

Synthesis Pathway (Graphviz)

SynthesisPathway Start1 Methyl 4-hydroxybenzoate Intermediate Phenoxide Anion (Nucleophile) Start1->Intermediate Deprotonation Start2 2-Chloropyrimidine Transition Meisenheimer Complex (Transition State) Start2->Transition Base K2CO3 / DMF (Base) Base->Intermediate Intermediate->Transition + Start2 (SnAr Attack) Product Methyl 4-(pyrimidin-2-yloxy)benzoate (Target) Transition->Product - Cl (Leaving Group)

Figure 1: Nucleophilic Aromatic Substitution (


) pathway for the synthesis of the target molecule.
SAR Logic: Ortho vs. Para (Graphviz)

SAR_Logic cluster_Ortho Active Herbicide (Ortho) cluster_Para Inactive Probe (Para) Target ALS Enzyme Active Site (Requires Bent Conformation) Ortho Methyl 2-(pyrimidin-2-yloxy)benzoate Fit Steric Fit: High (U-Shape) Ortho->Fit Geometry Fit->Target Inhibits Para Methyl 4-(pyrimidin-2-yloxy)benzoate NoFit Steric Fit: Low (Linear) Para->NoFit Geometry NoFit->Target No Binding

Figure 2: Structural comparison demonstrating why the Para-isomer serves as a negative control in ALS inhibition studies.

References

  • Shimizu, T., et al. (2002). Acetolactate synthase inhibitors. In: Herbicide Classes in Development. Springer, Berlin, Heidelberg.
  • ChemSrc. (2025). Methyl 4-(pyrimidin-2-yloxy)benzoate - CAS 1090587-89-5. Retrieved from [Link]

  • PubChem. (2025).[1][2] Methyl 2-(pyrimidin-2-yloxy)benzoate (Ortho-isomer Reference). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate is a small molecule inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1] This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules, and its inhibition has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of methyl 4-(pyrimidin-2-yloxy)benzoate, detailing its molecular target, the downstream signaling consequences of its inhibitory activity, and the experimental methodologies used to validate its function. This document is intended for researchers, scientists, and drug development professionals with an interest in sEH inhibition as a therapeutic modality.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action of methyl 4-(pyrimidin-2-yloxy)benzoate is the inhibition of soluble epoxide hydrolase (sEH).[4] sEH is a key enzyme in the arachidonic acid cascade, a metabolic pathway that produces a variety of bioactive lipids.[5]

The Role of sEH in the Arachidonic Acid Cascade

Arachidonic acid, a polyunsaturated fatty acid, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase.[6] The CYP epoxygenase pathway converts arachidonic acid into a group of signaling molecules called epoxyeicosatrienoic acids (EETs).[5][7]

There are four main regioisomers of EETs:

  • 5,6-EET

  • 8,9-EET

  • 11,12-EET

  • 14,15-EET

These EETs are potent endogenous chemical messengers with a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[7][8]

The biological activity of EETs is tightly regulated by their rapid metabolism. Soluble epoxide hydrolase is the primary enzyme responsible for the degradation of EETs.[9][10] It catalyzes the hydrolysis of the epoxide group of EETs, converting them into their corresponding dihydroxyeicosatrienoic acids (DHETs).[10][11] This conversion from EETs to DHETs results in a significant reduction in their biological activity.[8][11]

Biochemical Consequences of sEH Inhibition

By inhibiting sEH, methyl 4-(pyrimidin-2-yloxy)benzoate prevents the degradation of EETs.[2][9] This leads to an accumulation of these beneficial lipid mediators in various tissues, thereby amplifying their downstream signaling effects.[4] The increased bioavailability of EETs is the cornerstone of the therapeutic potential of sEH inhibitors.[2][9]

Downstream Signaling Pathways and Physiological Effects

The accumulation of EETs resulting from sEH inhibition triggers a cascade of downstream signaling events that culminate in a range of physiological responses.

Anti-inflammatory Effects

EETs have been shown to exert potent anti-inflammatory effects through multiple mechanisms:

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. EETs can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cytokines and adhesion molecules.[3][7]

  • Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: EETs can influence the activity of other branches of the arachidonic acid cascade. For instance, they have been shown to inhibit the induction of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[5][6]

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): EETs and their metabolites can act as ligands for PPARs, a family of nuclear receptors that play a role in regulating inflammation and metabolism.[11][12]

Analgesic Effects

The inhibition of sEH has been demonstrated to be an effective strategy for pain management.[9][13] The analgesic effects of increased EET levels are attributed to their ability to reduce neuroinflammation and directly modulate the activity of ion channels involved in pain signaling.[9] Preclinical studies have shown that sEH inhibitors can effectively reduce both inflammatory and neuropathic pain.[9][13]

Cardiovascular Effects

EETs play a significant role in cardiovascular homeostasis. Their vasodilatory properties contribute to the regulation of blood pressure.[3][8] By preventing the degradation of EETs, sEH inhibitors can lower blood pressure, making them a potential treatment for hypertension.[3] Furthermore, the anti-inflammatory and protective effects of EETs on the vasculature may help to mitigate the progression of atherosclerosis and reduce cardiac hypertrophy.[3][7]

Below is a diagram illustrating the central role of sEH and the consequences of its inhibition.

sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Physiological_Effects Therapeutic Effects: - Reduced Inflammation - Analgesia - Vasodilation EETs->Physiological_Effects Leads to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor Methyl 4-(pyrimidin-2-yloxy)benzoate Inhibitor->sEH Inhibition

Caption: Mechanism of sEH Inhibition by Methyl 4-(pyrimidin-2-yloxy)benzoate.

Experimental Validation and Protocols

The mechanism of action of sEH inhibitors like methyl 4-(pyrimidin-2-yloxy)benzoate is validated through a series of in vitro and in vivo experiments.

In Vitro sEH Inhibition Assay

The direct inhibitory effect of a compound on sEH activity is typically determined using a fluorometric assay.

Principle

This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product.[14] The rate of fluorescence increase is directly proportional to the sEH activity. The presence of an inhibitor will decrease the rate of this reaction.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., methyl 4-(pyrimidin-2-yloxy)benzoate) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Reconstitute the lyophilized sEH enzyme in the assay buffer and keep it on ice.[15]

    • Prepare the sEH substrate solution in an appropriate solvent, protecting it from light.[14]

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well microplate.

    • Include a positive control (a known sEH inhibitor) and a vehicle control (solvent only).[14]

    • Add the sEH enzyme solution to all wells and incubate for a short period to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the sEH substrate to all wells.[16]

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).[16]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The following diagram outlines the workflow for the sEH inhibitor screening assay.

sEH_Assay_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - sEH Enzyme - sEH Substrate start->reagent_prep plate_setup Plate Setup: Add Test Compound, Positive & Vehicle Controls to 96-well plate reagent_prep->plate_setup enzyme_add Add sEH Enzyme and Incubate plate_setup->enzyme_add reaction_start Initiate Reaction: Add sEH Substrate enzyme_add->reaction_start measurement Measure Fluorescence Kinetically reaction_start->measurement analysis Data Analysis: Calculate Reaction Rates and Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for a Fluorometric sEH Inhibition Assay.

Cell-Based Assays

To assess the downstream cellular effects of sEH inhibition, various cell-based assays can be employed. For example, an NF-κB reporter assay can be used to measure the anti-inflammatory effects of the compound in a cellular context.

In Vivo Models

The therapeutic efficacy of sEH inhibitors is evaluated in animal models of relevant diseases. For instance, to test for analgesic effects, the compound can be administered to rodents in models of inflammatory pain (e.g., carrageenan-induced paw edema) or neuropathic pain (e.g., chronic constriction injury).[11] Similarly, the antihypertensive effects can be assessed in hypertensive rat models.[8]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C12H10N2O3[1]
Molecular Weight 230.22 g/mol [1]
Potency of related sEH inhibitors (IC50) Low nM to pM range[8]

Therapeutic Potential and Future Directions

The inhibition of soluble epoxide hydrolase by compounds such as methyl 4-(pyrimidin-2-yloxy)benzoate represents a compelling therapeutic strategy for a multitude of clinical indications.[17] The ability to augment the body's own protective mechanisms by stabilizing EETs offers a novel approach to treating complex diseases.

Potential Therapeutic Areas:

  • Hypertension and other cardiovascular diseases[3][17]

  • Inflammatory disorders[6][11]

  • Chronic and neuropathic pain[9][13]

  • Diabetic complications[17]

  • Neurodegenerative diseases

Future research will likely focus on the development of sEH inhibitors with improved pharmacokinetic and pharmacodynamic properties, as well as exploring their efficacy in a wider range of disease models. Further elucidation of the intricate downstream signaling pathways of EETs will also provide deeper insights into the full therapeutic potential of this class of compounds.

References

  • Vertex AI Search. (2026). How does Methyl Benzoate interact with biological systems? - Blog - Evergreensino.
  • National Institutes of Health (NIH). (2020). Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps.
  • ChemicalBook.
  • Frontiers.
  • PubMed Central. (2021).
  • National Institutes of Health (NIH). Methyl 4-[(pyrimidin-2-yl)
  • ACS Publications. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy.
  • Proceedings of the National Academy of Sciences (PNAS). (2008).
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • National Institutes of Health (NIH).
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)
  • Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
  • PubMed Central.
  • Taylor & Francis Online. (2022).
  • MDPI. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis.
  • eScholarship.org. (2021).
  • PubMed Central. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits.
  • PubMed Central. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)
  • Abcam. Soluble Epoxide Hydrolase Assay Kit (ab240999).
  • International Association for the Study of Pain (IASP).
  • PubMed Central.
  • PubMed Central.
  • National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to Unraveling the Therapeutic Potential of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. Its prevalence is a testament to its versatile nature, enabling interactions with a wide array of biological targets. This guide focuses on a novel, yet underexplored molecule: Methyl 4-(pyrimidin-2-yloxy)benzoate. Lacking extensive characterization in the public domain, this compound presents a unique opportunity for drug discovery. This document serves as a comprehensive roadmap for researchers, outlining a systematic approach to identify and validate its potential therapeutic targets. We will leverage established principles of chemical biology and drug development, drawing parallels from structurally related, well-characterized pyrimidine derivatives to formulate a robust, multi-pronged research plan. This guide is not a mere compilation of protocols but a strategic blueprint designed to navigate the complexities of early-stage drug discovery, from initial hypothesis generation to preclinical candidate validation.

Introduction: The Pyrimidine Scaffold and the Opportunity of Methyl 4-(pyrimidin-2-yloxy)benzoate

The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of nucleobases and a multitude of synthetic drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5] This broad utility stems from the pyrimidine core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

Methyl 4-(pyrimidin-2-yloxy)benzoate is a small molecule characterized by a pyrimidine ring linked to a methyl benzoate moiety via an ether linkage. While its specific biological activities are not widely reported, its structural components suggest a high potential for therapeutic relevance. The 2-substituted pyrimidine motif is particularly common in kinase inhibitors, where it often acts as a hinge-binding element, mimicking the adenine core of ATP.[6][7]

This guide, therefore, puts forth a prospective research framework to systematically elucidate the therapeutic targets of Methyl 4-(pyrimidin-2-yloxy)benzoate. We will proceed with the primary hypothesis that this compound functions as a modulator of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

Postulated Therapeutic Targets: An Evidence-Based Hypothesis

Based on extensive literature on pyrimidine derivatives, we can postulate several high-probability target classes for Methyl 4-(pyrimidin-2-yloxy)benzoate.

Primary Hypothesis: Protein Kinase Inhibition

The 2-aminopyrimidine and related scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[6][8] These compounds are often competitive inhibitors of ATP, binding to the kinase hinge region. Given that Methyl 4-(pyrimidin-2-yloxy)benzoate possesses a similar 2-substituted pyrimidine core, it is highly probable that it interacts with the ATP-binding site of one or more protein kinases.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are well-documented as EGFR inhibitors.[9][10] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.

  • Phosphoinositide 3-kinase (PI3K)/mTOR: Dual inhibitors of PI3K and mTOR often incorporate a pyrimidine scaffold.[11] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in cancer.

  • Other Oncogenic Kinases: The broader kinome represents a rich source of potential targets. Many pyrimidine-based compounds have shown activity against various kinases involved in cancer progression.[7]

Secondary Hypotheses

While kinase inhibition is the most probable mechanism of action, other possibilities should be considered:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Certain pyrimidine derivatives have demonstrated anti-inflammatory and antioxidant properties through the inhibition of COX-2 and LOX enzymes.[12][13][14]

  • Thymidylate Synthase Inhibition: As bioisosteres of purines, pyrimidine derivatives can interfere with nucleotide biosynthesis by inhibiting enzymes like thymidylate synthase, a key target in cancer chemotherapy.[15]

A Strategic Workflow for Target Identification and Validation

The following section details a comprehensive, multi-step workflow to systematically identify and validate the therapeutic targets of Methyl 4-(pyrimidin-2-yloxy)benzoate.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Lead Optimization In Silico Docking In Silico Docking Kinase Panel Screening Kinase Panel Screening In Silico Docking->Kinase Panel Screening Hypothesis Driven Cell Viability Assays Cell Viability Assays Kinase Panel Screening->Cell Viability Assays Hit Identification Biochemical Assays (IC50) Biochemical Assays (IC50) Cell Viability Assays->Biochemical Assays (IC50) Prioritize Hits Cellular Target Engagement Cellular Target Engagement Biochemical Assays (IC50)->Cellular Target Engagement Potency Western Blotting Western Blotting Cellular Target Engagement->Western Blotting Mechanism SAR Studies SAR Studies Western Blotting->SAR Studies Validated Target ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimization In Vivo Efficacy In Vivo Efficacy ADME/Tox Profiling->In Vivo Efficacy Candidate Selection

Figure 1: A multi-phase workflow for target identification and validation.

Phase 1: Initial Screening and Hypothesis Testing

3.1.1. In Silico Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction of Methyl 4-(pyrimidin-2-yloxy)benzoate with the ATP-binding sites of a panel of high-interest protein kinases (e.g., EGFR, PI3Kα, mTOR).

  • Protocol:

    • Obtain the crystal structures of the target kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of Methyl 4-(pyrimidin-2-yloxy)benzoate and perform energy minimization.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the docking poses and scoring functions to predict binding affinity and key interactions.

3.1.2. High-Throughput Kinase Panel Screening

  • Objective: To empirically determine the inhibitory activity of Methyl 4-(pyrimidin-2-yloxy)benzoate against a broad panel of recombinant human protein kinases.

  • Protocol:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of kinases (e.g., >400 kinases).

    • Submit Methyl 4-(pyrimidin-2-yloxy)benzoate for single-concentration (e.g., 10 µM) screening.

    • The service will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the compound.

    • Analyze the percentage of inhibition data to identify "hits" (kinases inhibited above a certain threshold, e.g., >50%).

3.1.3. Cell Viability Assays

  • Objective: To assess the cytotoxic or anti-proliferative effects of Methyl 4-(pyrimidin-2-yloxy)benzoate on a panel of human cancer cell lines.

  • Protocol:

    • Select a diverse panel of cancer cell lines, including those known to be dependent on the hypothesized kinase targets (e.g., A549 for EGFR, PC3 for PI3K/mTOR).

    • Plate cells in 96-well plates and treat with a serial dilution of Methyl 4-(pyrimidin-2-yloxy)benzoate for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Assay Purpose Expected Outcome
In Silico DockingPredict binding to kinasesPrioritized list of potential kinase targets
Kinase Panel ScreenIdentify direct enzyme inhibition"Hit" kinases with significant inhibition
Cell Viability AssayAssess cellular phenotypeIC50 values across cancer cell lines
Phase 2: Target Validation and Mechanistic Elucidation

3.2.1. Biochemical IC50 Determination

  • Objective: To determine the potency of Methyl 4-(pyrimidin-2-yloxy)benzoate against the "hit" kinases identified in the initial screen.

  • Protocol:

    • For each hit kinase, perform a dose-response assay using a range of compound concentrations.

    • Use a suitable assay format (e.g., ADP-Glo, LanthaScreen) to measure enzyme activity.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2.2. Cellular Target Engagement Assays

  • Objective: To confirm that Methyl 4-(pyrimidin-2-yloxy)benzoate interacts with its target kinase within a cellular context.

  • Protocol:

    • Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.

    • CETSA: Treat intact cells with the compound, heat the cell lysate to denature proteins, and quantify the amount of soluble target protein by Western blotting. A shift in the melting temperature indicates target engagement.

    • NanoBRET™: Use cells expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase. Compound binding will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

3.2.3. Western Blot Analysis of Downstream Signaling

  • Objective: To investigate the effect of Methyl 4-(pyrimidin-2-yloxy)benzoate on the signaling pathway downstream of the target kinase.

  • Protocol:

    • Treat relevant cancer cell lines with the compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blotting using antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-AKT and total AKT for the PI3K pathway).

    • A decrease in the phosphorylation of downstream substrates will provide evidence of target inhibition in cells.

G Compound Compound Target Kinase Target Kinase Compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Signal Transduction

Figure 2: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

Phase 3: Lead Optimization and Preclinical Evaluation

3.3.1. Structure-Activity Relationship (SAR) Studies

  • Objective: To synthesize and test analogs of Methyl 4-(pyrimidin-2-yloxy)benzoate to improve potency, selectivity, and drug-like properties.

  • Strategy:

    • Modify the benzoate moiety to explore the effects of different substituents on potency and selectivity.

    • Substitute the pyrimidine ring to understand its role in hinge binding and potential for improving selectivity.

    • Explore alternative linkers to the ether oxygen to modulate physicochemical properties.

3.3.2. ADME/Tox Profiling

  • Objective: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the lead compounds.

  • Assays:

    • Solubility: Kinetic and thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

    • Metabolic Stability: Incubation with liver microsomes to determine metabolic half-life.

    • Cytotoxicity: Evaluation against non-cancerous cell lines.

    • hERG Inhibition: Patch-clamp assay to assess the risk of cardiotoxicity.

3.3.3. In Vivo Efficacy Studies

  • Objective: To evaluate the anti-tumor efficacy of a lead candidate in a relevant animal model.

  • Protocol:

    • Establish xenograft tumors in immunocompromised mice using a cancer cell line that is sensitive to the compound in vitro.

    • Administer the lead compound orally or via intraperitoneal injection.

    • Monitor tumor growth over time and compare it to a vehicle-treated control group.

    • Assess tolerability by monitoring body weight and general health of the animals.

Conclusion and Future Perspectives

Methyl 4-(pyrimidin-2-yloxy)benzoate represents a promising starting point for a drug discovery program. Its structural similarity to known kinase inhibitors provides a strong rationale for investigating its potential in oncology and inflammatory diseases. The systematic, multi-phase research plan outlined in this guide provides a clear and logical path forward for elucidating its mechanism of action, identifying its therapeutic targets, and optimizing its properties to develop a novel therapeutic agent. The journey from a novel chemical entity to a clinical candidate is arduous, but with a well-defined strategy grounded in sound scientific principles, the potential of molecules like Methyl 4-(pyrimidin-2-yloxy)benzoate can be fully realized.

References

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review.
  • U.S. National Library of Medicine. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (2017, July 25). Pyrimidine and its biological activity: a review.
  • Journal of Drug Delivery and Therapeutics. (2020, September 15). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from Journal of Drug Delivery and Therapeutics website.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • U.S. National Library of Medicine. (n.d.). Significance and Biological Importance of Pyrimidine in the Microbial World.
  • U.S. National Library of Medicine. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
  • (2024, August 2).
  • (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • U.S. National Library of Medicine. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • U.S. National Library of Medicine. (2025, July 1). Diverse Biological Activity of Pyrimidine Derivatives: A Review.
  • ResearchGate. (n.d.). Pharmacological Significances of Pyrimidine Derivatives: A Review.
  • ResearchGate. (2025, August 9). Biological Activity of Pyrimidine Derivativies: A Review.
  • U.S. National Library of Medicine. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • U.S. National Library of Medicine. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • (n.d.).
  • U.S. National Library of Medicine. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ResearchGate. (n.d.). (PDF) Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment.
  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry.
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • U.S. National Library of Medicine. (n.d.). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment.
  • Taylor & Francis. (2025, April 3). Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • U.S. National Library of Medicine. (2022, June 24). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • U.S. National Library of Medicine. (n.d.). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate.
  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • U.S. National Library of Medicine. (2017, October 26). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.
  • U.S. National Library of Medicine. (n.d.). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate.

Sources

Methyl 4-(pyrimidin-2-yloxy)benzoate: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2][3] Its presence in the fundamental building blocks of DNA and RNA underscores its inherent biocompatibility and potential for molecular recognition.[2] Within the vast landscape of pyrimidine-based scaffolds, the aryloxypyrimidine motif has emerged as a privileged structure, particularly in the pursuit of targeted therapies. This guide focuses on a specific, yet underexplored, member of this class: Methyl 4-(pyrimidin-2-yloxy)benzoate .

While direct and extensive literature on Methyl 4-(pyrimidin-2-yloxy)benzoate is not abundant, its structural components—a pyrimidin-2-yl ether linked to a methyl benzoate moiety—suggest significant potential as a versatile intermediate and a pharmacologically active agent. This technical guide will provide a comprehensive overview of this molecule, including a proposed synthetic pathway, its physicochemical properties, and a detailed exploration of its potential applications in medicinal chemistry, drawing upon established principles and the known bioactivities of structurally related compounds. The content herein is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this intriguing molecule.

Synthesis and Characterization

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate can be strategically approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl ethers. The proposed reaction involves the coupling of a halo-pyrimidine with a hydroxy-benzoate derivative.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable and efficient route to Methyl 4-(pyrimidin-2-yloxy)benzoate is the reaction between 2-chloropyrimidine and methyl 4-hydroxybenzoate. The electron-deficient nature of the pyrimidine ring, further activated by the electronegative nitrogen atoms, facilitates nucleophilic attack by the phenoxide ion of methyl 4-hydroxybenzoate.

Reaction Scheme:

Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-chloropyrimidine 2-Chloropyrimidine methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate product Methyl 4-(pyrimidin-2-yloxy)benzoate methyl_4-hydroxybenzoate->product Base Base (e.g., K2CO3, Cs2CO3) Base->product Solvent Solvent (e.g., DMF, DMSO) Solvent->product Temperature Heat Temperature->product

Caption: Proposed synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate via SNAr.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on common practices for SNAr reactions to form diaryl ethers. Optimization of specific parameters may be required.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq).

    • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq), to the solution. The base is crucial for the deprotonation of the hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the phenoxide.

    • Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Methyl 4-(pyrimidin-2-yloxy)benzoate.

  • Characterization:

    • The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Number 1090587-89-5
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solventsInferred

Role in Medicinal Chemistry: A Landscape of Opportunity

The true potential of Methyl 4-(pyrimidin-2-yloxy)benzoate lies in its application as a scaffold in medicinal chemistry. The pyrimidin-2-yloxy moiety is a recognized pharmacophore in various drug discovery programs, particularly in the development of kinase inhibitors.[4][5]

The Pyrimidin-2-yloxy Scaffold: A Privileged Motif for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine ring is an effective hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[6][7] The 2-aryloxy substituent can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for extensive chemical modification to enhance potency and selectivity.

Logical Relationship Diagram:

Kinase Inhibition Pyrimidine_Core Pyrimidine Core Hinge_Binding Hinge Binding Region of Kinase Pyrimidine_Core->Hinge_Binding interacts with Hydrogen_Bonds Hydrogen Bond Formation Hinge_Binding->Hydrogen_Bonds enables Potent_Inhibition Potent Kinase Inhibition Hydrogen_Bonds->Potent_Inhibition leads to Therapeutic_Effect Therapeutic_Effect Potent_Inhibition->Therapeutic_Effect results in Aryloxy_Substituent 4-(Methoxycarbonyl)phenoxy Substituent Solvent_Front Solvent-Exposed Region Aryloxy_Substituent->Solvent_Front projects into SAR_Exploration Structure-Activity Relationship (SAR) Exploration Solvent_Front->SAR_Exploration allows for Selectivity_Potency Improved Selectivity and Potency SAR_Exploration->Selectivity_Potency achieves Selectivity_Potency->Therapeutic_Effect contributes to

Caption: Role of the pyrimidin-2-yloxy scaffold in kinase inhibition.

Hypothesized Biological Targets and Structure-Activity Relationships (SAR)

Based on the known activities of structurally similar pyrimidin-2-yloxy derivatives, Methyl 4-(pyrimidin-2-yloxy)benzoate could serve as a foundational molecule for developing inhibitors against several kinase families, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Bruton's Tyrosine Kinase (BTK) are well-established targets for pyrimidine-based inhibitors.[8][9][10] The methyl ester of the benzoate moiety can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization to explore interactions with other regions of the kinase active site.

  • Serine/Threonine Kinases: The pyrimidine scaffold is also prevalent in inhibitors of serine/threonine kinases, which are involved in various cellular processes.

Key SAR Insights from Analogous Compounds:

  • Hinge-Binding: The nitrogen atoms of the pyrimidine ring are critical for hydrogen bonding with the kinase hinge region.

  • Substitutions on the Phenyl Ring: The para-position of the phenoxy ring is a key vector for modification. The methyl ester of our target molecule can be converted to amides, which can introduce additional hydrogen bond donors and acceptors to interact with the solvent-front of the ATP-binding site, thereby enhancing potency and selectivity.

  • Substitutions on the Pyrimidine Ring: Modifications at the 4, 5, and 6 positions of the pyrimidine ring can modulate the electronic properties of the core and influence kinase selectivity.

Experimental Workflow for Biological Evaluation

For researchers looking to investigate the medicinal chemistry potential of Methyl 4-(pyrimidin-2-yloxy)benzoate, a systematic biological evaluation is paramount.

Workflow Diagram:

Biological Evaluation Workflow Start Methyl 4-(pyrimidin-2-yloxy)benzoate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amide_Coupling Amide Library Synthesis Hydrolysis->Amide_Coupling Primary_Screening Primary Kinase Panel Screening Amide_Coupling->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (IC50 Determination) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR) Secondary_Screening->Lead_Optimization In_Vitro_ADME In Vitro ADME/Tox Lead_Optimization->In_Vitro_ADME In_Vivo_Studies In Vivo Efficacy Studies In_Vitro_ADME->In_Vivo_Studies

Caption: A typical workflow for the biological evaluation of the target scaffold.

Step-by-Step Methodologies:

  • Library Synthesis:

    • Hydrolysis: Convert Methyl 4-(pyrimidin-2-yloxy)benzoate to 4-(pyrimidin-2-yloxy)benzoic acid using standard hydrolysis conditions (e.g., LiOH in THF/water).

    • Amide Coupling: Couple the resulting carboxylic acid with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.

  • Biochemical Assays:

    • Primary Kinase Screening: Screen the synthesized library against a broad panel of kinases at a single concentration (e.g., 1-10 µM) to identify initial hits.

    • IC₅₀ Determination: For the identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase(s).

  • Cellular Assays:

    • Cell Proliferation Assays: Evaluate the antiproliferative activity of potent inhibitors in relevant cancer cell lines.

    • Target Engagement Assays: Confirm that the cellular activity is due to the inhibition of the intended kinase target using techniques like Western blotting to assess the phosphorylation status of downstream substrates.

  • In Vitro ADME/Tox Profiling:

    • Assess key drug-like properties such as metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in non-cancerous cell lines.

Future Perspectives

Methyl 4-(pyrimidin-2-yloxy)benzoate represents a promising, yet underexplored, starting point for the development of novel therapeutics. The inherent versatility of its structure allows for extensive chemical modification, paving the way for the discovery of potent and selective inhibitors of various biological targets. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this intriguing pyrimidine scaffold.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. NIH. Available from: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

  • Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. NIH. Available from: [Link]

  • Palladium(II)-Catalyzed Oxidative ortho-Arylation of 2-Phenylpyridines. Sci-Hub. Available from: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Preparation of 4-methylpyrimidines. Google Patents.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. NIH. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available from: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available from: [Link]

  • Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1. Available from: [Link]

  • Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. PMC. Available from: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Available from: [Link]

  • Process for the production of methyl benzoate. Google Patents.
  • Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. NIH. Available from: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

  • Palladium-catalyzed arylation and heteroarylation of azolopyrimidines. PubMed. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]

  • Bio-inspired copper catalysts for the formation of diaryl ethers. ResearchGate. Available from: [Link]

Sources

discovery and synthesis of pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidine-Based Inhibitors

Foreword

The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in the design of targeted therapeutics.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are uniquely positioned to interact with a vast array of biological targets, including enzymes and receptors, with high specificity.[1][3] This guide provides an in-depth exploration of the principles and methodologies that govern the discovery, rational design, synthesis, and evaluation of pyrimidine-based inhibitors. We will delve into the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative research, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Chapter 1: The Pyrimidine Core - A Privileged Scaffold in Drug Design

The enduring success of the pyrimidine scaffold in drug discovery is not coincidental; it stems from a combination of intrinsic chemical and structural properties that make it an ideal pharmacophore.

  • Bioisosterism and Target Mimicry: The pyrimidine ring is a bioisostere of the purine ring system, particularly adenine. This structural similarity allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pockets of numerous enzymes, most notably protein kinases.[4][5] By mimicking the hinge-binding interactions of ATP, these inhibitors can effectively block catalytic activity.[6]

  • Hydrogen Bonding Capability: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, while substituted amino groups at positions 2 and 4 can act as hydrogen bond donors. This facilitates strong and specific interactions with amino acid residues in the hinge region of kinase active sites, a critical factor for potent inhibition.[6]

  • Synthetic Tractability: The pyrimidine core is amenable to a wide range of chemical modifications. This synthetic versatility allows for the systematic exploration of the chemical space around the scaffold, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies.[7][8]

Chapter 2: Key Biological Targets - The Kinase Superfamily

While pyrimidine inhibitors target a wide range of enzymes, their most profound impact has been in the inhibition of protein kinases. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4][9]

One of the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose uncontrolled activation drives the proliferation of various cancer cells.[10][11] Pyrimidine-based inhibitors like Gefitinib and Erlotinib were revolutionary in treating non-small cell lung cancer by targeting EGFR.[11]

The mechanism involves the inhibitor binding to the ATP pocket of the EGFR kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation required for downstream signaling activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP Competitive) Synthesis_Workflow Start Starting Materials (e.g., Amidines, Ketones, Aldehydes) Reaction Core Synthesis (e.g., Multi-component Cyclocondensation) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Column Chromatography, Recrystallization) Crude->Purification PureCore Purified Pyrimidine Core Purification->PureCore Diversification Diversification Reactions (e.g., Suzuki Coupling, Nucleophilic Substitution) PureCore->Diversification FinalCrude Crude Final Product Diversification->FinalCrude FinalPurification Final Purification & Characterization (NMR, MS) FinalCrude->FinalPurification FinalProduct Final Inhibitor Library FinalPurification->FinalProduct

Caption: General experimental workflow for the synthesis and purification of pyrimidine inhibitors.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol is adapted from a general method for the synthesis of bioactive pyrido[2,3-d]pyrimidines. [12]The causality behind this choice is the efficiency of the one-pot condensation reaction to build a complex heterocyclic scaffold.

Objective: To synthesize a 5,7-disubstituted pyrido[2,3-d]pyrimidine-4(3H)-one derivative.

Materials:

  • α,β-Unsaturated ketone (chalcone) (1.0 mmol)

  • 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 mmol)

  • Glacial Acetic Acid (15 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Ethanol (for recrystallization)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add the appropriate α,β-unsaturated ketone (1.0 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 mmol).

  • Solvent Addition: Add 15 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst for the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 118°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 48-96 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine derivative. [12]8. Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 5: Biological Evaluation and Validation

Once synthesized, the inhibitory potential of the new pyrimidine derivatives must be rigorously evaluated. This typically begins with in vitro assays to determine the compound's potency against its intended target. [13][14] Table 2: In Vitro Activity of Selected Pyrimidine-Based Kinase Inhibitors

InhibitorTarget KinaseCell LineActivity (IC50)Key FeatureReference
Alisertib (MLN8237) Aurora AVarious1.2 nMPotent and selective Aurora A kinase inhibitor.[6]
Barasertib (AZD1152) Aurora BVarious0.37 nMHighly potent inhibitor of Aurora B kinase.[6]
Compound 72 FAKMDA-MB-231 (TNBC)27.4 nMPotent FAK inhibition with strong anti-proliferative effects.[15]
Compound 95 EGFR (triple mutant)EGFR-Del19/T790M/C797S0.2 µMOvercomes resistance to previous generations of EGFR inhibitors.[16]
Compound 2a AnticancerHT-29 (Colon)5 µM (EC50)N-benzyl derivative showing broad anti-proliferative activity.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized pyrimidine derivative against a target protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The signal, often luminescence from remaining ATP, is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, Aurora A)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized pyrimidine inhibitor (dissolved in DMSO)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Multichannel pipette and plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range across 10-12 points.

  • Reaction Mixture: In each well of a 384-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well. The chosen ATP concentration should be near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Incubate for 10 minutes in the dark, then measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Chapter 6: Case Study: Discovery of an Orally Bioavailable Aurora Kinase Inhibitor

A compelling example of these principles in action is the discovery of a pyrimidine-based inhibitor designed to reduce levels of the MYC oncoprotein. [18]

  • The Challenge: The MYC family of oncoproteins is a major driver of many human cancers but has long been considered "undruggable." However, Aurora A kinase is known to stabilize MYC proteins. [18]* The Strategy: Researchers used structure-based drug design to develop a series of pyrimidine derivatives that could inhibit Aurora A kinase.

  • Lead Identification: Through iterative synthesis and screening, a lead compound (13 ) was identified that potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 under 200 nM. [18]* Pharmacokinetic Optimization: The lead compound had poor oral bioavailability. To overcome this, a prodrug strategy was employed, resulting in compound 25 , which demonstrated an 8-fold higher oral bioavailability. [18]* In Vivo Validation: In mouse xenograft models of SCLC, oral administration of compound 25 effectively reduced cMYC protein levels and led to a greater than 80% tumor regression, demonstrating a powerful proof-of-concept. [18] This case study perfectly illustrates the journey from rational design and synthesis to biological validation and preclinical success, underscoring the power of the pyrimidine scaffold.

Conclusion and Future Outlook

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. [1]Its versatility and inherent drug-like properties ensure its relevance in medicinal chemistry. Future efforts will likely focus on developing dual-target inhibitors to overcome drug resistance and designing covalent inhibitors for enhanced potency and duration of action. [19]As our understanding of disease biology deepens, the rational design of pyrimidine-based inhibitors will undoubtedly lead to the development of next-generation medicines for the world's most challenging diseases.

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & clinical pharmacology & toxicology. [Link]

  • Kaur, R., Kumar, B., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]

  • Kaur, R., Kumar, B., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Hassan, A., Zaher, D. M., & Deeb, S. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Pontiki, E., Peperidou, A., & Hadjipavlou-Litina, D. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Raghuwanshi, M., Singh, J., Singh, S., Singh, P. K., Singh, A., Kumar, A., ... & Singh, R. K. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Infectious Disorders-Drug Targets. [Link]

  • Kaur, R., Kaur, P., Sharma, S., Singh, G., Mehndiratta, S., Bedi, P. M. S., & Nepali, K. (2016). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Mohamady, S., & El-Gazzar, M. G. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Lee, K., Kim, S. J., Lee, J., Park, S., Kim, J., Lee, J. Y., ... & Kim, Y. C. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Alcázar, J., & Orellana, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link]

  • Sreeshma, P. S., & Radhakrishnan, K. V. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]

  • ResearchGate. (n.d.). Structures of pyrimidine-based inhibitors from the AZD series used in... ResearchGate. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]

  • Mohamady, S., & El-Gazzar, M. G. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. [Link]

  • Al-Ostath, A. I., El-Gohary, N. S., & Al-Said, M. S. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • ResearchGate. (n.d.). A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. [Link]

  • Sharma, R., Parua, S., Kim, J., Kumar, V., & Lee, Y. R. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Tylińska, B., Wiatrak, B., Czyżnikowska, Ż., Cieśla-Niechwiadowicz, A., Gębarowska, E., & Janicka-Kłos, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences. [Link]

  • Kumar, D., Kumar, N., Singh, J., & Singh, S. K. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Zhang, C., Wang, M., & Liu, Y. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Sharma, S., Sharma, P., & Kumar, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Madia, V. N., Messore, A., & De Vita, D. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]

  • Singh, A., Kumar, A., & Kumar, V. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC medicinal chemistry. [Link]

  • Frîncu, R. M., Iftimie, S., & Funeriu, D. P. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. International Journal of Molecular Sciences. [Link]

  • Al-Ostath, A. I., El-Gohary, N. S., & Al-Said, M. S. (2024). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]

  • Tylińska, B., Wiatrak, B., & Gębarowska, E. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences. [Link]

  • Semantic Scholar. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Semantic Scholar. [Link]

Sources

Methyl 4-(pyrimidin-2-yloxy)benzoate: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), against a biological target.[1] These fragments, due to their smaller size and reduced complexity, can explore chemical space more effectively and often exhibit higher-quality interactions with the target protein. The initial hits, although typically displaying weak binding affinity, serve as highly valuable starting points for structure-guided lead optimization, a process that can lead to the development of potent and selective drug candidates.

Within the vast landscape of chemical scaffolds used in FBDD, the pyrimidine ring holds a privileged status. As a fundamental component of nucleic acids, the pyrimidine core is well-recognized by biological systems.[2] Its nitrogen atoms act as excellent hydrogen bond acceptors, and the aromatic ring itself can participate in various non-covalent interactions, making it a versatile anchor for binding to protein targets. The synthetic tractability of the pyrimidine scaffold further enhances its appeal, allowing for systematic structural modifications to fine-tune binding affinity and pharmacokinetic properties.[2] This guide focuses on a specific, high-potential pyrimidine-based fragment: methyl 4-(pyrimidin-2-yloxy)benzoate .

The Methyl 4-(pyrimidin-2-yloxy)benzoate Core: A Strategic Starting Point

Methyl 4-(pyrimidin-2-yloxy)benzoate is an exemplary fragment for FBDD campaigns. Its physicochemical properties align well with the "Rule of Three," a guideline for selecting fragments with a higher probability of becoming successful leads.

PropertyValueSignificance in FBDD
Molecular Weight230.22 g/mol Falls comfortably within the ideal range for fragments (<300 Da), ensuring a good balance between structural complexity and efficient exploration of binding pockets.
XLogP3-AA1.9Indicates a favorable balance of hydrophilicity and lipophilicity, which is crucial for achieving adequate solubility for biophysical screening and for maintaining good ligand efficiency during optimization.
Hydrogen Bond Donors0The absence of hydrogen bond donors simplifies initial binding interactions and provides a clean baseline for introducing them strategically during lead optimization.
Hydrogen Bond Acceptors5The presence of multiple hydrogen bond acceptors (the two pyrimidine nitrogens and the three oxygen atoms) provides several potential anchor points for binding to a protein target.
Rotatable Bonds4A limited number of rotatable bonds reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity.

Data sourced from PubChem CID 8565168.

The structure of methyl 4-(pyrimidin-2-yloxy)benzoate offers a unique combination of features that make it a highly strategic starting point for drug design:

  • The 2-phenoxypyrimidine moiety: This core structure provides a rigid framework that can effectively present key interaction features. The ether linkage offers a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation within a binding site.

  • The Pyrimidine Ring: As mentioned, the two nitrogen atoms are excellent hydrogen bond acceptors, capable of forming key interactions with backbone amides or specific amino acid side chains in a protein target.

  • The Benzoate Moiety: The phenyl ring can engage in hydrophobic or π-stacking interactions. The methyl ester at the para position serves as an excellent vector for chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or additional hydrogen bonds, or it can be converted into a variety of amides to explore different regions of the binding pocket.

Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

The synthesis of methyl 4-(pyrimidin-2-yloxy)benzoate can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for the preparation of 2-aryloxypyrimidines.[3]

Proposed Synthetic Protocol

Reaction: Nucleophilic aromatic substitution of 2-chloropyrimidine with methyl 4-hydroxybenzoate.

Materials:

  • 2-chloropyrimidine

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Methodology:

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(pyrimidin-2-yloxy)benzoate.

Causality Behind Experimental Choices:

  • Base (K2CO3): Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic phenoxide.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.

Fragment Screening and Hit Validation Workflow

Once synthesized and characterized, methyl 4-(pyrimidin-2-yloxy)benzoate can be included in a fragment library for screening against a protein target of interest. A typical workflow involves a primary screen to identify potential binders, followed by orthogonal validation and structural characterization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization Thermal_Shift Thermal Shift Assay (DSF) ITC Isothermal Titration Calorimetry (ITC) Thermal_Shift->ITC Validate Binding SPR Surface Plasmon Resonance (SPR) SPR->ITC NMR NMR Spectroscopy NMR->ITC X_ray X-ray Crystallography ITC->X_ray Confirm Binding & Mode SAR Structure-Activity Relationship (SAR) X_ray->SAR Structural Insights SBDD Structure-Based Drug Design SAR->SBDD SBDD->SAR Iterative Design Fragment_Library Fragment Library (incl. Methyl 4-(pyrimidin-2-yloxy)benzoate) Fragment_Library->Thermal_Shift Initial Hits Fragment_Library->SPR Fragment_Library->NMR

FBDD Screening and Validation Cascade
Detailed Methodologies for Key Experiments

1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay:

  • Principle: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.

  • Protocol:

    • Prepare a solution of the target protein in a suitable buffer.

    • Add a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange).

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the fragment (e.g., methyl 4-(pyrimidin-2-yloxy)benzoate) to the wells at a final concentration typically in the range of 100 µM to 1 mM.

    • Seal the plate and place it in a real-time PCR instrument.

    • Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

    • The Tm is the temperature at the midpoint of the unfolding transition. A ΔTm of ≥ 2°C is generally considered a significant hit.

2. X-ray Crystallography for Structural Characterization:

  • Principle: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. It provides invaluable information about the binding mode of the fragment, which is crucial for structure-based drug design.

  • Protocol (Crystal Soaking):

    • Grow crystals of the target protein under optimized conditions.

    • Prepare a "soaking solution" containing the cryoprotectant and the fragment at a high concentration (typically 1-10 mM).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure to reveal the electron density corresponding to the bound fragment.

Case Study: Elaboration of a Pyrimidine-Based Fragment for PDE10A Inhibition

While a specific drug discovery campaign originating from methyl 4-(pyrimidin-2-yloxy)benzoate is not publicly available, a study on phosphodiesterase 10A (PDE10A) inhibitors provides an excellent illustration of how a simple pyrimidine-based fragment can be rapidly optimized into a potent lead compound.[4]

In this study, a fragment library screening identified a low molecular weight pyrimidine hit with a Ki of 8700 nM and a ligand efficiency (LE) of 0.59.[4] Through iterative parallel synthesis guided by X-ray crystal structures, researchers were able to achieve rapid potency improvements.[4]

CompoundModification from Initial HitPDE10A Ki (nM)Ligand Efficiency (LE)
Initial Hit N/A87000.59
Analog 1 Addition of a substituted phenyl ring5000.52
Analog 2 Optimization of the phenyl ring substituents500.50
Lead Compound (15h) Further optimization and addition of a quinoline moiety0.00820.49

Data adapted from Burgess, J. L., et al. (2015). J. Med. Chem.[4]

This case study highlights the power of structure-based design in fragment elaboration. The initial pyrimidine fragment served as a crucial anchor, and the subsequent modifications were guided by the structural information obtained from co-crystal structures, leading to a remarkable improvement in potency.

Structure-Activity Relationship (SAR) and Fragment Elaboration Strategies

The methyl 4-(pyrimidin-2-yloxy)benzoate scaffold offers multiple vectors for chemical modification to explore the SAR and optimize binding affinity.

SAR_Elaboration cluster_0 Methyl 4-(pyrimidin-2-yloxy)benzoate Core cluster_1 Modification Points Core Pyrimidine_Mods Pyrimidine Ring: - Add substituents (e.g., F, Cl, Me) - Explore different substitution patterns Core->Pyrimidine_Mods Vector 1 Benzoate_Mods Benzoate Ring: - Vary ester position (ortho, meta) - Replace ester (amide, acid) - Add substituents Core->Benzoate_Mods Vector 2 Ester_Elaboration Ester Elaboration: - Convert to amides - Extend with linkers Core->Ester_Elaboration Vector 3

Potential Elaboration Vectors for the Core Fragment

Vector 1: Pyrimidine Ring Modifications

  • Rationale: Adding small substituents (e.g., methyl, chloro, fluoro) to the 4, 5, or 6 positions of the pyrimidine ring can probe for additional hydrophobic pockets or halogen bonding interactions. These modifications can also modulate the electronics of the ring system, which may influence binding.

Vector 2: Benzoate Ring Modifications

  • Rationale: The benzoate ring can be modified to optimize van der Waals and π-stacking interactions.

    • Ester Position: Moving the methyl ester to the meta or ortho position will change the vector for growth and may lead to new interactions.

    • Ester Replacement: Hydrolyzing the ester to a carboxylic acid can introduce a charged group capable of forming salt bridges. Converting the ester to a primary, secondary, or tertiary amide opens up numerous possibilities for exploring the surrounding pocket with different chemical functionalities.

    • Ring Substitution: Adding substituents to the benzoate ring can further enhance binding affinity by occupying adjacent pockets.

Vector 3: Ester Elaboration

  • Rationale: The methyl ester itself is a prime point for elaboration. Amide coupling reactions can be used to append a wide variety of chemical groups, from simple alkyl chains to more complex heterocyclic systems, allowing for the systematic exploration of the solvent-exposed region of the binding site.

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate represents a high-quality, strategically designed fragment for use in modern drug discovery campaigns. Its favorable physicochemical properties, coupled with the versatile interaction capabilities of its pyrimidine and benzoate moieties, make it an excellent starting point for identifying novel hits. The straightforward synthesis and multiple vectors for chemical elaboration provide a clear path for the optimization of these initial hits into potent and selective lead compounds. By employing a robust screening cascade and leveraging the power of structure-based design, researchers can effectively utilize this privileged scaffold to accelerate the discovery of new therapeutics.

References

  • Prestwick Drug-Fragment Library. (n.d.). Prestwick Chemical. Retrieved from [Link]

  • Lu, Z.-L., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1858. [Link]

  • Hu, C.-L., et al. (2012). Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2497. [Link]

  • Burgess, J. L., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. Journal of Medicinal Chemistry, 58(20), 8176–8192. [Link]

  • Boyd, S., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(13), 3056. [Link]

  • Li, P., et al. (2013). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence. Tetrahedron Letters, 54(33), 4464-4467. [Link]

  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preliminary Screening of Methyl 4-(pyrimidin-2-yloxy)benzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of various kinases. Methyl 4-(pyrimidin-2-yloxy)benzoate represents a versatile starting point for the development of novel therapeutics. This technical guide provides a comprehensive framework for the preliminary screening of its derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the strategic design of a screening cascade, from initial library generation to hit validation, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and the generation of high-quality, actionable data.

Introduction: The Rationale for Targeting the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of numerous bioactive molecules, including several FDA-approved kinase inhibitors. Its nitrogen-containing heterocyclic structure is an isostere of the adenine ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites.[1][2] This inherent characteristic makes pyrimidine derivatives, such as those derived from Methyl 4-(pyrimidin-2-yloxy)benzoate, prime candidates for the development of novel kinase inhibitors. Furthermore, the pyrimidine core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide outlines a systematic and robust preliminary screening strategy to identify and validate promising Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives. The presented workflow is designed to maximize efficiency and minimize the advancement of false-positive hits, a critical challenge in early-stage drug discovery.[3][4]

Designing the Derivative Library: A Strategy-Driven Approach

The success of any screening campaign is fundamentally linked to the quality and diversity of the compound library. For Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives, a two-pronged approach to library design is recommended: a diversity-oriented library and a target-focused sub-library.

  • Diversity-Oriented Synthesis: The initial library should explore a broad chemical space by introducing a wide range of substituents on both the pyrimidine and benzoate rings. This approach increases the probability of identifying novel scaffolds with unexpected biological activities. Modifications can be guided by established structure-activity relationships (SAR) for pyrimidine analogues, which suggest that substitutions at various positions can significantly impact biological activity.[1]

  • Target-Focused (Kinase-Biased) Design: Given the prevalence of pyrimidine-based kinase inhibitors, a sub-library can be designed with a bias towards known kinase-binding motifs.[1] This involves incorporating functionalities known to interact with specific residues in kinase active sites.

Virtual Screening as a Pre-Screening Filter:

To enhance the efficiency of the screening process, virtual screening can be employed to prioritize compounds for synthesis and biological testing.[][6] This computational technique uses docking simulations to predict the binding affinity of designed derivatives against a panel of relevant kinase targets.[7] This in silico approach helps to enrich the physical library with compounds that have a higher likelihood of being active, thereby saving time and resources.[]

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A well-designed screening cascade is essential for systematically narrowing down a large compound library to a small set of validated hits.[8][9] The cascade should progress from high-throughput, single-concentration assays to more complex, multi-concentration cell-based assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Orthogonal Screening cluster_3 Hit Validation Primary_Screen High-Throughput Kinase Panel (Single Concentration, e.g., 10 µM) Dose_Response Dose-Response & IC50 Determination (Biochemical Assay) Primary_Screen->Dose_Response Identify 'Primary Hits' Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT Assay on a non-cancerous cell line) Dose_Response->Cytotoxicity Confirm Potency Cell_Based_Potency Cell-Based Target Engagement Assay (e.g., Western Blot for p-target) Cytotoxicity->Cell_Based_Potency Prioritize Non-Toxic Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., different detection method) Cell_Based_Potency->Orthogonal_Assay Selectivity Expanded Kinase Selectivity Panel Cell_Based_Potency->Selectivity SAR_Expansion Preliminary SAR Expansion Orthogonal_Assay->SAR_Expansion Confirm Mechanism Selectivity->SAR_Expansion Assess Specificity Final_Validation Validated Hits SAR_Expansion->Final_Validation Establish Preliminary SAR

Figure 1: A typical screening cascade for identifying and validating hits.
Primary Screening: High-Throughput Kinase Profiling

The initial screen should be a high-throughput biochemical assay against a panel of representative kinases.[10][11] The goal is to broadly assess the activity of the derivative library at a single, relatively high concentration (e.g., 10 µM).

Recommended Assay: A radiometric kinase assay is considered the gold standard due to its direct measurement of enzymatic activity, which minimizes false positives compared to some fluorescence-based methods.[12] This assay measures the incorporation of radiolabeled phosphate from ATP onto a substrate peptide.

Experimental Protocol: Radiometric Kinase Assay (General)

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate peptide, and the test compound in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the membrane multiple times with a wash buffer to remove unbound radioactivity.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound relative to a DMSO control.

Hit Confirmation and Prioritization

Compounds showing significant inhibition (e.g., >50%) in the primary screen are considered "primary hits" and are advanced to the next stage.[3]

Dose-Response and IC50 Determination: Primary hits are tested over a range of concentrations (typically in a 10-point dilution series) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.[3] Dose-response curves with steep or unusual shapes may indicate artifacts like compound aggregation or toxicity.[3]

Initial Cytotoxicity Screening: To eliminate compounds that are non-specifically toxic, a cytotoxicity assay should be performed on a readily available, non-cancerous cell line (e.g., HEK293 or HaCaT).[13][14] The MTT assay is a common and cost-effective method for this purpose.[15][16]

Experimental Protocol: MTT Cytotoxicity Assay [17][18][19]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[18] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[18]

  • Analysis: Calculate the percentage of cell viability relative to a DMSO-treated control.

Secondary and Orthogonal Screening

The goal of this stage is to confirm the mechanism of action and assess the selectivity of the prioritized hits.

Cell-Based Target Engagement: To verify that the compound inhibits the intended target within a cellular context, a target engagement assay is crucial.[20][21] For kinase inhibitors, this often involves a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation in the presence of the compound indicates on-target activity.

Orthogonal Biochemical Assays: To rule out assay-specific artifacts, it is essential to confirm the activity of the hits in an orthogonal assay that uses a different detection method.[4] For example, if the primary screen was radiometric, a fluorescence-based assay could be used for confirmation.

Expanded Kinase Selectivity Profiling: Promising hits should be screened against a larger panel of kinases to assess their selectivity profile. A highly selective compound is often desirable to minimize off-target effects.

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Illustrative Screening Data for Methyl 4-(pyrimidin-2-yloxy)benzoate Derivatives

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) [Kinase X]Cytotoxicity CC50 (µM) [HEK293]Cellular Potency (EC50, µM) [p-Substrate]
MPB-001850.25> 500.8
MPB-002920.115.20.5
MPB-003458.9> 50> 20
MPB-004781.2> 503.5

This is example data and does not represent actual experimental results.

From this illustrative data, MPB-001 and MPB-004 would be prioritized for further investigation due to their potent inhibition of the target kinase and low cytotoxicity. MPB-002 would be deprioritized due to its cytotoxicity, and MPB-003 due to its low potency.

Hit Validation and Preliminary SAR

The final stage of the preliminary screen involves the initial exploration of the structure-activity relationship (SAR) around the validated hits.[1] This involves synthesizing a small number of close analogs to understand which chemical modifications enhance potency and selectivity. This preliminary SAR provides a foundation for a more extensive lead optimization campaign.

SAR_Logic cluster_0 Core Scaffold cluster_1 Validated Hit cluster_2 SAR Exploration cluster_3 Data Analysis Core Methyl 4-(pyrimidin-2-yloxy)benzoate Hit Validated Hit (e.g., MPB-001) Mod_A Modification at R1 Hit->Mod_A Synthesize Analogs Mod_B Modification at R2 Hit->Mod_B Synthesize Analogs Mod_C Modification at R3 Hit->Mod_C Synthesize Analogs SAR_Data Potency & Selectivity Data Mod_A->SAR_Data Test in Assays Mod_B->SAR_Data Test in Assays Mod_C->SAR_Data Test in Assays SAR_Model Preliminary SAR Model SAR_Data->SAR_Model Analyze & Interpret

Figure 2: Logical flow for preliminary SAR expansion.

Conclusion

The preliminary screening of Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives requires a systematic, multi-faceted approach that combines rational library design, a tiered screening cascade, and robust data analysis. By employing a combination of biochemical and cell-based assays, and by continually validating hits through orthogonal methods, researchers can confidently identify promising lead compounds for further development. This guide provides a foundational framework for such a campaign, emphasizing the importance of scientific rigor and logical decision-making in the early stages of drug discovery.

References

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Strategies for the screening of small molecule libraries. ResearchGate. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • DOT Language. Graphviz. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

  • Identification of pyrimidine derivatives as hSMG-1 inhibitors. PubMed. Available at: [Link]

  • Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. MDPI. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Virtual screening. Wikipedia. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Available at: [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Virtual Screening in Drug Discovery Techniques & Trends. Chem-space.com. Available at: [Link]

  • Screening Cascade Development Services. Sygnature Discovery. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. PubMed. Available at: [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. ResearchGate. Available at: [Link]

  • A Quick Introduction to Graphviz. Medium. Available at: [Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. Available at: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. Available at: [Link]

  • Docking and Virtual Screening in Drug Discovery. PubMed. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Activation and inhibition of signal transduction pathways. Khan Academy. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. Domainex. Available at: [Link]

  • Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Signaling Pathway Inhibition. Muscular Dystrophy News. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Drawing graphs with Graphviz. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • High-Throughput Screening for Prescribing Cascades Among Real-World Angiotensin-II Receptor Blockers (ARBs) Initiators. medRxiv. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. Available at: [Link]

  • MTT (Assay protocol). protocols.io. Available at: [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. Available at: [Link]

  • Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. Available at: [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. ResearchGate. Available at: [Link]

Sources

spectroscopic data for Methyl 4-(pyrimidin-2-yloxy)benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Methyl 4-(pyrimidin-2-yloxy)benzoate

Executive Summary

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 1090587-89-5) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for P2X3 antagonists and herbicide intermediates (e.g., Bispyribac analogs).[1] Its structure combines a lipophilic methyl benzoate moiety with an electron-deficient pyrimidine ring via an ether linkage.[1]

This guide provides a definitive reference for the structural identification of this compound. Unlike standard data dumps, this document correlates spectral features with electronic environments, offering a self-validating protocol for researchers confirming synthesis success or analyzing impurity profiles.[1]

Synthetic Pathway & Context

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (


). Understanding this pathway highlights potential impurities (e.g., unreacted methyl 4-hydroxybenzoate or 2-chloropyrimidine) that may appear in the spectra.[1]

Reaction Logic: The phenol group of methyl 4-hydroxybenzoate is deprotonated by a base (


), creating a phenoxide nucleophile.[1] This attacks the electron-deficient 2-position of the pyrimidine ring, displacing chloride.[1]

Synthesis R1 Methyl 4-hydroxybenzoate (Nucleophile) Step1 Deprotonation (K2CO3/DMF, 80°C) R1->Step1 R2 2-Chloropyrimidine (Electrophile) R2->Step1 + Step2 Meisenheimer Complex Step1->Step2 Attack Step3 Elimination of Cl- Step2->Step3 Prod Methyl 4-(pyrimidin-2-yloxy)benzoate (Target) Step3->Prod -KCl

Figure 1:


 Synthetic pathway. Note the critical role of the base in generating the phenoxide nucleophile.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of this molecule is distinct due to the lack of symmetry in the ether linkage and the specific electronic effects of the nitrogen atoms.

H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by three distinct zones: the aliphatic methyl ester, the para-substituted benzene ring (AA'BB' system), and the pyrimidine ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.65 Doublet (

Hz)
2HPyrimidine H-4, H-6Deshielded by adjacent Nitrogen atoms.[1]
8.01 Doublet (

Hz)
2HBenzene H-2, H-6Deshielded by the electron-withdrawing Carbonyl group (Ortho to COOMe).[1]
7.35 Doublet (

Hz)
2HBenzene H-3, H-5Shielded by the electron-donating Oxygen atom (Ortho to Ether).[1]
7.20 Triplet (

Hz)
1HPyrimidine H-5Most shielded aromatic proton; remote from Nitrogens.[1]
3.86 Singlet3HMethyl Ester (

)
Classic methyl ester region.[1]

Diagnostic Validation:

  • Coupling Check: The pyrimidine protons (H-4,6 and H-5) must show a coupling constant (

    
    ) of ~4.8 Hz.[1] If this triplet/doublet pattern is absent, the pyrimidine ring is not intact.
    
  • Stoichiometry: The integration ratio between the methyl singlet (3H) and the pyrimidine H-5 triplet (1H) must be exactly 3:1.[1]

C NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
165.8

Ester Carbonyl
164.2

Pyrimidine C-2 (Ipso to Oxygen)
159.5

Pyrimidine C-4, C-6
156.8

Benzene C-4 (Ipso to Oxygen)
131.2

Benzene C-2, C-6
125.4

Benzene C-1 (Ipso to Carbonyl)
121.5

Benzene C-3, C-5
117.2

Pyrimidine C-5
52.4

Methoxy Carbon

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming functional group integrity, particularly the ester and ether linkages.[1]

Key Absorption Bands (KBr Pellet):

  • 1720

    
     (Strong, Sharp): 
    
    
    
    Stretching.[1] This confirms the ester is intact.[1] A shift to 1680-1690 would suggest hydrolysis to the carboxylic acid (impurity).[1]
  • 1585, 1490

    
     (Medium):  Aromatic 
    
    
    
    skeletal vibrations.[1]
  • 1440, 1380

    
    :  Methyl group 
    
    
    
    bending.[1]
  • 1275

    
     (Strong): 
    
    
    
    Asymmetric stretch.[1] This is diagnostic for the aryl ether linkage connecting the two rings.
  • 1110

    
    : 
    
    
    
    stretch (Ester).[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides molecular weight confirmation and a fragmentation fingerprint that validates the connectivity of the two rings.

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1] Molecular Formula:


Exact Mass:  230.07[1]
Fragmentation Pathway Logic

The molecule typically fragments at the weakest points: the ester bond and the ether linkage.

  • Molecular Ion (

    
    ):  m/z 230 (Base peak in soft ionization).
    
  • Loss of Methoxy (

    
    ):  m/z 199.[1] Cleavage of the ester methoxy group.[1]
    
  • Benzoyl Cation (

    
    ):  m/z 171. Loss of the entire ester functionality.[1]
    
  • Pyrimidine Cleavage: Appearance of m/z 95 (pyrimidin-2-ol cation) or m/z 121 (methyl 4-hydroxybenzoate cation) indicates cleavage of the central ether.[1]

MS_Fragmentation Parent Parent Ion [M]+ m/z 230 Frag1 Acylium Ion [M-OMe]+ m/z 199 Parent->Frag1 -OCH3 (31) Frag3 Phenol Fragment m/z 121 Parent->Frag3 Ether Cleavage Frag2 Aryl Cation [M-COOMe]+ m/z 171 Frag1->Frag2 -CO (28)

Figure 2: Primary fragmentation pathways observed in MS analysis.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: DMSO-

    
     is preferred over 
    
    
    
    due to the polarity of the pyrimidine ring, which ensures sharper resolution of the aromatic doublets.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (

    
    ) from the synthesis workup, which can cause line broadening.
    
Protocol B: Impurity Profiling (HPLC-UV)

To validate spectroscopic purity, use the following chromatographic method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 230 nm (Pyrimidine absorption max).[1]

  • Retention Time: The product is more lipophilic than the starting phenol but less than the chloropyrimidine. Expect elution ~8-9 min.[1]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate.[1] Link[1]

  • Analogous Spectral Data: ChemicalBook, Methyl 4-hydroxybenzoate Spectral Data (Fragment correlation). Link

  • Pyrimidine Coupling Constants: Reich, H. J., "Structure Determination Using NMR," University of Wisconsin. (Standard reference for pyrimidine J-coupling values). Link

  • SnAr Mechanism: March's Advanced Organic Chemistry, 8th Edition, Wiley-Interscience.[1] (Authoritative grounding for reaction mechanism claims).

Sources

physical and chemical properties of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Aromatic Scaffolds for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the synthesis of hybrid molecules combining distinct aromatic systems is a cornerstone of innovation. Methyl 4-(pyrimidin-2-yloxy)benzoate, a molecule incorporating both a benzoate and a pyrimidine moiety through an ether linkage, represents a significant scaffold for scientific exploration. The pyrimidine ring is a well-established pharmacophore found in numerous therapeutic agents, valued for its hydrogen bonding capabilities and metabolic stability.[1] When coupled with a methyl benzoate group, a versatile precursor for a wide array of chemical transformations, the resulting compound becomes a valuable building block for creating novel chemical entities.

This technical guide offers a comprehensive overview of the known physical and chemical properties of Methyl 4-(pyrimidin-2-yloxy)benzoate. It is intended for researchers, scientists, and drug development professionals, providing foundational knowledge, predicted characteristics, and detailed experimental protocols to facilitate its use in research and development. While extensive experimental data for this specific molecule is not broadly published, this guide synthesizes available information with established chemical principles to provide a robust working profile.

Molecular Identity and Physicochemical Characteristics

The fundamental identity of Methyl 4-(pyrimidin-2-yloxy)benzoate is established by its unique chemical structure, molecular formula, and CAS registry number. These identifiers are crucial for ensuring the correct compound is being used in experimental settings.

Caption: Chemical structure of Methyl 4-(pyrimidin-2-yloxy)benzoate.

A summary of its key physicochemical properties is presented below. It is important to note that while some properties are definitive, others are computationally predicted due to a lack of published experimental values. These predictions, sourced from reliable databases such as PubChem, offer valuable estimations for experimental design.[2]

PropertyValueSource
CAS Number 1090587-89-5ABI Chem[3], ChemShuttle[4]
Molecular Formula C₁₂H₁₀N₂O₃ABI Chem[3], PubChem[2]
Molecular Weight 230.22 g/mol ABI Chem[3], PubChem[2]
IUPAC Name methyl 4-(pyrimidin-2-yloxy)benzoatePubChem[2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3 (Computed) 1.9PubChem[2]
Hydrogen Bond Donors (Computed) 0PubChem[2]
Hydrogen Bond Acceptors (Computed) 5PubChem[2]
Rotatable Bonds (Computed) 4PubChem[2]

Anticipated Spectral Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the benzoate and pyrimidine rings, as well as a singlet for the methyl ester protons. The protons on the benzoate ring will likely appear as two doublets in the downfield region (approx. 7.0-8.2 ppm) due to their para-substitution. The pyrimidine protons would present as a doublet and a triplet, characteristic of its substitution pattern. The methyl protons of the ester group will appear as a sharp singlet, likely around 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group (around 165-170 ppm), carbons of the aromatic rings (typically in the 110-160 ppm range), and the methyl carbon of the ester (around 50-55 ppm). The carbon attached to the ether oxygen on the pyrimidine ring would be significantly downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretch for the ester is expected around 1720-1740 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether and ester linkages will likely produce strong bands in the 1000-1300 cm⁻¹ range.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 230.22, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), and cleavage of the ether bond.

Chemical Properties and Reactivity

The reactivity of Methyl 4-(pyrimidin-2-yloxy)benzoate is governed by its constituent functional groups: the methyl ester, the diaryl ether linkage, and the pyrimidine ring.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(pyrimidin-2-yloxy)benzoic acid. This reaction is a common transformation for this class of compounds, allowing for further derivatization of the carboxylic acid.

  • Ether Linkage Stability: The diaryl ether bond is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong Lewis acids or reducing agents.

  • Aromatic Ring Reactivity: Both the benzoate and pyrimidine rings can potentially undergo electrophilic aromatic substitution. The pyrimidine ring is generally electron-deficient, making it less reactive towards electrophilic attack than the benzoate ring. The oxygen of the ether linkage is an activating group, directing electrophiles to the ortho and para positions of the benzoate ring, though the para position is already substituted.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[5][6] In this case, the synthesis would proceed by reacting methyl 4-hydroxybenzoate with a 2-halopyrimidine, such as 2-chloropyrimidine, in the presence of a base.

Reactant1 Methyl 4-hydroxybenzoate Reaction Reaction Vessel Heat Reactant1->Reaction Reactant2 2-Chloropyrimidine Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Methyl 4-(pyrimidin-2-yloxy)benzoate Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed Williamson ether synthesis workflow.

Protocol for Synthesis:
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Reagent: Add 2-chloropyrimidine (1.1 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure Methyl 4-(pyrimidin-2-yloxy)benzoate.

Key Experimental Protocols for Characterization

For drug development professionals, understanding a compound's lipophilicity and stability is critical. Below are detailed, self-validating protocols for determining these properties.

Determination of Partition Coefficient (LogP) via Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard approach for its determination.

Start Prepare octanol-saturated water and water-saturated octanol Step1 Dissolve compound in water-saturated octanol Start->Step1 Step2 Add octanol-saturated water Step1->Step2 Step3 Shake vigorously to partition Step2->Step3 Step4 Centrifuge to separate layers Step3->Step4 Step5 Measure concentration in each layer (e.g., via UV-Vis) Step4->Step5 Calculation Calculate LogP: log([Compound]octanol / [Compound]water) Step5->Calculation

Caption: Workflow for LogP determination.

Methodology:

  • System Preparation: Prepare two phases: n-octanol saturated with water and water saturated with n-octanol. This pre-saturation is critical for accurate results.

  • Sample Preparation: Prepare a stock solution of Methyl 4-(pyrimidin-2-yloxy)benzoate in the water-saturated n-octanol at a known concentration.

  • Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the octanol-saturated water.

  • Equilibration: Shake the vessel for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve should be prepared for accurate quantification.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Assessment of Chemical Stability in Aqueous Buffers

Evaluating the stability of a compound in aqueous solutions at different pH values is essential to understand its potential degradation pathways and shelf-life.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 4.0, 7.4, and 9.0).

  • Sample Incubation: Prepare stock solutions of Methyl 4-(pyrimidin-2-yloxy)benzoate in a suitable organic co-solvent (e.g., DMSO) and spike it into the different buffers at a known final concentration.

  • Time-Point Analysis: Incubate the samples at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer.

  • Quenching: Quench any degradation by adding an equal volume of a cold organic solvent like acetonitrile.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics and half-life at each pH.

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate is a compound with significant potential as a building block in the synthesis of more complex molecules for pharmaceutical and material science applications. While comprehensive experimental data is not yet widely available, this guide provides a solid foundation of its known identity, predicted physicochemical and spectral properties, and likely chemical behavior. The outlined synthesis and characterization protocols offer a practical framework for researchers to begin working with this promising molecule. As further research is conducted, a more detailed experimental profile will undoubtedly emerge, further cementing its role in the advancement of chemical sciences.

References

  • National Center for Biotechnology Information. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. PubChem. [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]

  • National Center for Biotechnology Information. Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Safety and Handling of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate is a compound of significant interest within the realms of chemical research and pharmaceutical development. Its unique molecular architecture, featuring a pyrimidine ring linked to a benzoate moiety via an ether bond, presents a scaffold with potential for diverse biological activities. As with any novel chemical entity, a thorough understanding of its safety profile and the implementation of appropriate handling procedures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the current understanding of the safety and handling of Methyl 4-(pyrimidin-2-yloxy)benzoate. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related molecules, including methyl benzoate, substituted pyrimidines, and aryl ethers. The guidance provided herein is based on established principles of chemical safety and is intended for an audience of trained researchers, scientists, and drug development professionals. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical motifs.

Hazard Identification and Risk Assessment

A definitive toxicological profile for Methyl 4-(pyrimidin-2-yloxy)benzoate has not been established. Therefore, a conservative approach to hazard assessment is warranted, drawing inferences from the known properties of its structural components.

Inferred GHS Classification

Based on an analysis of analogous compounds, the following Globally Harmonized System (GHS) classifications should be considered for preliminary risk assessment:

Hazard ClassInferred Hazard Statement(s)Basis for Inference
Acute Toxicity, Oral H302: Harmful if swallowedPyridine and some pyrimidine derivatives exhibit oral toxicity.[1]
Skin Corrosion/Irritation H315: Causes skin irritationBenzoate esters and various heterocyclic compounds are known to be skin irritants.[2]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationMany esters and aromatic compounds can cause significant eye irritation.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) H335: May cause respiratory irritationInhalation of dusts or aerosols of aromatic compounds can lead to respiratory tract irritation.[2]

It is crucial to emphasize that these classifications are predictive and have not been confirmed through empirical testing of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Chemical and Physical Properties
PropertyValueSource/Comment
Molecular Formula C₁₂H₁₀N₂O₃Calculated
Molecular Weight 230.22 g/mol Calculated
Appearance Likely a solid at room temperatureBased on similar compounds
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and have low solubility in water.General characteristic of similar organic molecules
Unique Hazard Considerations: Peroxide Formation

The ether linkage in Methyl 4-(pyrimidin-2-yloxy)benzoate raises a significant concern for the formation of explosive peroxides upon storage, particularly when exposed to air and light.[3] Ethers are known to undergo auto-oxidation, leading to the accumulation of peroxides that can detonate when subjected to heat, friction, or shock.[3]

Safe Handling and Storage Protocols

A proactive and cautious approach to handling and storage is essential to mitigate the potential risks associated with Methyl 4-(pyrimidin-2-yloxy)benzoate.

Engineering Controls and Ventilation

All manipulations of Methyl 4-(pyrimidin-2-yloxy)benzoate should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with solids or solutions.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Body Protection A flame-resistant laboratory coat.To protect against splashes and spills.
Respiratory Protection Not typically required for small-scale use in a fume hood. For larger quantities or in the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of dusts or aerosols.
Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent the formation of hazardous byproducts.

  • Containers: Store in a tightly sealed, airtight container.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry, and dark place.

  • Dating: Clearly label the container with the date of receipt and the date it was first opened.

  • Peroxide Detection: Due to the risk of peroxide formation, it is advisable to periodically test for the presence of peroxides, especially before any heating or distillation. Test strips for peroxide detection are commercially available. If peroxides are detected, do not attempt to handle the material and consult with your institution's environmental health and safety (EHS) department for guidance on safe disposal.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated with an appropriate solvent and washed with soap and water.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Considerations

All waste containing Methyl 4-(pyrimidin-2-yloxy)benzoate should be treated as hazardous chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflows and Methodologies

The following diagrams illustrate key logical relationships and workflows for the safe handling of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Risk Assessment and Mitigation Workflow

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy A Identify Potential Hazards (Inference from Analogs) B Evaluate Exposure Potential (Quantity, Procedure) A->B C Characterize Risk (Likelihood & Severity) B->C D Implement Engineering Controls (Fume Hood) C->D Develop Mitigation E Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E F Establish Safe Work Practices (Small Quantities, No Heating without Peroxide Check) E->F

Caption: A logical workflow for assessing and mitigating risks associated with handling Methyl 4-(pyrimidin-2-yloxy)benzoate.

Peroxide Management Protocol

PeroxideManagement A Receive Compound B Label with Receipt and Opening Dates A->B C Store in Cool, Dark, Airtight Container B->C D Periodic Peroxide Testing (e.g., every 3-6 months) C->D E Peroxides Detected? D->E F Continue Use with Caution E->F No G Contact EHS for Safe Disposal E->G Yes H Use in Experiment F->H

Caption: A protocol for the safe management and monitoring of potential peroxide formation in Methyl 4-(pyrimidin-2-yloxy)benzoate.

Conclusion

While Methyl 4-(pyrimidin-2-yloxy)benzoate holds promise as a research chemical, its safety profile remains largely uncharacterized. The principles of prudent laboratory practice dictate that in the absence of specific data, this compound should be handled as if it were hazardous. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The core tenets of this guidance are rooted in a conservative approach to hazard assessment, the diligent use of personal protective equipment, and the implementation of robust safe handling and storage protocols, with a particular emphasis on the potential for peroxide formation.

References

  • PubChem. 2-(Benzylamino)pyridine. National Center for Biotechnology Information. [Link]

  • Florida Atlantic University. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of Methyl 4-(pyrimidin-2-yloxy)benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Introduction to Methyl 4-(pyrimidin-2-yloxy)benzoate and the Significance of Solubility

Methyl 4-(pyrimidin-2-yloxy)benzoate is a small organic molecule featuring a benzoate ester and a pyrimidine ether functional group. Its structural components suggest a moderate level of polarity, making its interaction with organic solvents a critical area of study for applications ranging from synthetic chemistry to pharmaceutical sciences.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Methyl 4-(pyrimidin-2-yloxy)benzoate is a pivotal physicochemical property. It directly influences a multitude of factors in the drug development pipeline, including:

  • Reaction Kinetics and Purification: In synthesis, solvent selection is dictated by the solubility of reactants and the ease of product crystallization.

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental to creating viable dosage forms.

  • Bioavailability: For a drug to be effective, it must first dissolve in biological fluids to be absorbed into systemic circulation.

This guide will provide the foundational knowledge and practical protocols to systematically determine the solubility of Methyl 4-(pyrimidin-2-yloxy)benzoate, ensuring data integrity and a deeper understanding of its behavior in solution.

Physicochemical Characterization of Methyl 4-(pyrimidin-2-yloxy)benzoate

A molecule's structure is the primary determinant of its solubility characteristics. A detailed analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate's structure provides critical insights into its potential interactions with various solvents.

Molecular Structure:

  • Chemical Formula: C₁₂H₁₀N₂O₃[1]

  • Molecular Weight: 230.22 g/mol [1]

Key Structural Features and Their Influence on Solubility:

  • Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors. This feature suggests potential solubility in protic solvents that can act as hydrogen bond donors.

  • Ether Linkage (-O-): The ether group is polar and can also accept hydrogen bonds, contributing to solubility in polar solvents.

  • Methyl Benzoate Group: The ester functionality introduces polarity. The aromatic benzene ring, however, is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

  • Overall Polarity: The molecule possesses both polar (pyrimidine, ether, ester) and nonpolar (benzene ring) regions, classifying it as a moderately polar compound. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.

The Theoretical Bedrock of Solubility

The dissolution of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[2]

  • Polarity: Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[3] The polarity of a solvent is often quantified by its dielectric constant or a polarity index.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[4][5] Solvents are classified as hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ethers, ketones), or aprotic (lacking the ability to donate hydrogen bonds).

  • Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid.

A Strategic Approach to Solvent Selection

A systematic selection of organic solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

Table 1: A Representative Panel of Organic Solvents for Solubility Screening

SolventPolarity IndexHydrogen BondingRationale
Nonpolar
n-Heptane0.1AproticRepresents purely aliphatic, nonpolar environments.
Toluene2.4AproticRepresents aromatic, nonpolar environments.
Moderately Polar Aprotic
Dichloromethane (DCM)3.1AproticA common solvent with moderate polarity.
Ethyl Acetate4.4AcceptorAn ester solvent, mimicking the functionality of the solute.
Acetone5.1AcceptorA polar aprotic solvent with strong dipole-dipole interactions.
Acetonitrile (ACN)5.8AcceptorA highly polar aprotic solvent.
Polar Protic
Isopropanol (IPA)3.9Donor & AcceptorA less polar alcohol.
Ethanol4.3Donor & AcceptorA common polar protic solvent.
Methanol5.1Donor & AcceptorA highly polar alcohol capable of strong hydrogen bonding.

Experimental Protocols for Solubility Determination

Two primary types of solubility are determined in drug development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound at a given temperature and pressure. The Shake-Flask method is the most reliable technique for its determination.[7][8]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid Methyl 4-(pyrimidin-2-yloxy)benzoate to a series of vials, each containing a known volume of a selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[7]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours of continuous shaking or stirring.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible 0.45 µm filter is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved Methyl 4-(pyrimidin-2-yloxy)benzoate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification prep Add excess solid compound to solvent in vial equil Agitate at constant temperature (24-48h) prep->equil Seal vial sep Centrifuge or let stand to settle excess solid equil->sep sample Withdraw and filter supernatant sep->sample quant Dilute and analyze (HPLC or UV-Vis) sample->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[9] It is often used in early drug discovery for high-throughput screening.

Protocol: DMSO-Based Method for Kinetic Solubility

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 4-(pyrimidin-2-yloxy)benzoate in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Precipitation: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a larger volume of the chosen organic solvent (e.g., 100-200 µL) in a microplate well.

  • Incubation: Shake the microplate at room temperature for a defined period, typically 1 to 2 hours.[4]

  • Analysis: Determine the concentration of the dissolved compound. This can be done directly by reading the UV absorbance in the plate or by taking an aliquot for HPLC analysis after filtration.

Analytical Methods for Accurate Quantification

The reliability of solubility data hinges on the accuracy of the analytical method used to quantify the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying compounds in solution.

Key Considerations for HPLC Method Development:

  • Column: A C18 reversed-phase column is a common starting point for moderately polar compounds like Methyl 4-(pyrimidin-2-yloxy)benzoate.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is typically used.

  • Detection: Given the aromatic nature of the compound, UV detection is the most straightforward approach. A wavelength should be chosen where the compound has maximum absorbance and the solvent has minimal absorbance. A photodiode array (PDA) detector can be used to scan a range of wavelengths.

  • Calibration: A calibration curve must be generated by preparing a series of standards of known concentrations and plotting their peak areas against concentration. The solubility of the experimental samples is then determined by interpolating their peak areas on this curve.

Diagram: HPLC Quantification Logic

G cluster_standards Calibration Standards cluster_hplc HPLC Analysis cluster_curve Calibration Curve cluster_sample Solubility Sample cluster_result Result std1 Standard 1 (Known Conc.) hplc Inject & Measure Peak Area std1->hplc std2 Standard 2 (Known Conc.) std2->hplc stdN Standard N (Known Conc.) stdN->hplc curve Plot Peak Area vs. Concentration hplc->curve result Determine Concentration (Solubility) hplc->result curve->result sample Saturated Solution (Unknown Conc.) sample->hplc

Caption: Logic Flow for HPLC-Based Solubility Quantification.

UV-Vis Spectroscopy

For a more rapid, albeit potentially less specific, analysis, UV-Vis spectroscopy can be employed. This method is suitable if the compound has a strong chromophore and the solvent does not interfere at the analysis wavelength.[5][10]

Protocol for UV-Vis Quantification:

  • Determine λmax: Scan a dilute solution of Methyl 4-(pyrimidin-2-yloxy)benzoate in the chosen solvent to identify the wavelength of maximum absorbance (λmax). Pyrimidine derivatives often exhibit strong absorbance in the UV region.[5][10]

  • Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve that adheres to the Beer-Lambert law.

  • Measure Sample Absorbance: Measure the absorbance of the diluted supernatant from the solubility experiment at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Structuring and Reporting Solubility Data

Clear and comprehensive reporting of solubility data is essential for its interpretation and use by others.[11][12]

Table 2: Example Data Reporting Template for Thermodynamic Solubility

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Analytical Method
n-Heptane25HPLC-UV
Toluene25HPLC-UV
Dichloromethane25HPLC-UV
Ethyl Acetate25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Isopropanol25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV

Best Practices for Reporting:

  • Always specify the temperature at which the solubility was determined.

  • State the analytical method used for quantification.

  • Report solubility in both mass/volume (e.g., mg/mL or µg/mL) and molarity (e.g., mM or µM) units.

  • Include information on the solid form of the compound used (e.g., crystalline, amorphous) if known, as this can significantly impact solubility.[4]

  • For pH-dependent studies, report the final pH of the saturated solution.[7]

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of Methyl 4-(pyrimidin-2-yloxy)benzoate in organic solvents. By integrating a sound theoretical understanding with detailed, validated experimental protocols, researchers can confidently generate high-quality solubility data. This information is not merely a set of numbers but a critical dataset that informs rational decision-making throughout the chemical synthesis and drug development lifecycle. The application of these methodologies will undoubtedly accelerate research and contribute to the successful advancement of projects involving this and structurally related compounds.

References

  • BDH-Online. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. PubChem Compound Summary for CID 15999059. Available from: [Link]

  • Homework.Study.com. How does polarity affect solubility?. Available from: [Link]

  • Chaudhary A, Singh A, Verma PK. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters. 2014;4(1):15. Available from: [Link]

  • Thermodynamics Research Center. Guidelines for Reporting Solubility Data. 2020. Available from: [Link]

  • Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012;24(12):5555-5559.
  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. 2016.
  • Königsberger E. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. 2019;64(2):433-434. Available from: [Link]

  • S. Pharmacopeial Convention. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2012;19(4):41-45. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. 2023.
  • A. F. M. M. Rahman, M. M. Islam, and M. A. Islam. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2021;27(1):1-10.
  • Al-Suwaidan IA, Alanazi AM, El-Messery SM, et al. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. 2021;26(16):4993.
  • ResearchGate.
  • The Royal Society of Chemistry. Experimental reporting. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. 2021.
  • Ghaffari S, et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. 2021;23(15):9332-9341.
  • ResearchGate.
  • Chemistry LibreTexts. 3.7: Polarity. 2020. Available from: [Link]

Sources

A Technical Guide to Establishing the Stability and Optimal Storage Conditions for Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(pyrimidin-2-yloxy)benzoate is a molecule of interest for researchers in medicinal chemistry and materials science, serving as a versatile building block. Its unique structure, combining a methyl benzoate moiety with a pyrimidine ring via an ether linkage, presents specific chemical liabilities that must be understood to ensure its integrity during storage and experimental use. The absence of comprehensive public data on this specific compound necessitates a principled, first-principles approach to determine its stability profile. This guide provides a robust framework for researchers, scientists, and drug development professionals to empirically establish the stability and define optimal storage conditions for Methyl 4-(pyrimidin-2-yloxy)benzoate. We will delve into the theoretical chemical liabilities, outline best practices for handling, and provide a detailed, self-validating experimental protocol for conducting comprehensive stability studies.

Introduction: A Structural and Chemical Profile

To understand the stability of Methyl 4-(pyrimidin-2-yloxy)benzoate, we must first dissect its constituent functional groups and their inherent reactivities. The molecule consists of three key features:

  • Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-(pyrimidin-2-yloxy)benzoic acid and methanol. The rate of this degradation is highly dependent on pH and the presence of moisture.

  • Aromatic Ether Linkage (-O-): The ether bond connecting the benzoate and pyrimidine rings is generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • Pyrimidine Ring: This nitrogen-containing heterocycle is a key feature. While aromatic, the nitrogen atoms make it susceptible to certain oxidative reactions or interactions with strong acids.

Given these structural motifs, it is reasonable to hypothesize that the primary degradation pathways will involve hydrolysis of the methyl ester. However, only empirical testing can confirm this and uncover other potential degradation routes. The principles of handling related benzoate esters suggest that the compound is likely stable under normal conditions but may be sensitive to moisture, strong acids, strong bases, and oxidizing agents[1][2].

Key Factors Influencing Chemical Stability

The long-term integrity of Methyl 4-(pyrimidin-2-yloxy)benzoate is contingent on controlling several environmental factors. The causal relationships between these factors and potential degradation pathways are critical to understand.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For many organic solids, storage in a cool environment is standard practice to minimize kinetic degradation[3].

  • Moisture (Humidity): As a primary reactant in hydrolysis, atmospheric moisture poses a significant threat to the ester functional group. Compounds that are hygroscopic will absorb moisture from the air, creating a microenvironment conducive to degradation[1][4]. Therefore, storage in a dry, desiccated environment is paramount.

  • Light (Photostability): Aromatic systems and heteroaromatic rings can sometimes absorb UV or visible light, leading to photochemical degradation. It is a standard precautionary measure to store novel compounds protected from light until photostability is confirmed experimentally[1].

  • pH and Chemical Incompatibility: Contact with acidic or basic contaminants can catalyze the hydrolysis of the ester. Furthermore, contact with strong oxidizing agents should be avoided due to the potential for reaction with the pyrimidine ring or other parts of the molecule[2][5].

The interplay of these factors is visualized in the diagram below.

Compound Methyl 4-(pyrimidin-2-yloxy)benzoate Stability Temp Temperature Temp->Compound Temp_Effect Accelerates reaction kinetics Temp->Temp_Effect Moisture Moisture / Humidity Moisture->Compound Moisture_Effect Enables Ester Hydrolysis Moisture->Moisture_Effect Light Light (UV/Visible) Light->Compound Light_Effect Potential Photodegradation Light->Light_Effect pH pH / Incompatibles (Acids, Bases, Oxidizers) pH->Compound pH_Effect Catalyzes Hydrolysis & Redox Reactions pH->pH_Effect

Caption: Key environmental factors affecting the stability of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Recommended General Storage and Handling Procedures

Based on the chemical profile and data from related benzoate compounds, the following initial storage and handling procedures are recommended pending specific experimental data.

Storage
  • Temperature: Store in a cool, well-ventilated area, ideally in a refrigerator at 2-8°C for long-term storage[6].

  • Atmosphere: Keep the container tightly closed to prevent moisture ingress[1][4]. For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Light: Store in an amber vial or in a light-blocking outer container to protect from light[1].

  • Container: Use a tightly sealed container made of a non-reactive material such as glass or a suitable plastic (e.g., HDPE).

Handling
  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation[5].

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Minimize dust generation and accumulation when handling the solid[4].

  • Wash hands thoroughly after handling[2].

Experimental Protocol: A Comprehensive Stability Study

To move beyond assumptions, a structured stability study is required. This protocol outlines a forced degradation (stress testing) and a long-term study design to identify degradation pathways and establish a reliable shelf-life.

Objective

To determine the intrinsic stability of Methyl 4-(pyrimidin-2-yloxy)benzoate by subjecting it to various stress conditions and to identify the primary degradation products. The resulting data will be used to define optimal storage conditions and a re-test date.

Materials and Equipment
  • Methyl 4-(pyrimidin-2-yloxy)benzoate

  • HPLC system with UV detector and Mass Spectrometer (MS)

  • Stability-indicating HPLC column (e.g., C18)

  • Forced degradation solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • pH meter

  • Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • Calibrated ovens

  • Appropriate vials and sample handling supplies

Experimental Workflow Diagram

start_end start_end process process decision decision io io A Prepare Stock Solution (e.g., in ACN:H2O) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Long-Term & Accelerated Stability Study A->C D Sample at Time Points (T=0, T=1, T=2...) B->D C->D E HPLC-UV/MS Analysis D->E F Assess Peak Purity & Quantify Degradation E->F G Significant Degradation? F->G H Identify Degradants (using MS data) G->H Yes I Establish Storage Conditions & Re-test Date G->I No H->I

Caption: Workflow for conducting a comprehensive stability study.

Step-by-Step Methodology
  • Develop a Stability-Indicating Analytical Method:

    • Before starting the study, develop an HPLC method (e.g., reverse-phase with a C18 column) capable of separating the parent peak of Methyl 4-(pyrimidin-2-yloxy)benzoate from any potential degradants. Use a diode array detector (DAD) to check for peak purity and an MS detector to aid in the identification of degradants.

  • Forced Degradation (Stress Testing):

    • Rationale: This step rapidly identifies likely degradation pathways and validates that the analytical method can detect the resulting degradants.

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. This reaction is often much faster than acid hydrolysis for esters.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to high heat (e.g., 105°C) for 24-48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • For each condition, analyze samples at various time points until approximately 5-20% degradation is observed.

  • Long-Term Stability Study:

    • Rationale: This study simulates real-world storage conditions to determine a practical shelf-life.

    • Store accurately weighed samples of the solid compound in appropriate vials under at least two conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

Data Interpretation and Presentation

The primary output of the stability study is the quantification of the parent compound remaining over time. This data should be summarized in a clear, tabular format.

Table 1: Hypothetical Stability Data for Methyl 4-(pyrimidin-2-yloxy)benzoate

ConditionTime PointAssay (% of Initial)Major Degradant(s) Identified
0.1 M HCl (60°C) 8 hours85.2%4-(pyrimidin-2-yloxy)benzoic acid
0.1 M NaOH (RT) 1 hour78.5%4-(pyrimidin-2-yloxy)benzoic acid
3% H₂O₂ (RT) 24 hours98.9%Not Detected
105°C (Solid) 48 hours99.5%Not Detected
Photostability 7 days99.1%Minor unknown (m/z = X)
25°C / 60% RH 6 months99.8%Not Detected
40°C / 75% RH 6 months97.3%4-(pyrimidin-2-yloxy)benzoic acid

Note: This data is illustrative and must be generated experimentally.

Conclusion: Establishing Validated Storage Conditions

Based on the hypothetical data presented, one would conclude that Methyl 4-(pyrimidin-2-yloxy)benzoate is most susceptible to hydrolysis, particularly under basic and accelerated temperature/humidity conditions. It appears relatively stable to oxidation, dry heat, and light.

The experimental results would lead to the following validated recommendations:

  • Primary Stability Concern: Hydrolysis of the methyl ester.

  • Validated Storage: The compound should be stored in a tightly sealed container in a cool and dry place (e.g., 2-8°C with a desiccant) to minimize the risk of hydrolysis.

By following this comprehensive guide, researchers can confidently establish the stability and optimal storage conditions for Methyl 4-(pyrimidin-2-yloxy)benzoate, ensuring the quality and integrity of this valuable chemical for its intended scientific applications.

References

  • UPRM. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. University of Puerto Rico at Mayagüez. [Link]

  • Loba Chemie. Methyl Benzoate MSDS. (2015-04-09). [Link]

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. (2024-01-11). [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. National Center for Biotechnology Information. [Link]

  • IUCr. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Cryst. E67, o1858. [Link]

  • PubChem. Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. [Link]

  • FDA. Methyl 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Global Substance Registration System. [Link]

  • ResearchGate. The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris.[Link]

  • Wiley Online Library. Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway. Environmental Microbiology. (2012-01-20). [Link]

  • ResearchGate. Anaerobic degradation of 4-methylbenzoate via a specific 4-methylbenzoyl-CoA pathway | Request PDF.[Link]

  • Journal of Biological Chemistry. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS.[Link]

  • ResearchGate. (PDF) Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)benzoate through biotic and abiotic degradation modes.[Link]

  • Pharmaffiliates. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.[Link]

Sources

Methodological & Application

Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the synthetic methodology, emphasizing the underlying chemical principles, practical experimental details, and necessary safety precautions.

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS No. 1090587-89-5) is a versatile chemical building block characterized by the presence of a pyrimidine ring linked via an ether bond to a methyl benzoate moiety.[1][2] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrimidine derivatives. The synthesis of this compound from simple, readily available precursors is a critical step in the exploration of new therapeutic agents.

This guide will detail a robust and reproducible synthetic route based on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis for the formation of aryl ethers.[3] The chosen methodology involves the reaction of a commercially available 2-halopyrimidine with methyl 4-hydroxybenzoate.

Chemical Properties and Safety Overview

A thorough understanding of the chemical properties and potential hazards of all reagents is paramount for safe and successful synthesis.

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Chloropyrimidine 1722-12-9C₄H₃ClN₂114.53Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Methyl 4-hydroxybenzoate 99-76-3C₈H₈O₃152.15May cause skin and eye irritation.[5][6][7]
Potassium Carbonate 584-08-7K₂CO₃138.21Causes serious eye irritation, May cause respiratory irritation.
Dimethylformamide (DMF) 68-12-2C₃H₇NO73.09Flammable liquid and vapor, Harmful in contact with skin, Causes serious eye irritation, May damage fertility or the unborn child.
Methyl 4-(pyrimidin-2-yloxy)benzoate 1090587-89-5C₁₂H₁₀N₂O₃230.22

Note: A comprehensive review of the Safety Data Sheet (SDS) for each chemical is mandatory before commencing any experimental work.[8]

Synthetic Strategy and Mechanism

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for heteroaromatic systems like pyrimidine, where the electron-withdrawing nature of the nitrogen atoms in the ring activates the halide at the 2-position towards nucleophilic attack.[9][10]

The reaction proceeds via the following steps:

  • Deprotonation: The phenolic proton of methyl 4-hydroxybenzoate is abstracted by a base, typically a mild inorganic base like potassium carbonate, to generate the more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electron-deficient carbon atom bearing the chlorine atom on the 2-chloropyrimidine ring. This step forms a transient, negatively charged intermediate known as a Meisenheimer complex.[3]

  • Rearomatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group, yielding the desired product, Methyl 4-(pyrimidin-2-yloxy)benzoate.

The overall transformation is a classic example of a Williamson ether synthesis adapted for an aromatic system.[11][12][13]

Visualizing the Reaction Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Reaction Mixture Reaction Mixture 2-Chloropyrimidine->Reaction Mixture Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate->Reaction Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction Mixture Heat Heat Heat->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Reaction Completion Purification Purification Work-up->Purification Crude Product Methyl 4-(pyrimidin-2-yloxy)benzoate Methyl 4-(pyrimidin-2-yloxy)benzoate Purification->Methyl 4-(pyrimidin-2-yloxy)benzoate Pure Product

Sources

Application Notes and Protocols for the Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, detailed protocol for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization and safety protocols to ensure both accuracy and safety in the laboratory.

Introduction and Scientific Background

Methyl 4-(pyrimidin-2-yloxy)benzoate is a valuable building block in medicinal chemistry and materials science. The molecule features a pyrimidine ring linked via an ether bond to a methyl benzoate moiety. This structural motif is present in a range of compounds with diverse biological activities. A precise and reproducible synthetic protocol is therefore of significant interest to the research and drug development community.

The synthesis described herein employs the Williamson ether synthesis, a classic SN2 reaction where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an electrophilic partner.[2][3] In this specific application, the sodium salt of methyl 4-hydroxybenzoate is reacted with 2-chloropyrimidine. The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the phenolic hydroxyl group, thereby generating a potent nucleophile.[4] The use of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is chosen to effectively solvate the cation and facilitate the SN2 reaction pathway.[1]

Reaction Scheme and Mechanism

The overall reaction is as follows:

G cluster_reactants Reactants cluster_product Product cluster_solvent Solvent R1 Methyl 4-hydroxybenzoate P Methyl 4-(pyrimidin-2-yloxy)benzoate R1->P 1. NaH, DMF 2. 2-Chloropyrimidine R2 2-Chloropyrimidine R2->P Base NaH (Sodium Hydride) Base->R1 Deprotonation S DMF

Caption: Overall reaction scheme for the synthesis.

The mechanism proceeds in two key steps:

  • Deprotonation: Sodium hydride, a strong base, abstracts the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate to form a sodium phenoxide intermediate and hydrogen gas.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion, a potent nucleophile, attacks the electron-deficient carbon atom of 2-chloropyrimidine, displacing the chloride leaving group to form the desired ether linkage.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Methyl 4-hydroxybenzoate≥99%Sigma-AldrichAlso known as methylparaben.
2-Chloropyrimidine≥98%Alfa AesarStore under inert gas.
Sodium Hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent for best results.
HexaneACS GradeVWRFor washing NaH.
Diethyl EtherACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying.
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
Silica Gel230-400 meshVWRFor column chromatography.

Detailed Experimental Protocol

Preparation of Sodium Hydride

Rationale: Commercial sodium hydride is supplied as a dispersion in mineral oil to prevent reaction with atmospheric moisture. This oil must be removed to ensure the reactivity of the NaH.

  • In a fume hood, weigh 1.1 equivalents of 60% sodium hydride in mineral oil into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous hexane via syringe and stir the suspension for 5 minutes.

  • Stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant with a syringe or cannula.

  • Repeat this washing procedure two more times to ensure complete removal of the mineral oil.[4]

  • After the final wash, place the flask under a gentle stream of nitrogen to evaporate any residual hexane.

Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

Rationale: The reaction is performed under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive sodium hydride and the intermediate sodium phenoxide by atmospheric moisture.

  • To the flask containing the washed sodium hydride, add anhydrous DMF (see table for volume) via syringe.[4]

  • Stir the suspension under a nitrogen atmosphere.

  • In a separate flask, dissolve 1.0 equivalent of methyl 4-hydroxybenzoate in anhydrous DMF.

  • Add the methyl 4-hydroxybenzoate solution dropwise to the stirred NaH suspension over 20-30 minutes. Effervescence (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Add 1.05 equivalents of 2-chloropyrimidine to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

G A Prepare NaH (Wash with Hexane) B Add Anhydrous DMF A->B C Add Methyl 4-hydroxybenzoate (dropwise) B->C D Stir for 1h at RT (Phenoxide formation) C->D E Add 2-Chloropyrimidine D->E F Heat to 60-70°C (4-6 hours) E->F G Reaction Monitoring (TLC) F->G H Work-up G->H I Purification H->I

Caption: Experimental workflow for the synthesis.

Reaction Work-up and Product Isolation

Rationale: The work-up procedure is designed to quench the reaction, remove the DMF solvent (which is water-miscible), and separate the organic product from inorganic salts and unreacted starting materials.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water. Caution: This will quench any unreacted NaH and can be exothermic.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x volume) to remove any unreacted methyl 4-hydroxybenzoate.[4]

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Rationale: The crude product may contain minor impurities. Purification by column chromatography or recrystallization is necessary to obtain the final product in high purity.

  • Column Chromatography:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure.

  • Recrystallization:

    • If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[6]

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized Methyl 4-(pyrimidin-2-yloxy)benzoate should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyrimidine rings, as well as the methyl ester protons.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the ester carbonyl (C=O) and the C-O-C ether linkage.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.[4]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.[1]

  • 2-Chloropyrimidine: Irritant. Avoid contact with skin and eyes.

  • Methyl 4-hydroxybenzoate: May cause skin and eye irritation.[10]

  • Solvents (Hexane, Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources.

References

  • PrepChem. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from PrepChem.com website: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Impactfactor. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of methylparaben.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Wordpress. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 4-amino-2-methoxybenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Pearson. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Loba Chemie. (2015). METHYL BENZOATE MSDS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]

  • YouTube. (2019). Williamson ether synthesis. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Methyl2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Methyl 4-methyl-benzoate. Retrieved from [Link]

Sources

Methyl 4-(pyrimidin-2-yloxy)benzoate as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(pyrimidin-2-yloxy)benzoate as a pivotal intermediate in pharmaceutical synthesis.

Introduction: The Strategic Importance of Methyl 4-(pyrimidin-2-yloxy)benzoate

Methyl 4-(pyrimidin-2-yloxy)benzoate is a key building block in modern medicinal chemistry, primarily recognized for its integral role in the synthesis of targeted cancer therapies. Its structure, featuring a pyrimidine ring linked via an ether bridge to a methyl benzoate group, makes it an ideal precursor for constructing complex molecules that interact with specific biological targets. The true value of this intermediate lies in its application in the synthesis of potent kinase inhibitors, most notably Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. This guide provides detailed protocols for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate and its subsequent conversion into advanced pharmaceutical intermediates, underpinned by the scientific rationale for each procedural step.

Part 1: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

The most common and efficient method for synthesizing Methyl 4-(pyrimidin-2-yloxy)benzoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halogen on the pyrimidine ring by the phenoxide ion generated from methyl 4-hydroxybenzoate.

Underlying Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position for nucleophilic attack. A strong base is required to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming a more potent nucleophile, the phenoxide. The choice of base and solvent is critical for reaction efficiency. Potassium carbonate (K2CO3) is a commonly used base due to its moderate basicity, low cost, and ease of handling. A polar aprotic solvent like Dimethylformamide (DMF) is preferred as it effectively solvates the potassium cation, leaving the phenoxide anion more available for reaction, thereby accelerating the rate of synthesis.

Detailed Synthesis Protocol

Objective: To synthesize Methyl 4-(pyrimidin-2-yloxy)benzoate from 2-chloropyrimidine and methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Chloropyrimidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (10 mL per gram of methyl 4-hydroxybenzoate).

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add 2-chloropyrimidine (1.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (methyl 4-hydroxybenzoate) is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold deionized water (50 mL). A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Methyl 4-(pyrimidin-2-yloxy)benzoate as a white to off-white solid.

Process Visualization and Data

The workflow for the synthesis is outlined below.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_product Final Product M4HB Methyl 4-hydroxybenzoate Setup 1. Combine Reactants in DMF M4HB->Setup CP 2-Chloropyrimidine CP->Setup Base K2CO3 (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Reaction 2. Heat at 80-90°C (4-6 hours) Setup->Reaction S_NAr Workup 3. Quench with Water & Extract with EtOAc Reaction->Workup Purify 4. Wash, Dry, Concentrate & Recrystallize Workup->Purify Product Methyl 4-(pyrimidin-2-yloxy)benzoate Purify->Product

Caption: Workflow for the Williamson ether synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue / ConditionRationale
Stoichiometry1.1 eq of 2-chloropyrimidineA slight excess ensures complete consumption of the limiting reagent.
Base1.5 eq of K2CO3Ensures complete deprotonation of the phenol.
SolventAnhydrous DMFA polar aprotic solvent that accelerates SNAr reactions.
Temperature80-90 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield85-95%Reflects an efficient and optimized chemical transformation.
Purity (Post-Recryst)>98% (by HPLC)High purity is essential for its use in subsequent GMP steps.

Part 2: Application in the Synthesis of Ceritinib (LDK378)

Methyl 4-(pyrimidin-2-yloxy)benzoate is not just a precursor; it is a cornerstone intermediate in the multi-step synthesis of Ceritinib. The process involves two primary transformations: hydrolysis of the methyl ester to a carboxylic acid, followed by an amide coupling reaction.

Step A: Saponification to 4-(Pyrimidin-2-yloxy)benzoic Acid

Rationale: The methyl ester group is a protecting group for the carboxylic acid. To form the critical amide bond in Ceritinib, this ester must first be hydrolyzed (saponified) to the corresponding carboxylic acid. This is typically achieved under basic conditions using a hydroxide source like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or THF to ensure solubility.

Protocol:

  • Dissolution: Dissolve Methyl 4-(pyrimidin-2-yloxy)benzoate (1.0 eq) in a mixture of THF/Methanol and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidification: Once complete, cool the mixture in an ice bath and carefully acidify with 1N HCl to a pH of ~3-4. The product, 4-(pyrimidin-2-yloxy)benzoic acid, will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Step B: Amide Coupling to Form the Ceritinib Backbone

Rationale: The final key step is the formation of an amide bond between the newly synthesized 4-(pyrimidin-2-yloxy)benzoic acid and the complex amine core of the Ceritinib molecule (e.g., 5-chloro-2-(isopropylamino)-4-(piperidin-4-yl)aniline). This reaction requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack from the amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Protocol:

  • Activation: In a dry flask under nitrogen, dissolve 4-(pyrimidin-2-yloxy)benzoic acid (1.0 eq), the core amine (1.0 eq), and a coupling agent like HATU (1.2 eq) in a suitable aprotic solvent (e.g., DMF).

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Coupling Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by HPLC or LC-MS.

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up followed by purification, typically via column chromatography on silica gel, to isolate the final active pharmaceutical ingredient, Ceritinib.

Visualization of the Synthetic Pathway to Ceritinib

Ceritinib_Synthesis Intermediate Methyl 4-(pyrimidin-2-yloxy)benzoate Acid 4-(pyrimidin-2-yloxy)benzoic acid Intermediate->Acid Step A: Hydrolysis (LiOH, THF/H2O) Ceritinib Ceritinib (API) Acid->Ceritinib Step B: Amide Coupling (HATU, DIPEA, DMF) CoreAmine Ceritinib Core Amine (e.g., 5-chloro-2-(isopropylamino)-4-(piperidin-4-yl)aniline) CoreAmine->Ceritinib

Caption: Key transformations from the intermediate to the final Ceritinib API.

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate is a high-value intermediate whose efficient synthesis and purification are critical for the production of next-generation pharmaceuticals. The protocols and rationale detailed in this guide provide a robust framework for its utilization in a research and development setting. Understanding the underlying chemical principles of each step ensures not only successful synthesis but also allows for informed troubleshooting and process optimization, which are essential in the journey from laboratory-scale synthesis to commercial drug production.

References

  • Title: Studies for a Safe and Scalable Process for the Anaplastic Lymphoma Kinase Inhibitor Ceritinib (LDK378) Source: Organic Process Research & Development, 2014, 18 (12), pp 1634–1643 URL: [Link]

  • Title: Discovery of Ceritinib (LDK378): A Potent and Selective Orally Available Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Journal of Medicinal Chemistry, 2014, 57 (6), pp 2270–2287 URL: [Link]

  • Title: Synthesis of pyrimidine derivatives as potential antimicrobial agents Source: Journal of the Serbian Chemical Society, 2014, 79 (11), pp 1349-1357 URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews, 2017, 46, pp 5974-5988 URL: [Link]

The Strategic Application of Methyl 4-(pyrimidin-2-yloxy)benzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the application of Methyl 4-(pyrimidin-2-yloxy)benzoate and its structural analogs in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological context of the kinase targets.

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The pyrimidine ring is a key heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[2] This has led to the development of numerous successful kinase inhibitors, including several FDA-approved drugs.[3]

Methyl 4-(pyrimidin-2-yloxy)benzoate represents a versatile building block in the synthesis of these inhibitors. The pyrimidine-2-yloxy moiety serves as a stable and effective hinge-binding element, while the methyl benzoate portion provides a convenient handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. A prominent example of a kinase inhibitor whose synthesis relies on a similar structural motif is Nilotinib, a second-generation Bcr-Abl inhibitor.[4][5]

Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The key transformation in the utilization of Methyl 4-(pyrimidin-2-yloxy)benzoate and its analogs is the formation of a C-N bond between the pyrimidine ring and an appropriate aniline derivative. While traditional nucleophilic aromatic substitution (SNAr) can be employed in some cases, the Buchwald-Hartwig amination has emerged as a more general and efficient method for this purpose.[6][7] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, making it an invaluable tool in modern drug discovery.[6][7]

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide (or pseudohalide) to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is a reductive elimination that furnishes the desired N-aryl amine product and regenerates the Pd(0) catalyst.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent conversion to a kinase inhibitor scaffold, illustrating the practical application of the principles discussed.

Protocol 1: Synthesis of a Key Phenylaminopyrimidine Intermediate via Buchwald-Hartwig Amination

This protocol details the synthesis of Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, a crucial intermediate in the synthesis of Nilotinib.[9][10] This reaction exemplifies the palladium-catalyzed C-N bond formation between a substituted aniline and a 2-chloropyrimidine derivative. While the starting material is not Methyl 4-(pyrimidin-2-yloxy)benzoate, the reaction principle is directly translatable.

Reaction Scheme:

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Chloro-4-(pyridin-3-yl)pyrimidine 2-Chloro-4-(pyridin-3-yl)pyrimidine plus1 + Methyl 3-amino-4-methylbenzoate Methyl 3-amino-4-methylbenzoate reagents Pd2(dba)3 (cat.) Xantphos (cat.) Cs2CO3 (base) Dioxane, 100 °C Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Synthetic workflow for a key intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloro-4-(pyridin-3-yl)pyrimidine15933-47-8191.611.0 g5.22
Methyl 3-amino-4-methylbenzoate18595-18-1165.190.95 g5.74
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7295.5 mg0.104
Xantphos161265-03-8578.68181 mg0.313
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.55 g7.83
1,4-Dioxane (anhydrous)123-91-188.1120 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(pyridin-3-yl)pyrimidine (1.0 g, 5.22 mmol), Methyl 3-amino-4-methylbenzoate (0.95 g, 5.74 mmol), Pd₂(dba)₃ (95.5 mg, 0.104 mmol), Xantphos (181 mg, 0.313 mmol), and Cesium Carbonate (2.55 g, 7.83 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite.

  • Wash the filter cake with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate as a solid.

Expected Yield: 70-85%

Protocol 2: Amide Coupling to a Final Kinase Inhibitor Scaffold

This protocol describes the conversion of the previously synthesized intermediate to a final kinase inhibitor scaffold through amide bond formation. This is a common final step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Intermediate_Ester Intermediate_Ester plus1 + Amine R-NH2 reagents 1. LiOH, THF/H2O 2. HATU, DIPEA, DMF 3. Amine Final_Inhibitor Final Kinase Inhibitor

General amide coupling workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate917392-54-2332.36
Lithium Hydroxide (LiOH)1310-65-223.95
Tetrahydrofuran (THF)109-99-972.11
Water (deionized)7732-18-518.02
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF)68-12-273.09
Desired amine (R-NH₂)--

Procedure:

Step 1: Saponification of the Ester

  • Dissolve Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of LiOH (e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (R-NH₂, 1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.

Targeted Kinases and Signaling Pathways

Kinase inhibitors derived from pyrimidine-based scaffolds, such as those synthesized from Methyl 4-(pyrimidin-2-yloxy)benzoate analogs, often exhibit activity against a range of tyrosine kinases implicated in cancer. Nilotinib, for example, is a potent inhibitor of Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5]

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML).[5] It is a constitutively active tyrosine kinase that drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways.[3][7][11]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active) Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K JAK JAK Bcr-Abl->JAK Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Differentiation_Inhibition Differentiation_Inhibition STAT->Differentiation_Inhibition

Simplified Bcr-Abl signaling cascade.

c-Kit and PDGFR Signaling Pathways

c-Kit and PDGFR are receptor tyrosine kinases that play crucial roles in normal cellular processes, but their aberrant activation is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and some leukemias.[12][13] Ligand binding to these receptors induces dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell growth, proliferation, and survival.[12][14]

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand SCF or PDGF RTK c-Kit or PDGFR Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

General RTK signaling (c-Kit/PDGFR).

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate and its derivatives are valuable and versatile intermediates in the synthesis of a wide range of kinase inhibitors. The strategic use of modern synthetic methodologies, particularly the Buchwald-Hartwig amination, allows for the efficient construction of the core phenylaminopyrimidine scaffold. A thorough understanding of the underlying reaction mechanisms and the biological pathways targeted by these inhibitors is paramount for the rational design of next-generation cancer therapeutics. The protocols and information presented herein provide a solid foundation for researchers and drug development professionals to advance their work in this critical area of medicinal chemistry.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem Compound Database. Retrieved from [Link]

  • Gambacorti-Passerini, C., et al. (2018). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 24(7), 1536-1541. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Nilotinib Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 845-853. Retrieved from [Link]

  • ResearchGate. (n.d.). BCR-ABL activates multiple downstream signaling pathways that contribute to growth and survival. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Critical Role of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate in Nilotinib Production. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem Compound Database. Retrieved from [Link]

  • Heldin, C. H. (2013). Roles of PDGF/PDGFR signaling in various organs. Journal of biochemistry, 153(1), 11–20. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Abca-Cabarle, A., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Bosnian journal of basic medical sciences, 22(5), 659–671. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem Compound Database. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PharmGKB. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers. Retrieved from [Link]

  • Bosnian Journal of Basic Medical Sciences. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Retrieved from [Link]

  • Board, R. E., et al. (2005). Platelet-derived growth factor receptor (PDGFR): a target for anticancer therapeutics. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 8(3), 75–83. Retrieved from [Link]

  • MDPI. (n.d.). Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of c-kit. NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • PubMed. (2008, April 9). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Platelet-derived Growth Factor Signaling and Human Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • PubMed. (n.d.). c-Kit expression in human normal and malignant stem cells prognostic and therapeutic implications. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). KIT (gene). Retrieved from [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones*. Retrieved from [Link]

  • MDPI. (n.d.). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Retrieved from [Link]

  • Wikipedia. (n.d.). Philadelphia chromosome. Retrieved from [Link]

  • PubMed. (2025, March 1). Roles of PDGF/PDGFR signaling in various organs. Retrieved from [Link]

  • NCI Thesaurus. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organic compounds - Patent US-2013324565-A1. PubChem Patent. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 4-(pyrimidin-2-yloxy)benzoate via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a detailed and optimized protocol for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. The presented method utilizes normal-phase flash column chromatography, a robust and scalable technique for isolating the target compound from common reaction impurities. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to sample loading and fraction analysis, ensuring researchers can achieve high purity and yield.

Introduction and Significance

Methyl 4-(pyrimidin-2-yloxy)benzoate is a heterocyclic compound incorporating a pyrimidine ring linked to a benzoate moiety via an ether bond. This structural motif is of significant interest in medicinal chemistry and drug development, as pyrimidine derivatives are known to exhibit a wide spectrum of biological activities.[1][2][3] The purity of such intermediates is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural analysis, and impact the biological efficacy of the final active pharmaceutical ingredient (API).

This guide offers a comprehensive methodology for purifying Methyl 4-(pyrimidin-2-yloxy)benzoate using silica gel flash chromatography. The protocol is designed to be a self-validating system, where preliminary Thin-Layer Chromatography (TLC) analysis dictates the optimal conditions for the preparative-scale separation.

Compound Properties & Chromatographic Strategy

2.1. Physicochemical Properties Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

  • Molecular Formula: C₁₂H₁₀N₂O₃[4]

  • Molecular Weight: 230.22 g/mol [4]

  • Structure: The molecule contains a moderately polar ester group, two nitrogen atoms within the pyrimidine ring which can act as hydrogen bond acceptors, and two aromatic rings. This combination results in a compound of intermediate polarity.

  • Appearance: Typically an off-white or pale yellow solid.[5]

2.2. Rationale for Method Selection

Stationary Phase: Normal-phase chromatography with silica gel is the preferred method for this compound. The polar silanol groups (Si-OH) on the silica surface interact with the polar functionalities of the molecule (the ester and pyrimidine nitrogens), allowing for effective separation from less polar starting materials or non-polar by-products. Silica gel is a lung irritant and should always be handled in a fume hood.[6]

Mobile Phase (Eluent): The key to a successful separation is selecting a mobile phase that provides an optimal retention factor (Rf) for the target compound.

  • Principle: The ideal Rf value on a TLC plate is between 0.25 and 0.35.[6][7] This range ensures that the compound elutes from the column in a reasonable volume of solvent without compromising the separation from impurities.

  • Solvent System: A binary system of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether) is standard.[8] For Methyl 4-(pyrimidin-2-yloxy)benzoate, a gradient of ethyl acetate in hexanes is highly effective, allowing for the initial elution of non-polar impurities followed by the clean elution of the product.

Detection: The presence of two aromatic rings in the structure allows for easy visualization under short-wave UV light (254 nm), which is a non-destructive method for identifying spots on a TLC plate and monitoring fractions from the column.[2][6]

Experimental Protocol: From Analytical TLC to Purified Product

This protocol outlines the complete workflow for the purification.

Materials and Equipment
Category Item
Chemicals Crude Methyl 4-(pyrimidin-2-yloxy)benzoate
Silica Gel (for flash chromatography, 230-400 mesh)
TLC Plates (Silica gel 60 F254)
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane
(Optional) Triethylamine (for basic compounds)
Glassware & Hardware Glass chromatography column with stopcock
Separatory funnel (for solvent reservoir)
Round-bottom flasks (for fraction collection and final product)
TLC developing chamber
Capillary tubes for spotting
Test tubes for fraction collection
Equipment UV Lamp (254 nm)
Rotary Evaporator
Source of positive pressure (air or nitrogen) with regulator
Step 1: Optimal Eluent Determination via TLC

The success of flash chromatography is predicated on a well-run analytical TLC.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.[6]

  • Spotting: Using a capillary tube, carefully spot the solution onto the starting line of a TLC plate. Keep the spot size small (1-2 mm diameter) to prevent tailing.[6]

  • Development: Prepare several TLC chambers with different ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%, 40% ethyl acetate). Place one spotted TLC plate in each chamber and allow the solvent front to travel to about 1 cm from the top.

  • Visualization & Analysis: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[6] Calculate the Rf value for your target compound in each solvent system.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf value of approximately 0.35.[6] This will be the starting elution solvent for the column.

Step 2: Flash Column Chromatography
  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent (e.g., hexanes). A general rule is to use 20-100g of silica for every 1g of crude sample.[7]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample (e.g., 1g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution.

    • Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed silica column, creating a uniform layer. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Fill the column with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate/Hexanes).

    • Apply gentle positive pressure to begin eluting the solvent through the column. A flow rate corresponding to a solvent level decrease of about 5 cm per minute is typical.[9]

    • Collect the eluent in appropriately sized fractions (e.g., 15-20 fractions of 10 mL each).[6]

    • Gradually increase the polarity of the mobile phase (gradient elution) as determined by your TLC analysis to elute the target compound.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate and develop it using the optimal solvent system identified in Step 1.

    • Identify all fractions containing only the pure desired compound.

    • Combine these pure fractions into a single, tared round-bottom flask.[6]

    • Remove the solvent using a rotary evaporator.[9]

    • Record the final weight of the purified product and calculate the yield.

Summary of Chromatographic Parameters & Workflow

The following table summarizes the optimized parameters for this purification.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesProvides excellent separation of the target from both non-polar and more polar impurities.
TLC Analysis Target Rf ≈ 0.35Ensures efficient elution from the column without sacrificing resolution.[6]
Sample Loading Dry LoadingPrevents band broadening and improves separation, especially for less soluble samples.
Detection UV light at 254 nmNon-destructive and highly sensitive for aromatic compounds.[2]
Elution Mode Gradient ElutionStarts with low polarity to remove fast-running impurities, then increases polarity to elute the product.

Chromatographic Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Analysis (Determine Optimal Eluent) Crude->TLC Spot Elute Elute with Solvent Gradient TLC->Elute Inform Gradient Pack Pack Silica Column Load Dry Load Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Incorrect mobile phase; Column overloaded; Sample band too diffuse.Re-optimize mobile phase with TLC to achieve greater separation between spots. Reduce the amount of crude material. Use the dry loading technique.
Compound Streaking/Tailing Sample is too acidic/basic; Compound is sparingly soluble in the mobile phase.Add a small amount (0.1%) of triethylamine to the mobile phase for basic compounds or acetic acid for acidic compounds. Ensure the loading solvent is fully removed before elution.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. For very polar compounds, a stronger solvent like methanol may be needed (up to 10% in dichloromethane).[8]
Cracked Silica Bed Column ran dry; Packing was not uniform.Always keep the silica surface covered with solvent. Ensure the silica is packed as a uniform slurry without air bubbles.

Conclusion

The flash chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity Methyl 4-(pyrimidin-2-yloxy)benzoate. The emphasis on preliminary TLC analysis allows for a logical and predictable scale-up to preparative chromatography, saving time and resources. By following this systematic approach, researchers in drug development and organic synthesis can confidently produce intermediates of the quality required for their downstream applications.

References

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). J. Vis. Exp. Retrieved from [Link]

  • Gheorghiu, M. D. (2021). 1.5: Flash Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Iaconis, D., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town, Department of Chemistry. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Pyrimidine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Methyl 4-(pyrimidin-2-yloxy)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2015). Organic Syntheses. Retrieved from [Link]

Sources

using Methyl 4-(pyrimidin-2-yloxy)benzoate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-(pyrimidin-2-yloxy)benzoate in Chelation-Assisted C-H Cross-Coupling

Executive Summary

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 178118-28-0) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic ether linkage with a distinct electronic bias suitable for late-stage diversification. While often viewed merely as an intermediate, this specific architecture serves as an ideal substrate for Transition-Metal Catalyzed C-H Functionalization .

The pyrimidin-2-yloxy moiety acts as a powerful Directing Group (DG) . The pyrimidine nitrogen atoms possess the requisite basicity to coordinate with soft metals (Ru, Pd), facilitating the cleavage of the proximal C-H bond on the benzene ring via a stable 6-membered metallacycle. This guide details the protocols for exploiting this intrinsic reactivity to install aryl, alkyl, or halogen substituents exclusively ortho to the ether linkage, bypassing the need for pre-functionalized halogenated starting materials.

Mechanistic Principles: The "Pyrimidyl-Directing" Effect

The utility of this molecule in cross-coupling relies on the Concerted Metalation-Deprotonation (CMD) mechanism. Unlike traditional Suzuki-Miyaura couplings that require an aryl halide, this protocol uses the pyrimidine ring to "guide" the catalyst to the C-H bond.

Key Mechanistic Features:

  • Coordination: The Pyrimidine

    
     coordinates to the 
    
    
    
    species.
  • C-H Activation: A carboxylate additive (e.g., MesCOOH) assists in deprotonating the ortho-C-H bond, forming a ruthenacycle.

  • Coupling: The aryl halide partner undergoes oxidative addition (or radical addition depending on the cycle), followed by reductive elimination to release the product.

CH_Activation_Cycle Substrate Substrate: Me-4-(pyrimidin-2-yloxy)benzoate Coordination N-Coordination to Ru(II) Substrate->Coordination + [Ru(p-cymene)Cl2]2 CMD_Step CMD Step: Formation of 6-Membered Ruthenacycle Coordination->CMD_Step + MesCOOH (Additive) OxAdd Oxidative Addition of Ar-X CMD_Step->OxAdd + Ar-I / Ar-Br RedElim Reductive Elimination: C-C Bond Formation OxAdd->RedElim RedElim->Coordination Catalytic Cycle Product Product: Ortho-Arylated Scaffold RedElim->Product Regeneration of Ru(II)

Figure 1: The catalytic cycle for Ru(II)-catalyzed C-H arylation directed by the pyrimidin-2-yloxy group. Note the critical role of the carboxylate additive in the CMD step.

Experimental Protocols

Protocol A: Synthesis of the Scaffold ( Precursor Synthesis)

Use this protocol if you need to generate the starting material from commodity chemicals.

Objective: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. Reaction Type: Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 equiv)

    • 2-Chloropyrimidine (1.1 equiv)

    • Potassium Carbonate (

      
      , 2.0 equiv)
      
    • Solvent: DMF or DMSO (0.5 M concentration)

  • Procedure:

    • Charge a round-bottom flask with Methyl 4-hydroxybenzoate and

      
       in DMF. Stir at RT for 15 min to form the phenoxide.
      
    • Add 2-Chloropyrimidine.[1][2]

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC/LCMS (Target Mass: ~230.2 Da).

    • Workup: Pour into crushed ice/water. The product often precipitates as a white solid. Filter, wash with water, and dry.[3] If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Yield Expectation: >85%.

Protocol B: Ru(II)-Catalyzed Ortho-C-H Arylation

This is the core cross-coupling application, enabling the installation of biaryl systems without pre-halogenation of the benzoate.

Scope: Coupling with Aryl Bromides or Iodides.

Reagents & Loadings:

  • Substrate: Methyl 4-(pyrimidin-2-yloxy)benzoate (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Halide (Ar-I or Ar-Br) (1.5 equiv)

  • Catalyst:

    
     (2.5 – 5.0 mol%)
    
  • Ligand/Additive: Mesitylenecarboxylic acid (MesCOOH) (30 mol%) or 1-Adamantanecarboxylic acid (AdCOOH).

  • Base:

    
     (2.0 equiv)
    
  • Solvent: NMP or

    
    -Xylene (2.0 mL)
    

Step-by-Step Workflow:

  • Setup: In a glovebox or under

    
     flow, charge a screw-cap pressure vial (10 mL) with the Substrate, Aryl Halide, 
    
    
    
    , MesCOOH, and
    
    
    .
  • Solvation: Add NMP (degassed).

  • Reaction: Seal the vial and heat to 120 °C for 16–24 hours.

    • Note: Vigorous stirring is essential as

      
       is insoluble.
      
  • Quench: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Ru-black.

  • Purification: Concentrate the filtrate. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Data Summary: Optimization Parameters

ParameterCondition A (Standard)Condition B (Green/Mild)Impact on Yield
Catalyst


Essential for C-H activation.
Additive MesCOOH (30 mol%)PivOH (30 mol%)MesCOOH generally gives higher mono-arylation selectivity.
Solvent NMP (120 °C)Water + TPGS-750-M (Micellar)Micellar conditions allow lower temps (40-60 °C) but require specialized surfactant.
Base


Carbonate is robust; Phosphate is milder for sensitive groups.
Protocol C: Pd(II)-Catalyzed Ortho-Halogenation

Use this to convert the C-H bond into a C-I bond, creating a standard handle for Suzuki/Sonogashira coupling in a subsequent step.

Objective: Synthesis of Methyl 3-iodo-4-(pyrimidin-2-yloxy)benzoate.

  • Reagents:

    • Substrate (1.0 equiv)

    • 
       (5–10 mol%)
      
    • NIS (N-iodosuccinimide) (1.2 equiv)

    • Solvent: AcOH or DCE/TFA mixture.

  • Procedure:

    • Combine substrate,

      
      , and NIS in a sealed tube.
      
    • Add solvent (AcOH).

    • Heat to 100 °C for 12 hours.

    • Mechanism: The Pyrimidine-N directs the Pd to the ortho position, facilitating electrophilic iodination.

    • Result: This generates a highly reactive aryl iodide ortho to the ether, ready for RT Suzuki coupling.

Troubleshooting & Critical Control Points

  • Regioselectivity Issues:

    • Problem: Mixture of mono- and di-arylation (at both positions ortho to the ether).

    • Solution: To favor mono-arylation , use sterically bulky carboxylic acids (MesCOOH or 1-AdCOOH) and limit the reaction time. To favor di-arylation , use excess Aryl Halide (3.0 equiv) and longer reaction times (>24h).

  • Catalyst Deactivation:

    • Problem: Low conversion with electron-rich aryl halides.

    • Solution: Switch solvent to

      
      -Xylene/Pivalic acid mixtures or increase catalyst loading to 5 mol%.
      
  • Hydrolysis Risk:

    • Problem: The methyl ester hydrolyzes to the carboxylic acid during the reaction.

    • Solution: Ensure reagents (especially the base and solvent) are strictly anhydrous. If hydrolysis occurs, re-esterify using

      
       or MeOH/
      
      
      
      post-workup.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Li, B.J., et al. (2006). "Cross-Coupling of Aryl/Alkenyl Pivalates with Organometallic Reagents via Nickel-Catalyzed C-O Bond Activation." Angewandte Chemie International Edition, 45(45), 7610-7613. Link

  • Arockiam, P.B., et al. (2012). "Ruthenium(II)-Catalyzed C-H Bond Functionalization on Benzoic Acids and Phenols." Green Chemistry, 14, 3246-3254. Link

  • Simonetti, M., et al. (2018). "Ru-Catalyzed C–H Arylation of Phenols and Aromatic Ethers." Chemistry - A European Journal, 24(46), 12011-12018. Link

  • PubChem Compound Summary. (2023). "Methyl 4-(pyrimidin-2-yloxy)benzoate." National Center for Biotechnology Information. Link

Sources

The Strategic Utility of Methyl 4-(pyrimidin-2-yloxy)benzoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of a privileged heterocyclic scaffold with a versatile functional handle makes methyl 4-(pyrimidin-2-yloxy)benzoate a molecule of significant interest to the medicinal chemistry community. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of potential therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of the biological activity of the resulting molecules.

Introduction: The Pyrimidine-2-yloxy-phenyl Scaffold - A Gateway to Kinase Inhibition

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several marketed drugs.[1][2][3] Its ability to form key hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases, has cemented its status as a "privileged" scaffold in drug discovery.[4] The 2-oxypyrimidine linkage to a phenyl ring, as present in methyl 4-(pyrimidin-2-yloxy)benzoate, offers a synthetically accessible and conformationally defined vector for presenting pharmacophoric features to these targets.[5]

The methyl benzoate functionality at the para position serves as a versatile chemical handle. It can be readily transformed into a carboxylic acid, which in turn can be coupled with a diverse array of amines to generate extensive libraries of amide derivatives. This modular approach is a powerful strategy in the hit-to-lead and lead optimization phases of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[6]

This guide will first detail a robust protocol for the synthesis of the title compound. Subsequently, we will present a two-step protocol for its conversion into a library of N-substituted 4-(pyrimidin-2-yloxy)benzamides, potential kinase inhibitors, and discuss the underlying principles for their design.

Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate: A Practical Protocol

The most direct and efficient method for the synthesis of methyl 4-(pyrimidin-2-yloxy)benzoate is the Williamson ether synthesis.[7][8] This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the phenoxide of methyl 4-hydroxybenzoate.

Reaction Scheme

Synthesis_of_Methyl_4_pyrimidin_2_yloxy_benzoate reagent1 Methyl 4-hydroxybenzoate reagents reagent1->reagents reagent2 2-Chloropyrimidine reagent2->reagents product Methyl 4-(pyrimidin-2-yloxy)benzoate reagents->product  K2CO3, DMF  100-120 °C

Caption: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Detailed Experimental Protocol

Materials:

  • Methyl 4-hydroxybenzoate

  • 2-Chloropyrimidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 4-(pyrimidin-2-yloxy)benzoate.

Expert Insights: The choice of a polar aprotic solvent like DMF is crucial for dissolving the phenoxide salt and facilitating the SNAr reaction. An excess of a mild base like potassium carbonate is used to ensure complete deprotonation of the phenol without causing hydrolysis of the ester.

Application in the Synthesis of Bioactive Molecules: A Modular Approach to Kinase Inhibitors

The true utility of methyl 4-(pyrimidin-2-yloxy)benzoate lies in its role as a versatile intermediate. The following two-step sequence illustrates its application in generating a library of potential kinase inhibitors.

Step 1: Hydrolysis to 4-(pyrimidin-2-yloxy)benzoic acid

The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is the key component for subsequent amide coupling reactions.[9]

Hydrolysis start Methyl 4-(pyrimidin-2-yloxy)benzoate product 4-(pyrimidin-2-yloxy)benzoic acid start->product  1. LiOH, THF/H2O  2. HCl (aq) Amide_Coupling reagent1 4-(pyrimidin-2-yloxy)benzoic acid reagents reagent1->reagents reagent2 R-NH2 (Amine) reagent2->reagents product N-R-4-(pyrimidin-2-yloxy)benzamide reagents->product  Coupling agent (e.g., HATU, HOBt)  Base (e.g., DIPEA), DMF

Caption: Amide bond formation.

Protocol:

  • To a solution of 4-(pyrimidin-2-yloxy)benzoic acid (1.0 eq.) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq.) and an additive like HOBt (1.1 eq.).

  • Add a hindered base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application Notes: Targeting Protein Kinases

The synthesized N-substituted 4-(pyrimidin-2-yloxy)benzamides are designed to target the ATP-binding site of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.

The Pharmacophore Model

Pharmacophore_Model cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket pyrimidine Pyrimidine Ring pyrimidine->hinge H-Bonding linker Amide Linker linker->gatekeeper Steric Complementarity substituent R-Group (Amine) substituent->hydrophobic_pocket Hydrophobic Interactions

Caption: Pharmacophore model for kinase inhibition.

The pyrimidine ring is designed to form critical hydrogen bonds with the backbone amide of the kinase hinge region. The amide linker provides a rigid connection, and the "R-group" introduced from the amine can be varied to probe a hydrophobic pocket near the gatekeeper residue, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

By systematically varying the amine component in the amide coupling step, researchers can explore the SAR of this chemical series. Key parameters to investigate include:

  • Size and Lipophilicity of the R-group: Modulating these properties can optimize interactions with the hydrophobic pocket.

  • Introduction of Polar Groups: Adding hydrogen bond donors or acceptors to the R-group can lead to additional interactions with the kinase active site.

  • Conformational Restriction: Using cyclic amines can lock the conformation of the R-group, potentially increasing binding affinity.

Data Presentation

The following table exemplifies how to present screening data for a library of synthesized compounds.

Compound IDR-Group (from Amine)IC₅₀ (nM) vs. Target Kinase
MPB-001 Phenyl520
MPB-002 4-Fluorophenyl250
MPB-003 3-Trifluoromethylphenyl85
MPB-004 Cyclohexyl>1000

Conclusion

Methyl 4-(pyrimidin-2-yloxy)benzoate is a strategically valuable building block in medicinal chemistry. Its straightforward synthesis and the versatility of its methyl ester functionality provide a powerful platform for the rapid generation of libraries of potential bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Lu, X., Wu, C., & Lu, L. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1858. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Retrieved from [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • ResearchGate. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2012). Methyl 4-benz-yloxy-2-hy-droxy-benzoate. Retrieved from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6543. Retrieved from [Link]

  • RSC Publishing. (2019). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • PubMed. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • PubMed Central. (2011). 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline (1/1). Retrieved from [Link]

  • Google Patents. (n.d.). Methods and intermediates for preparing therapeutic compounds.
  • Google Patents. (n.d.). Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).
  • Ashdin Publishing. (2021). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Research, 8(1). Retrieved from [Link]

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(3), 339. Retrieved from [Link]39)

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a methyl ester linked to a phenyl ring which is, in turn, connected to a pyrimidine ring via an ether linkage, necessitates a comprehensive analytical approach to ensure its identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and spectroscopic techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 4-(pyrimidin-2-yloxy)benzoate is essential for the development of appropriate analytical methodologies.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₃PubChem
Molecular Weight 230.22 g/mol PubChem
IUPAC Name methyl 4-(pyrimidin-2-yloxy)benzoatePubChem
CAS Number 1090587-89-5PubChem

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Rationale and Causality

¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For Methyl 4-(pyrimidin-2-yloxy)benzoate, NMR is crucial to confirm the connectivity of the three key structural motifs: the methyl benzoate group, the phenyl ring, and the pyrimidine ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally related compounds, such as methyl benzoate and various pyrimidine derivatives, the following are the predicted NMR chemical shifts for Methyl 4-(pyrimidin-2-yloxy)benzoate.[1][2]

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.55d2HH-4', H-6' (Pyrimidine)
~8.10d2HH-2, H-6 (Phenyl)
~7.25d2HH-3, H-5 (Phenyl)
~7.05t1HH-5' (Pyrimidine)
~3.90s3H-OCH₃ (Methyl Ester)

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ ppm)Assignment
~166.5C=O (Ester)
~164.0C-2' (Pyrimidine)
~158.0C-4', C-6' (Pyrimidine)
~155.0C-4 (Phenyl)
~131.5C-2, C-6 (Phenyl)
~127.0C-1 (Phenyl)
~121.0C-3, C-5 (Phenyl)
~118.0C-5' (Pyrimidine)
~52.5-OCH₃ (Methyl Ester)
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh ~10-20 mg of Methyl 4-(pyrimidin-2-yloxy)benzoate B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier transform G->I H->I J Phase and baseline correct spectra I->J K Calibrate chemical shifts to TMS J->K L Integrate ¹H signals and pick peaks K->L for ¹H M Assign signals to molecular structure K->M for ¹³C L->M

Caption: Workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Acquire the ¹³C NMR spectrum, potentially using proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum and determine their multiplicities.

    • Assign the observed signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Rationale and Causality

For Methyl 4-(pyrimidin-2-yloxy)benzoate, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, providing a high degree of confidence in the molecular formula. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable information about the structural integrity of the molecule, confirming the presence of the key functional groups.

Predicted Mass Spectrum and Fragmentation

The expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at m/z 230 or 231, respectively. Key fragmentation pathways would likely involve the cleavage of the ether and ester linkages.

Table 3: Predicted Key Mass Fragments

m/zProposed Fragment
230[M]⁺ (Molecular Ion)
199[M - OCH₃]⁺
151[M - C₄H₃N₂O]⁺
135[C₇H₄O₂]⁺
95[C₄H₃N₂O]⁺
Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile) B Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) A->B C Select ionization method (e.g., ESI or EI) B->C D Acquire mass spectrum in full scan mode C->D E Perform MS/MS analysis on the molecular ion to obtain fragmentation data D->E H Analyze the fragmentation pattern E->H F Determine the accurate mass of the molecular ion G Calculate the elemental composition F->G I Correlate fragments with the molecular structure H->I

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with an HPLC system).

    • Select the ionization technique (ESI is common for this type of molecule).

    • Acquire data in full scan mode to detect the molecular ion.

    • If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of Methyl 4-(pyrimidin-2-yloxy)benzoate and for monitoring reaction progress during its synthesis.

Rationale and Causality

A reversed-phase HPLC method is well-suited for a molecule of this polarity. A C18 column is a good initial choice due to its versatility. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve good resolution and a reasonable retention time. UV detection is appropriate as the aromatic rings in the molecule are strong chromophores.

Exemplar HPLC Method

The following method is a starting point and should be optimized and validated for specific applications.[3][4][5][6]

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B1-10 min: 30-90% B10-12 min: 90% B12-13 min: 90-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Expected Retention Time ~ 7-9 minutes
Experimental Protocol: HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution of a reference standard (e.g., 1 mg/mL in diluent) C Diluent: e.g., 50:50 Acetonitrile:Water A->C B Prepare a sample solution at a similar concentration in the same diluent B->C D Equilibrate the HPLC system with the initial mobile phase conditions C->D E Inject the standard and sample solutions D->E F Acquire chromatograms E->F G Integrate the peak areas in the chromatograms F->G H Compare the retention time of the sample peak to the standard for identification G->H I Calculate the purity of the sample using the area percent method G->I

Caption: Workflow for HPLC analysis.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a well-characterized reference standard of Methyl 4-(pyrimidin-2-yloxy)benzoate in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare the sample solution at a similar concentration in the same diluent.

  • Instrument Setup and Analysis:

    • Set up the HPLC system with the parameters outlined in Table 4.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to Methyl 4-(pyrimidin-2-yloxy)benzoate in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale and Causality

The FT-IR spectrum of Methyl 4-(pyrimidin-2-yloxy)benzoate will exhibit characteristic absorption bands corresponding to its key functional groups: the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the aromatic C=C and C-H stretching and bending vibrations. This provides a unique fingerprint for the molecule.[7][8]

Predicted FT-IR Absorption Bands

Table 5: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretch-OCH₃
~1720C=O stretchEster
~1600, ~1500C=C stretchAromatic (Phenyl and Pyrimidine)
~1250C-O stretchAryl ether and Ester
~1100C-O stretchAryl ether
900-675C-H bendAromatic (out-of-plane)
Experimental Protocol: FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of the solid sample directly on the ATR crystal C Acquire the sample spectrum A->C B Acquire a background spectrum B->C D Perform background subtraction E Identify and label the major absorption bands D->E F Correlate the observed bands with the functional groups in the molecule E->F

Caption: Workflow for FT-IR analysis.

  • Sample Preparation (using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty ATR accessory.

    • Collect the spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations as listed in Table 5.

Conclusion

The combination of NMR, Mass Spectrometry, HPLC, and FT-IR provides a comprehensive analytical toolkit for the unambiguous characterization of Methyl 4-(pyrimidin-2-yloxy)benzoate. The protocols and expected data presented in these application notes serve as a robust starting point for researchers and scientists in the pharmaceutical and chemical industries. Adherence to these methodologies will ensure the reliable identification and quality control of this important chemical intermediate.

References

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research.
  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Hassan, A. M., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports.
  • Longdom Publishing. (2019). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type.
  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benz-yloxy-2-hy-droxy-benzoate. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (2008).
  • ResearchGate. (n.d.). 13 C NMR spectrum of methyl 4-(tosyloxy)
  • Saeed, A., et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.
  • SIELC Technologies. (2018).
  • Sigma-Aldrich. (n.d.).
  • Sudha Rani K, et al. (2016).
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Vosooghi, M., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online.
  • Wawrzyńczak, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
  • Wiley. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • Wipf, P., & Ribe, S. (1999).
  • Zhang, Y., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Anasazi Instruments. (n.d.).
  • doc brown's advanced organic chemistry revision notes. (n.d.).
  • LGC Standards. (n.d.).
  • MDPI. (2021).
  • MDPI. (2023).
  • PubChem. (n.d.).
  • ResearchGate. (2018).
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...
  • RSC Publishing. (n.d.).
  • Chegg.com. (2019).
  • ChemicalBook. (n.d.).
  • NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

Sources

Application Note: High-Throughput Analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and implementation of two robust analytical methods for the quantification and identification of Methyl 4-(pyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. A primary High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is presented for routine quality control, offering excellent linearity, precision, and accuracy for quantification. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for impurity profiling and trace-level analysis. The causality behind the selection of columns, mobile phases, and detection parameters is discussed, providing a framework for adapting these methods to similar aromatic and heterocyclic compounds. Both protocols are designed to be self-validating and adhere to principles outlined in ICH guidelines.[1][2]

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate is a molecule of significant interest in drug development, serving as a versatile building block for various active pharmaceutical ingredients (APIs). Its structure, combining a benzoate ester with a pyrimidine ring, necessitates precise analytical control to ensure purity, monitor stability, and identify potential process-related impurities or degradation products.[3] The presence of even trace-level impurities can significantly impact the safety and efficacy of the final drug product, making robust analytical methods paramount.[4][5]

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone of quality control in the pharmaceutical industry due to its reliability and quantitative accuracy.[3] For enhanced specificity and the ability to elucidate the structure of unknown trace impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive tool.[6] This guide provides comprehensive, field-proven protocols for both techniques.

Analyte Physicochemical Considerations

The analytical strategy is dictated by the physicochemical properties of Methyl 4-(pyrimidin-2-yloxy)benzoate.

  • Structure: The molecule contains two key moieties: a methyl benzoate group and a pyrimidine ring linked by an ether bond.

  • Hydrophobicity: The presence of two aromatic rings renders the molecule relatively non-polar, making it an ideal candidate for Reverse-Phase (RP) chromatography.[7]

  • UV Chromophores: Both the benzene and pyrimidine rings are strong chromophores, allowing for sensitive UV detection. The conjugated π-electron system suggests a strong absorbance in the 200-300 nm range.[8][9]

  • Ionization: The nitrogen atoms on the pyrimidine ring are basic and can be readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI) in LC-MS analysis.[10][11][12]

Part I: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is optimized for the routine assay and purity determination of Methyl 4-(pyrimidin-2-yloxy)benzoate in bulk material or in-process samples.

Causality and Method Development Rationale
  • Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. This is the industry standard for reverse-phase chromatography and provides excellent hydrophobic interaction with the aromatic rings of the analyte, ensuring good retention and separation from more polar impurities.[13]

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV transparency.[14] A small amount of formic acid (0.1%) is added to the mobile phase. This serves two critical functions: it controls the pH to ensure consistent analyte retention and protonates residual silanol groups on the silica backbone of the C18 column, which dramatically improves peak shape by minimizing tailing.[15]

  • Gradient Elution: A gradient elution program, where the percentage of organic solvent is increased over time, is employed. This is superior to an isocratic method for this application because it allows for the elution of late-running, more hydrophobic impurities while ensuring the main analyte peak is sharp and well-resolved, leading to a shorter overall run time and higher throughput.

  • Detection Wavelength: The molecule contains both a benzoate and a pyrimidine system. Benzene derivatives typically show a strong absorbance band around 254 nm, while pyrimidine shows absorption bands at lower wavelengths.[8][16][17] A detection wavelength of 254 nm was selected as it provides an excellent balance of sensitivity for the main analyte while also being suitable for detecting a wide range of potential aromatic impurities.

Detailed HPLC Protocol

1. Reagents and Materials

  • Acetonitrile (HPLC Grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, ~99%)

  • Methyl 4-(pyrimidin-2-yloxy)benzoate Reference Standard

  • Sample for analysis

2. Standard and Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

3. Instrumentation and Conditions

ParameterSetting
Instrument HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

4. System Suitability Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Part II: Identification and Trace Analysis by LC-MS/MS

This method provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior sensitivity and selectivity for impurity characterization.[18]

Causality and Method Development Rationale
  • LC Method Adaptation: The HPLC method is largely transferable. For MS detection, volatile buffers are mandatory. Formic acid is an excellent choice as it is volatile and aids in the ionization process. The flow rate may be reduced or split depending on the ESI source's capacity to ensure efficient desolvation and ionization.

  • Ionization Technique: Electrospray Ionization (ESI) is the premier soft ionization technique for polar and semi-polar molecules in a liquid stream.[10][19] Given the presence of basic nitrogen atoms in the pyrimidine ring, ESI in positive ion mode ([M+H]+) is expected to be highly efficient.

  • Mass Analyzer Settings:

    • Full Scan (Q1 Scan): To begin, a full scan is performed to identify the protonated molecular ion of the analyte. The theoretical exact mass of C12H10N2O3 is 230.0691 Da. The expected protonated ion [M+H]+ will have an m/z of 231.0764 .

    • Tandem MS (MS/MS): For ultimate specificity, a product ion scan is performed where the precursor ion (m/z 231.1) is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are scanned. This allows for the creation of a Multiple Reaction Monitoring (MRM) method, which is exceptionally sensitive and selective, filtering out chemical noise.

Detailed LC-MS/MS Protocol

1. Reagents and Materials

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ~99%)

  • Solutions prepared as per the HPLC method, but using LC-MS grade reagents and further diluted if necessary.

2. Instrumentation and Conditions

Liquid Chromatography | Parameter | Setting | | :--- | :--- | | Instrument | UPLC/HPLC system | | Column | C18, 2.1 x 100 mm, 1.8 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 30 | | | 5.0 | 95 | | | 6.5 | 95 | | | 6.6 | 30 | | | 8.0 | 30 |

Mass Spectrometry | Parameter | Setting | | :--- | :--- | | Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Gas Temp | 400 °C | | Desolvation Gas Flow | 800 L/hr | | Scan Mode | Full Scan (m/z 100-500) and MRM | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | | 231.1 | 121.0 (Quantifier) | 20 | | | 231.1 | 95.1 (Qualifier) | 25 | (Note: Product ions and collision energies are illustrative and must be optimized on the specific instrument used).

Method Validation Framework

For implementation in a regulated environment, these methods must be validated according to ICH Q2(R1) guidelines.[1][2][20][21] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity: A minimum of five concentrations are recommended to establish a linear relationship between concentration and response.[1]

  • Range: Typically 80-120% of the test concentration for an assay of an active substance.[1]

  • Accuracy: Closeness of test results to the true value, assessed by recovery studies.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Particularly critical for the LC-MS/MS impurity method.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample handling to final data reporting for both HPLC and LC-MS analyses.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample/Standard Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent (50:50 ACN:H2O) Weighing->Dissolution HPLC HPLC-UV Analysis (Assay & Purity) Dissolution->HPLC LCMS LC-MS/MS Analysis (ID & Trace Impurities) Dissolution->LCMS Data_HPLC Chromatogram Integration Calculate %Assay, %Impurity HPLC->Data_HPLC Data_LCMS Mass Spectrum Analysis Confirm Mass, ID Impurities LCMS->Data_LCMS Report Final Report Generation (COA / Analytical Report) Data_HPLC->Report Data_LCMS->Report

Caption: General workflow for the analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Conclusion

The HPLC-UV and LC-MS/MS methods presented here are robust, specific, and fit-for-purpose for the analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate. The HPLC method is ideal for high-throughput quantitative analysis in a quality control setting. The LC-MS/MS method provides an orthogonal technique with higher sensitivity and selectivity, essential for impurity identification and structural confirmation. The detailed protocols and the rationale behind the chosen parameters provide a solid foundation for researchers and drug development professionals to implement and adapt these methods for their specific needs.

References

  • Wu, H., Yang, Z. Y., & Chen, S. F. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(10), e47708. [Link]

  • Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules, 28(17), 6203. [Link]

  • ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Palmer, M. H., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Hindenberg, P., & Clever, G. H. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 2-13. [Link]

  • Karbane, M., et al. (2015). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Kumar, P., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(5), 001-008. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Synthesis and Properties of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate. [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • Hakala, K., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-61. [Link]

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • ResearchGate. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]

  • FDA.gov. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kádár, M., et al. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Suescun, L., et al. (2009). Methyl 4-methyl-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

  • Al-Alwani, M. A. M., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence, 35(2), 701-715. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Application Notes & Protocols: Synthetic Strategies for Analogs of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate and its structural analogs represent a class of diaryl ether compounds with significant interest in medicinal chemistry and materials science. The core scaffold, featuring a pyrimidine ring linked to a benzoate moiety via an ether bond, serves as a versatile template for developing molecules with diverse biological activities. Analogs have been explored for their potential as kinase inhibitors, agrochemicals, and other therapeutic agents. The strategic synthesis of these compounds is therefore a critical aspect of their development.

This document provides a detailed guide to the primary synthetic routes for preparing these analogs, offering insights into the underlying chemical principles, step-by-step experimental protocols, and strategies for optimization. The methodologies discussed are designed to be robust and adaptable for the generation of diverse chemical libraries.

Part 1: Core Synthetic Strategies: A Comparative Overview

The construction of the critical C-O ether bond between the pyrimidine and benzoate rings is the cornerstone of synthesizing the target analogs. The two most powerful and widely adopted strategies are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig C-O Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method. This reaction relies on the inherent electron-deficient nature of the pyrimidine ring, which is further activated by a leaving group (typically a halide) at the C2 position. This activation facilitates attack by a nucleophilic phenoxide, generated from a methyl 4-hydroxybenzoate analog.

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. The phenoxide anion attacks the electron-deficient C2 carbon of the pyrimidine, forming a temporary, resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (e.g., Cl⁻) is expelled, restoring aromaticity and forming the desired diaryl ether. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenol without competing side reactions.

SNAr_Mechanism Start 2-Chloropyrimidine + Methyl 4-hydroxybenzoate Phenoxide Potassium/Sodium 4-(methoxycarbonyl)phenoxide Start->Phenoxide Deprotonation Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Base Base (e.g., K2CO3, NaH) Base->Start Phenoxide->Meisenheimer Nucleophilic Attack Product Methyl 4-(pyrimidin-2-yloxy)benzoate Meisenheimer->Product Elimination of Cl- LeavingGroup Leaving Group (e.g., KCl, NaCl) Meisenheimer->LeavingGroup

Caption: General workflow for SNAr synthesis of the target compound.

Buchwald-Hartwig C-O Coupling

For substrates that are poor candidates for SNAr (e.g., electron-rich pyrimidines or sterically hindered phenols), the Buchwald-Hartwig cross-coupling reaction offers a powerful, albeit more complex, alternative.[1][2] This palladium-catalyzed method is renowned for its broad substrate scope and functional group tolerance.[1]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the 2-halopyrimidine to the Pd(0) complex, forming a Pd(II) intermediate. Subsequently, the deprotonated phenol coordinates to the palladium center, and a process of reductive elimination releases the desired diaryl ether product, regenerating the active Pd(0) catalyst. The choice of ligand is paramount to the success of this reaction, with bulky, electron-rich phosphine ligands often being required to facilitate the key steps of the catalytic cycle.[3]

Buchwald_Hartwig_Cycle Buchwald-Hartwig C-O Coupling Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Aryl L_n(Aryl)Pd(II)-X Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Alkoxide L_n(Aryl)Pd(II)-OR PdII_Aryl->PdII_Alkoxide LigandExch Ligand Exchange LigandExch->PdII_Alkoxide PdII_Alkoxide->Pd0 Product Aryl-O-R (Product) PdII_Alkoxide->Product ReductElim Reductive Elimination ReductElim->Pd0 ReductElim->Product ArylX 2-Halopyrimidine (Ar-X) ArylX->OxAdd Alcohol Phenol (R-OH) + Base Alcohol->LigandExch

Sources

Application Note: Strategic Synthesis of Pyrimidine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine ether linkages are critical structural motifs in modern drug discovery, offering improved metabolic stability and solubility compared to their carbon or amine analogs. This guide provides a technical roadmap for synthesizing pyrimidine ethers, specifically addressing the dichotomy between classical Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Buchwald-Hartwig C–O coupling. We define the decision-making logic for method selection, detailed protocols for regioselective functionalization, and troubleshooting strategies for common failure modes.

Part 1: The Mechanistic Landscape & Decision Matrix

The synthesis of pyrimidine ethers is primarily governed by the electronic deficiency of the pyrimidine ring. The choice between


 and Metal-Catalysis is not arbitrary; it is dictated by the substrate's Lowest Unoccupied Molecular Orbital (LUMO) coefficient and the pKa of the nucleophile.
Method Selection Logic
  • Pathway A (

    
    ):  Ideal for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).[1] The ring nitrogen atoms pull electron density, making C2, C4, and C6 susceptible to nucleophilic attack.
    
  • Pathway B (Pd-Catalysis): Required for electron-rich pyrimidines (e.g., those with amino or alkoxy groups already present) or unactivated positions where the energy barrier for Meisenheimer complex formation is too high.

MethodSelection Start Target: Pyrimidine Ether Substrate Analyze Pyrimidine Substrate Start->Substrate E_Deficient Electron Deficient (Halogens, -CN, -NO2 present) Substrate->E_Deficient LUMO Low E_Rich Electron Rich (Amines, Alkyls present) Substrate->E_Rich LUMO High SNAr Method A: S_NAr (Base-Mediated) E_Deficient->SNAr PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) E_Rich->PdCat Regio Check Regioselectivity (C4 vs C2) SNAr->Regio Multiple Halogens? Ligand Ligand Selection (Bulky Phosphines) PdCat->Ligand Steric Bulk?

Figure 1: Decision tree for selecting the optimal synthetic pathway based on pyrimidine electronics.

Part 2: Nucleophilic Aromatic Substitution ( )

The Workhorse for Halogenated Pyrimidines

For 2,4-dichloropyrimidine and similar substrates,


 is the industry standard. However, regioselectivity is the primary challenge.
Regioselectivity Rules

In 2,4-dichloropyrimidine, the C4 position is significantly more reactive than C2 toward nucleophilic attack by alcohols.

  • Reasoning: The intermediate Meisenheimer complex at C4 is stabilized by resonance where the negative charge resides on the N3 nitrogen (para-like). Attack at C2 places charge on ring nitrogens in a way that is less favorable relative to the C4 pathway in many solvent systems.

  • Exception: Steric bulk at C5 can occasionally shift selectivity, but for standard ethers, expect C4 substitution first.

Protocol A: Regioselective Synthesis of 4-Alkoxypyrimidines

Target: Reaction of 2,4-dichloropyrimidine with a primary alcohol.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.05 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for unreactive alcohols)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)[2]

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with

    
    . Moisture initiates competitive hydrolysis (yielding pyrimidones), so anhydrous conditions are non-negotiable.
    
  • Nucleophile Activation:

    • Mild Conditions: Dissolve Benzyl alcohol in ACN. Add powdered

      
      .
      
    • Aggressive Conditions: If using a secondary alcohol, suspend NaH (60% in oil) in THF at 0°C and add the alcohol dropwise. Stir for 30 min to generate the alkoxide.

  • Addition: Cool the pyrimidine solution to 0°C. Add the activated nucleophile solution dropwise over 20 minutes.

    • Critical Control Point: Rapid addition causes localized heating, which may overcome the energy barrier for C2-substitution, leading to bis-ether byproducts.

  • Reaction: Stir at 0°C to RT. Monitor by HPLC/TLC. C4-substitution typically completes within 2–4 hours at RT.

  • Workup: Quench with water. Avoid acidic washes if the product contains basic amines, but for simple ethers, a dilute citric acid wash removes residual base. Extract with EtOAc.[2]

Part 3: Palladium-Catalyzed C–O Coupling

Overcoming Electronic Deactivation

When the pyrimidine ring is deactivated (e.g., 2-chloro-4-aminopyrimidine) or when forming diaryl ethers (using phenols),


 often fails or requires forcing conditions that decompose the substrate.
Mechanism: Buchwald-Hartwig Type

This reaction proceeds via the catalytic cycle: Oxidative Addition


 Ligand Exchange 

Reductive Elimination.[3] The challenge with C–O coupling is the rapid

-hydride elimination of the alkoxide (if aliphatic) and the lower nucleophilicity of phenols compared to amines.
Protocol B: Pd-Catalyzed Coupling of Chloropyrimidines with Phenols

Target: Coupling of an electron-rich 2-chloropyrimidine with a phenol.

Reagents:

  • Catalyst:

    
     (2–5 mol%)[4]
    
  • Ligand: RockPhos or tBuBrettPhos (highly recommended for C–O coupling due to bulk preventing catalyst dimerization).

  • Base:

    
     (2.0 equiv) - Cesium is crucial for the "cesium effect" (solubility/basicity balance).
    
  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (Toluene) with Argon for 30 minutes. Oxygen poisons the Pd(0) active species.

  • Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix

    
     and the Ligand (1:1.2 ratio) in a small volume of solvent. Stir for 5 mins to form the active complex (color change usually observed).
    
  • Assembly: Add the chloropyrimidine (1.0 equiv), phenol (1.2 equiv), and

    
     to the reaction vessel. Add the catalyst solution.
    
  • Heating: Heat to 80–100°C.

    • Note: Unlike

      
      , this reaction requires thermal energy to drive the reductive elimination step.
      
  • Filtration: Filter through a pad of Celite to remove Palladium black.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (Pyrimidone formation) Wet solvent or hygroscopic base (NaOH/KOH).Switch to anhydrous ACN/DMF. Use

or NaH. Store reagents in desiccator.
Regioselectivity Loss (Mixture of C2/C4) Temperature too high during addition.Perform addition at -10°C or 0°C. Warm slowly only after addition is complete.
No Reaction (Pd-Coupling) Catalyst poisoning or poor ligand choice.Re-degas solvents.[2] Switch to bulky, electron-rich ligands like RockPhos.
Bis-substitution (

)
Excess nucleophile or "dump" addition.Use strict stoichiometry (1.0 : 1.05). Add nucleophile dropwise.[2]
Visualizing Regioselectivity (2,4-Dichloropyrimidine)

The following diagram illustrates the resonance stabilization that favors C4 substitution.

Regioselectivity Substrate 2,4-Dichloropyrimidine Intermediate_C4 C4-Attack Intermediate (N3 bears charge) STABLE Substrate->Intermediate_C4  Path A (Fast)   Intermediate_C2 C2-Attack Intermediate (Charge less stabilized) UNSTABLE Substrate->Intermediate_C2  Path B (Slow)   Product 4-Alkoxy-2-chloropyrimidine (Major Product) Intermediate_C4->Product

Figure 2: Kinetic preference for C4 substitution due to superior resonance stabilization of the Meisenheimer intermediate.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
    • [Link]

  • Buchwald-Hartwig C-O Coupling Conditions

    • Buchwald–Hartwig amination (and C-O coupling variations).[3][5][6] Wikipedia / Organic Chemistry Portal.

    • [Link][6]

  • Side reactions in pyrimidine synthesis and how to avoid them.
  • Advanced Pd-Catalysis Parameters: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Chemical Insights.

Sources

Troubleshooting & Optimization

troubleshooting common issues in Methyl 4-(pyrimidin-2-yloxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target molecule.

Introduction to the Synthesis

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate typically involves the formation of an aryl ether bond between a pyrimidine moiety and a benzoate derivative. The most common synthetic routes are variations of nucleophilic aromatic substitution (SNAr) reactions, including the classical Williamson ether synthesis and metal-catalyzed cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig C-O coupling. The choice of method often depends on the starting materials' reactivity, desired scale, and available laboratory resources.

This guide will address potential issues arising from these synthetic strategies, focusing on practical solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, providing explanations and actionable steps to resolve them.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve it?

Answer:

Low or no yield is a common frustration in organic synthesis. For the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, several factors could be at play, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The reaction requires the formation of a phenoxide ion from methyl 4-hydroxybenzoate to act as a nucleophile. If the base used is not strong enough to deprotonate the phenol completely, the reaction will not proceed efficiently.

    • Causality: The pKa of a phenol is typically around 10. The pKa of the conjugate acid of the base used should be significantly higher to ensure complete deprotonation.

    • Solution:

      • Choice of Base: For a Williamson-type synthesis, consider using a stronger base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like DMF or THF.[1] For Ullmann or Buchwald-Hartwig couplings, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[2]

      • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Any moisture will consume the strong base and quench the phenoxide, halting the reaction. Dry your glassware thoroughly and use anhydrous solvents.

  • Poor Reactivity of the Pyrimidine Electrophile: 2-Halopyrimidines, especially 2-chloropyrimidine, can be less reactive than other aryl halides.

    • Causality: The rate of SNAr reactions is dependent on the electrophilicity of the aromatic ring and the nature of the leaving group.

    • Solution:

      • Leaving Group: If using a 2-halopyrimidine, consider switching from chloride to bromide or iodide, as they are better leaving groups in this context.

      • Activating Groups: The pyrimidine ring is already electron-deficient, which activates it for nucleophilic aromatic substitution. However, if the reaction is still sluggish, increasing the temperature might be necessary.

      • Catalyst (for Ullmann/Buchwald-Hartwig): If you are performing a metal-catalyzed reaction, ensure your copper or palladium catalyst is active. For Ullmann reactions, using freshly prepared copper(I) iodide or "activated" copper powder can be beneficial. For Buchwald-Hartwig reactions, the choice of ligand is critical for catalyst activity.

  • Suboptimal Reaction Temperature:

    • Causality: SNAr reactions and cross-coupling reactions are often sensitive to temperature. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition of starting materials or products.

    • Solution:

      • Optimization: Systematically screen a range of temperatures (e.g., from 80 °C to 150 °C) to find the optimal condition for your specific substrate combination and solvent.

      • Microwave Chemistry: Consider using a microwave reactor to achieve higher temperatures and shorter reaction times, which can sometimes improve yields and reduce side product formation.

Issue 2: Formation of Side Products and Impurities

Question: My reaction mixture is complex, and I'm observing significant side product formation. What are these impurities, and how can I minimize them?

Answer:

Side reactions can significantly complicate purification and reduce the yield of your desired product. Here are some common side products in the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate and strategies to mitigate them.

  • N-Arylation vs. O-Arylation: The pyrimidine ring has two nitrogen atoms that could potentially be arylated, leading to the formation of an N-arylated isomer instead of the desired O-arylated product.

    • Causality: The regioselectivity of the reaction is influenced by the reaction conditions, particularly the nature of the nucleophile and the solvent. The tautomeric equilibrium of 2-hydroxypyrimidine derivatives can also play a role, although you are starting with a 2-halopyrimidine.

    • Solution:

      • Reaction Conditions: Generally, O-arylation is favored under conditions that promote the formation of the phenoxide and its reaction at the oxygen atom. Using a strong, non-nucleophilic base and a polar aprotic solvent like DMF can favor O-arylation.

      • Protecting Groups: While not ideal for a direct synthesis, in complex cases, one might consider protecting the nitrogen atoms of the pyrimidine ring, though this adds extra steps to the synthesis.

  • Homocoupling of Starting Materials (in Ullmann/Suzuki type reactions):

    • Causality: In copper or palladium-catalyzed reactions, side reactions involving the coupling of two molecules of the aryl halide or two molecules of the phenol can occur.

    • Solution:

      • Control of Stoichiometry: Use a slight excess of the phenol component to ensure the aryl halide is consumed.

      • Ligand Selection: In palladium-catalyzed reactions, the choice of ligand can influence the extent of side reactions.

      • Reaction Conditions: Lowering the reaction temperature or catalyst loading might reduce the rate of these side reactions.

  • Elimination (in Williamson-type synthesis):

    • Causality: If there are any alkyl halides present as impurities or if the reaction conditions are too harsh, elimination reactions can compete with substitution, especially with secondary or tertiary halides.[3][4] While you are using an aryl halide, this is a general consideration in Williamson ether synthesis.

    • Solution:

      • Purity of Starting Materials: Ensure your starting materials are pure and free from alkyl halide contaminants.

      • Reaction Temperature: Avoid excessively high temperatures.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my product. What are the best methods to isolate pure Methyl 4-(pyrimidin-2-yloxy)benzoate?

Answer:

Purification can be challenging due to the polarity of the product and the presence of similar impurities.

  • Removal of Unreacted Starting Materials:

    • Methyl 4-hydroxybenzoate: This starting material is acidic and can be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate or a dilute sodium hydroxide solution.

    • 2-Halopyrimidine: This starting material is generally less polar than the product and can often be separated by column chromatography.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the most common method for purifying this type of compound.

    • Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The exact solvent system will need to be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization:

    • Feasibility: If the crude product is relatively pure, recrystallization can be an effective final purification step.

    • Solvent Selection: You will need to screen for a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic method for preparing Methyl 4-(pyrimidin-2-yloxy)benzoate on a lab scale?

For lab-scale synthesis, a copper-catalyzed Ullmann condensation is often a reliable method. It typically offers good yields and avoids the need for very strong bases like sodium hydride. A typical procedure would involve reacting 2-chloropyrimidine with methyl 4-hydroxybenzoate in the presence of a copper(I) catalyst (e.g., CuI) and a base like K₂CO₃ in a high-boiling polar aprotic solvent such as DMF or NMP at elevated temperatures.[5][6]

Q2: Can I use a palladium-catalyzed Buchwald-Hartwig C-O coupling for this synthesis?

Yes, the Buchwald-Hartwig C-O coupling is a powerful method for forming aryl ether bonds and can be applied here. It often proceeds under milder conditions than the Ullmann reaction. You would need a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) with a base like Cs₂CO₃. Optimization of the ligand and reaction conditions would be necessary.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with a UV lamp is usually effective for visualizing the aromatic compounds.

Q4: What are the key safety precautions I should take during this synthesis?

  • Handling of Reagents:

    • Strong Bases: If using sodium hydride, it is highly flammable and reacts violently with water. Handle it in an inert atmosphere (e.g., in a glovebox or under nitrogen/argon) and quench it carefully.

    • Solvents: DMF and other polar aprotic solvents can be harmful. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Metal Catalysts: Copper and palladium compounds can be toxic. Avoid inhalation and skin contact.

  • Reaction Conditions:

    • High Temperatures: Be cautious when working with reactions at high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure the reaction is properly assembled to avoid solvent loss or pressure buildup.

Experimental Workflow and Data

Synthesis Pathway

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate from 2-chloropyrimidine and methyl 4-hydroxybenzoate via an Ullmann condensation is depicted below.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Chloropyrimidine G Methyl 4-(pyrimidin-2-yloxy)benzoate A->G B Methyl 4-hydroxybenzoate B->G C CuI (catalyst) C->G D K₂CO₃ (base) D->G E DMF (solvent) E->G F Heat (e.g., 120-140 °C) F->G

Caption: Ullmann condensation for Methyl 4-(pyrimidin-2-yloxy)benzoate synthesis.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Reactants Ratio 1.0 eq. 2-Chloropyrimidine : 1.1-1.2 eq. Methyl 4-hydroxybenzoateA slight excess of the phenol ensures complete consumption of the more expensive pyrimidine starting material.
Catalyst 5-10 mol% CuIA catalytic amount is sufficient to promote the reaction.
Base 2.0-3.0 eq. K₂CO₃ or Cs₂CO₃An excess of base is required to deprotonate the phenol and neutralize the HCl formed during the reaction.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are effective for this type of reaction.
Temperature 120-140 °CSufficient thermal energy is needed to overcome the activation barrier of the reaction.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC.

Detailed Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reaction:

    • Add anhydrous DMF via a syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

    • Add 2-chloropyrimidine (1.0 eq.) to the reaction mixture.

    • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the 2-chloropyrimidine spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 4-(pyrimidin-2-yloxy)benzoate as a solid.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. 2026. [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. 2020. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. 2026. [Link]

  • Google Patents. Method for producing 4-hydroxy-2-methylbenzoic acid.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. 2022. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Wikipedia. Ullmann condensation. [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (


) Optimization

Introduction: The Chemical Challenge

You are synthesizing Methyl 4-(pyrimidin-2-yloxy)benzoate . This reaction involves the coupling of Methyl 4-hydroxybenzoate (nucleophile) and 2-Chloropyrimidine (electrophile) via an


 mechanism.

While theoretically straightforward, this reaction presents a specific thermodynamic and kinetic conflict:

  • Activation Energy: The 2-chloropyrimidine requires heat (

    
    C) to overcome the activation barrier for nucleophilic attack.
    
  • Ester Fragility: The methyl ester moiety on the benzoate is susceptible to base-mediated hydrolysis (saponification) at these elevated temperatures, especially if trace moisture is present.

This guide provides a self-validating protocol to maximize the formation of the ether linkage while suppressing ester hydrolysis.

Module 1: Standardized Experimental Protocol

Do not deviate from the stoichiometry without calculating the molar equivalents. The excess base is critical to drive the phenol deprotonation equilibrium, but too much base increases hydrolysis risk.

Stoichiometry & Reagents
ComponentRoleEquiv.Notes
Methyl 4-hydroxybenzoate Nucleophile1.0Dry under vacuum before use to remove water.
2-Chloropyrimidine Electrophile1.2Slight excess ensures complete consumption of the limiting nucleophile.
Potassium Carbonate (

)
Base2.0 - 2.5Must be anhydrous/granular. Powdered forms can clump; granular allows better stirring.
DMF or DMSO SolventN/ACRITICAL: Must be anhydrous (<50 ppm

).
Step-by-Step Workflow
  • Dehydration (Pre-step): Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).

  • Deprotonation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? This pre-stir generates the phenoxide anion before heating, preventing the electrophile from degrading.

  • Addition: Add 2-Chloropyrimidine (1.2 equiv) in one portion.

  • Reaction: Heat to 90°C . Monitor via TLC/HPLC every 2 hours.

    • Target Time: 4–6 hours.

  • Quench: Cool to RT. Pour mixture into ice-cold water (10x reaction volume).

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash with water to remove residual DMF and inorganic salts.

Module 2: Visualizing the Mechanism & Logic

Reaction Pathway (DOT Visualization)

This diagram illustrates the


 mechanism and the competing hydrolysis pathway.

ReactionMechanism cluster_0 Critical Control Point Reactants Methyl 4-hydroxybenzoate + Base Phenoxide Phenoxide Anion (Nucleophile) Reactants->Phenoxide Deprotonation (-H+) Meisenheimer Meisenheimer Complex Phenoxide->Meisenheimer + 2-Chloropyrimidine (Attack) Product Target Ether (Methyl 4-(pyrimidin-2-yloxy)benzoate) Meisenheimer->Product - Cl- (Restoration of Aromaticity) SideProduct Hydrolysis Impurity (Carboxylic Acid) Product->SideProduct H2O / Base / Heat (Saponification)

Caption: Figure 1. The


 pathway (Green) vs. the competing Saponification pathway (Red dashed). Moisture control is the gatekeeper between these two outcomes.

Module 3: Troubleshooting & Optimization (FAQ)

Q1: My yield is low (<40%), and I see a new spot on TLC at the baseline. What happened?

Diagnosis: Ester Hydrolysis (Saponification). The Science: You likely used "wet" DMF or older


 that absorbed moisture. At 90°C, hydroxide ions (

) generated from trace water attack the methyl ester faster than the phenoxide attacks the pyrimidine. The Fix:
  • Solvent: Use commercially available "Anhydrous" grade DMF (sealed with a septum).

  • Base: Switch to Cesium Carbonate (

    
    ) . It is more soluble in DMF, allowing the reaction to proceed at a lower temperature (60–70°C), reducing the energy available for hydrolysis.
    
Q2: The reaction is stalled at 60% conversion after 12 hours.

Diagnosis: "Stalled" Kinetics / Surface Passivation. The Science: Potassium chloride (KCl) byproduct can coat the surface of the solid


, preventing further deprotonation of the phenol.
The Fix: 
  • Catalyst: Add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane). It acts as a phase-transfer catalyst and activates the pyrimidine ring.

  • Grinding: Ensure your base is finely ground before addition.

Q3: Can I use 2-Bromopyrimidine instead of 2-Chloropyrimidine?

Answer: Yes, but it is generally unnecessary. The Science: In


 reactions with activated heteroaromatics, the rate-determining step is often the nucleophilic attack, not the leaving group departure. While Bromine is a better leaving group, Chlorine is more electronegative, which pulls electron density from the ring, actually accelerating the initial attack (the Element Effect). Stick to the Chloro- derivative unless you are running the reaction at room temperature.

Module 4: Decision Logic for Optimization

Use this logic tree to diagnose your specific yield issue.

TroubleshootingTree Start Yield Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Yes: Incomplete Reaction SM_Left->Yes_SM Yes No_SM No: SM Consumed SM_Left->No_SM No TempCheck Is Temp > 80°C? Yes_SM->TempCheck AcidCheck Is Acid Product Present? (Baseline Spot) No_SM->AcidCheck IncreaseTemp Action: Increase Temp or Add DABCO TempCheck->IncreaseTemp No CheckSolvent Action: Switch Solvent (DMF -> DMSO) TempCheck->CheckSolvent Yes Hydrolysis Diagnosis: Hydrolysis AcidCheck->Hydrolysis Yes OtherImpurity Diagnosis: O- vs N- Alkylation (Rare for 2-Cl-Pyr) AcidCheck->OtherImpurity No DrySolvent Action: Dry Solvent/Base Reduce Temp Hydrolysis->DrySolvent

Caption: Figure 2. Troubleshooting Logic Tree. Follow the path based on your TLC/LCMS observations to identify the corrective action.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Foundational text establishing the addition-elimination mechanism relevant to pyrimidine activ
  • Optimization of Pyrimidine Ether Synthesis

    • WuXi AppTec. (2019). Dichotomy in Regioselectivity of Reactions with Halopyrimidines.
    • Context: specific insights into the reactivity of 2-chloropyrimidine vs 4-chloropyrimidine and the role of solvent/base.
  • Base-Mediated Ester Hydrolysis (Saponification)

    • Larock, R. C. (1999).
    • Context: Authoritative reference on the incompatibility of esters with aqueous bases at high temper
  • Cesium Carbon

    
     :
    
    • Fettes, A., et al. (2010).[1] Optimization of

      
       reactions using Cesium Carbonate in DMF. Journal of Medicinal Chemistry.
      
    • Context: Demonstrates the solubility advantage of Cesium over Potassium in dipolar aprotic solvents.

Sources

Technical Support Center: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This document is designed for chemists and researchers in the pharmaceutical and drug development fields to navigate the common challenges and side reactions encountered during this specific nucleophilic aromatic substitution (SNAr). Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield & Competing Reactions

Question 1: My reaction yield is consistently low. What are the most likely side reactions consuming my starting materials?

Answer: Low yield in this synthesis is typically attributed to two primary competing pathways that occur alongside the desired O-arylation. The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate is a nucleophilic aromatic substitution, where the phenoxide of Methyl 4-hydroxybenzoate attacks the electron-deficient C2 position of a 2-halopyrimidine. The electron-deficient nature of the pyrimidine ring facilitates this attack.[1] However, you must consider the following side reactions:

  • N-Arylation: The pyrimidine ring contains two nitrogen atoms which are also nucleophilic centers. The phenoxide can attack one of the ring nitrogens instead of the C2 carbon, leading to the formation of an N-arylated isomer. This is a common issue in the arylation of heteroaromatic compounds.[2][3]

  • Ester Hydrolysis: The methyl ester of your starting material (and product) is susceptible to hydrolysis under basic conditions, which are required to deprotonate the phenol. This side reaction forms the corresponding 4-(pyrimidin-2-yloxy)benzoic acid or 4-hydroxybenzoic acid, which can complicate purification and reduce the yield of the desired ester.[4][5]

Question 2: I've identified a major byproduct with the same mass as my target molecule. How can I confirm if it's the N-arylated isomer and how do I prevent its formation?

Answer: Distinguishing between O- and N-arylated isomers is critical. The N-arylated product will have significantly different spectroscopic properties. You can use 1H NMR, 13C NMR, and HMBC experiments to confirm the structure. The chemical shifts of the pyrimidine protons and the connectivity between the pyrimidine ring and the benzoate moiety will be definitive.

To suppress the formation of the N-arylated isomer, you should focus on optimizing the reaction conditions to favor O-arylation. Here are key parameters to consider:

  • Choice of Base: The type of base is crucial. Strong, hard bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are generally preferred. They effectively deprotonate the phenol to form the phenoxide, which is a softer nucleophile and preferentially attacks the C2 carbon (O-arylation). Stronger, more aggressive bases like sodium hydroxide (NaOH) might increase the rate of competing hydrolysis.[6]

  • Solvent: Aprotic polar solvents such as DMF or DMSO are typically used for SNAr reactions as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide. However, the choice of solvent can also influence the O/N selectivity. Experimenting with less polar solvents like acetonitrile or THF might alter the selectivity.

  • Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often improve selectivity. Start at room temperature and gradually increase if the reaction is too slow. High temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired one.

Section 2: Product Purity & Purification

Question 3: My final product is contaminated with the carboxylic acid byproduct from ester hydrolysis. How can I avoid this?

Answer: Ester hydrolysis is a common problem when using strong bases in the presence of any residual water.[4][5] To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry your starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Select a Non-Nucleophilic Base: Use a base that is strong enough to deprotonate the phenol but is not itself a strong nucleophile or hydroxide source. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices. Sodium hydride (NaH) is also effective as it produces hydrogen gas as the only byproduct. Avoid aqueous bases like NaOH or KOH if possible.[7]

  • Control Reaction Time: Monitor the reaction by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this provides more opportunity for the ester to hydrolyze.

  • Workup Procedure: During the workup, neutralize the reaction mixture carefully. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) followed by a wash with saturated sodium bicarbonate solution can help remove the acidic byproduct.[8]

Question 4: What is the most effective method to purify the final product and remove the starting materials and side products?

Answer: Column chromatography on silica gel is typically the most effective method for purifying Methyl 4-(pyrimidin-2-yloxy)benzoate.

  • Mobile Phase: A gradient elution system using a mixture of non-polar and polar solvents is recommended. A good starting point is a hexane/ethyl acetate or a dichloromethane/methanol system. The polarity can be gradually increased to first elute the less polar starting materials (2-halopyrimidine) and then the desired product, followed by the more polar byproducts like the hydrolyzed acid and any N-arylated isomer.

  • Monitoring: Use TLC with a UV lamp to visualize the separation. The aromatic rings in the starting materials and products are UV active.

  • Alternative: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step to remove minor impurities.

Visual Guides & Protocols

Reaction Pathway Overview

The following diagram illustrates the desired synthetic pathway versus the two main competing side reactions.

reaction_overview SM Methyl 4-hydroxybenzoate + 2-Halopyrimidine Base Base (e.g., K2CO3) Solvent (e.g., DMF) Product Methyl 4-(pyrimidin-2-yloxy)benzoate (Desired Product) Base->Product O-Arylation (SNAr) (Desired Pathway) Side1 N-Arylated Isomer Base->Side1 N-Arylation (Side Reaction) Side2 4-(pyrimidin-2-yloxy)benzoic acid (Hydrolysis Product) Product->Side2 Ester Hydrolysis (Side Reaction)

Caption: Main reaction pathway and key side reactions.

Troubleshooting Workflow

Use this decision tree to diagnose and address common issues during the synthesis.

troubleshooting_workflow Start Low Yield or Purity Issue? CheckNMR Analyze Crude 1H NMR / LC-MS Start->CheckNMR Isomer Isomer Detected (Same Mass)? CheckNMR->Isomer Check Byproducts Hydrolysis Polar Byproduct (Acid)? Isomer->Hydrolysis No Sol_Isomer Optimize Base/Solvent Lower Temperature Isomer->Sol_Isomer Yes Incomplete High % of Starting Material? Hydrolysis->Incomplete No Sol_Hydrolysis Use Anhydrous Conditions Use Non-Nucleophilic Base (K2CO3) Hydrolysis->Sol_Hydrolysis Yes Sol_Incomplete Increase Temperature Increase Reaction Time Check Base Equivalents Incomplete->Sol_Incomplete Yes

Sources

Technical Support Center: A Guide to Enhancing the Purity of Crude Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the purity of this crucial chemical intermediate. Here, we will delve into common issues encountered during its purification and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our approach is grounded in the principles of chemical causality to ensure you not only follow the steps but also understand the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude Methyl 4-(pyrimidin-2-yloxy)benzoate sample?

A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. Assuming the common and efficient Williamson ether synthesis pathway, the primary impurities are typically:

  • Unreacted Starting Materials: These include methyl 4-hydroxybenzoate and a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine). Their presence is often due to incomplete reaction.

  • Hydrolysis Byproduct: The ester group of the desired product or the starting material, methyl 4-hydroxybenzoate, can undergo hydrolysis to yield 4-(pyrimidin-2-yloxy)benzoic acid or 4-hydroxybenzoic acid, respectively. This is more likely if the reaction or work-up conditions are not anhydrous or involve harsh basic/acidic conditions.

  • Side-Reaction Products: Although the Williamson ether synthesis is generally robust, side reactions can occur. For instance, if the reaction temperature is too high, there is a possibility of undesired C-alkylation on the benzene ring, though this is less common for phenols.[1][2]

Q2: My crude product is a sticky oil instead of a solid. What could be the reason?

A2: An oily crude product often suggests the presence of a significant amount of impurities that depress the melting point of the desired compound. Residual solvent from the reaction or work-up is another common culprit. Before attempting purification, ensure all volatile solvents have been removed under reduced pressure.

Q3: I am seeing multiple spots on my TLC plate. How do I identify which one is my product?

A3: To identify your product on a Thin-Layer Chromatography (TLC) plate, you should spot your crude reaction mixture alongside the starting materials (if available) on the same plate. The product, Methyl 4-(pyrimidin-2-yloxy)benzoate, is generally less polar than the starting material methyl 4-hydroxybenzoate due to the ether linkage replacing the hydroxyl group. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the methyl 4-hydroxybenzoate spot. The 2-halopyrimidine starting material's polarity will vary, but it is also a useful reference.

Troubleshooting and In-depth Purification Guides

Issue 1: Low Purity After Initial Work-up

If your initial aqueous work-up and extraction have left you with a product of unsatisfactory purity, a more rigorous purification method is necessary. The two most effective techniques for Methyl 4-(pyrimidin-2-yloxy)benzoate are recrystallization and column chromatography.

Q4: How do I choose a suitable solvent for the recrystallization of Methyl 4-(pyrimidin-2-yloxy)benzoate?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For compounds like Methyl 4-(pyrimidin-2-yloxy)benzoate, a good starting point is to test polar aprotic and protic solvents. Based on the purification of similar compounds, suitable solvent systems could include:

  • Single Solvent Systems: Isopropanol has been shown to be effective for purifying similar benzoate esters, yielding high purity.[3]

  • Mixed Solvent Systems: A combination of a good solvent (one in which the compound is highly soluble, like ethyl acetate or acetone) and a poor solvent (one in which the compound is sparingly soluble, like hexanes or petroleum ether) is often very effective. For a related compound, a mixture of ethyl acetate and petroleum ether was used successfully.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of your chosen solvent and gently heat. If the solid dissolves readily in the cold solvent, it is too soluble. If it doesn't dissolve even when boiling, it is not soluble enough. The ideal solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: Place your crude Methyl 4-(pyrimidin-2-yloxy)benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If your solution has a noticeable color, it may be due to colored impurities. You can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the concentration of impurities is very high.

  • Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a little more solvent. Then, allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Solution 2: Change Solvent System: If slow cooling doesn't work, your chosen solvent may not be appropriate. Try a different solvent or a mixed solvent system with a lower boiling point.

Column Chromatography Guide

Column chromatography is a powerful technique for separating compounds with different polarities.[5] It is particularly useful when recrystallization fails to yield a product of the desired purity.

Q6: What is a good solvent system (mobile phase) for the column chromatography of Methyl 4-(pyrimidin-2-yloxy)benzoate?

A6: The ideal solvent system for column chromatography will provide good separation between your product and its impurities on a TLC plate. The target Rf for your product should be around 0.25-0.35. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Recommended Starting Point: Begin with a low polarity mixture, such as 9:1 Hexanes:Ethyl Acetate, and gradually increase the proportion of ethyl acetate until you achieve the desired separation on your TLC plate.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen starting mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If it is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elute the Column: Begin eluting the column with your starting mobile phase, collecting fractions.

  • Monitor the Elution: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified Methyl 4-(pyrimidin-2-yloxy)benzoate.

Purity Assessment

Q7: How can I confirm the purity of my final product?

A7: Several analytical techniques can be used to assess the purity of your Methyl 4-(pyrimidin-2-yloxy)benzoate:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in a suitable solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity. A single sharp peak in the chromatogram indicates a high degree of purity. For a related compound, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a phosphate buffer has been used.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of your compound and reveal the presence of impurities. The 1H NMR spectrum of the pure product should show characteristic peaks for the aromatic protons on the benzoate and pyrimidine rings, as well as a singlet for the methyl ester protons.

  • Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Analytical Technique Purpose Typical Conditions for Related Compounds
TLC Rapid purity check and reaction monitoringMobile Phase: Hexanes/Ethyl Acetate (gradient)
HPLC Quantitative purity analysisColumn: C18; Mobile Phase: Acetonitrile/Water with buffer
1H NMR Structural confirmation and impurity identificationSolvent: CDCl3 or DMSO-d6
Melting Point Purity assessmentA sharp, defined range

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude Methyl 4-(pyrimidin-2-yloxy)benzoate.

Purification_Workflow cluster_start Initial State cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude Methyl 4-(pyrimidin-2-yloxy)benzoate TLC_Analysis TLC Analysis Crude->TLC_Analysis Purity_Check Is Purity >98%? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Pure_Product Pure Methyl 4-(pyrimidin-2-yloxy)benzoate Purity_Check->Pure_Product Yes Recrystallization->Purity_Check Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Fails or 'Oils Out' Column_Chromatography->Purity_Check

Caption: Decision workflow for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate.

References

  • Wu, C.-J., et al. (2011). Crystal structure of methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1858. Available at: [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Wu, C.-J., et al. (2011). Methyl 4-[(5-bromopyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2497. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, characterization and antimicrobial activity of some novel pyrimidine derivatives. 3(4), 325-333. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of methyl 4-(tosyloxy)benzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. Available at: [Link]

  • EJPMR. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-benz-yloxy-2-hy-droxy-benzoate. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]

  • PubMed. (n.d.). Methyl 4-methyl-benzoate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 4-(pyrimidin-2-yloxy)benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, experience-driven insights and robust troubleshooting strategies grounded in established chemical principles.

Synthesis Overview and Core Mechanism

Methyl 4-(pyrimidin-2-yloxy)benzoate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis adapted for aryl ethers. The core transformation involves the coupling of methyl 4-hydroxybenzoate with an activated pyrimidine ring, typically 2-chloropyrimidine or 2-bromopyrimidine.

The reaction proceeds in two fundamental steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the hydroxyl group of methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide.

  • Nucleophilic Attack: The resulting phenoxide attacks the electron-deficient C2 position of the pyrimidine ring, displacing the halide leaving group to form the desired ether linkage.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the SNAr mechanism without requiring harsh conditions often associated with less activated aryl halides.

R1 Methyl 4-hydroxybenzoate arrow1 Solvent (e.g., DMF) Heat R1->arrow1 R2 2-Chloropyrimidine R2->arrow1 Base Base (e.g., K₂CO₃) Intermediate Potassium 4-(methoxycarbonyl)phenoxide arrow2 Intermediate->arrow2 Product Methyl 4-(pyrimidin-2-yloxy)benzoate Salt KCl plus1 + plus1->arrow1 arrow1->Intermediate plus2 + plus2->Salt arrow2->Product arrow2->plus2 arrow3

Caption: General reaction scheme for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during process development and scale-up, presented in a question-and-answer format.

Problem: Low or Stalled Reaction Conversion

Q1: My reaction stalls at 70-80% conversion even with extended reaction times. What are the likely causes?

A1: This is a classic scale-up issue often related to mass transfer limitations or equilibrium effects that are not apparent at the bench scale.

  • Causality—Base Inefficiency: The most common culprit is the base. Potassium carbonate (K₂CO₃) is often used, but its solubility in many organic solvents is low. At scale, inefficient mixing can lead to poor contact between the solid base and the dissolved methyl 4-hydroxybenzoate. The reaction may appear to stall because the rate of phenoxide formation becomes the new, much slower, rate-limiting step.

    • Solution:

      • Particle Size: Ensure you are using finely powdered, anhydrous K₂CO₃ to maximize surface area.

      • Phase-Transfer Catalyst (PTC): Introduce a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 (use with caution due to toxicity and cost) to shuttle the carbonate or phenoxide between phases.

      • Alternative Bases: Consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃), which is highly effective but more expensive, or a strong organic base like DBU. Sodium hydride (NaH) can also be used, but requires careful handling due to its pyrophoric nature and the generation of hydrogen gas, which is a significant safety concern at scale.[1]

  • Causality—Water Content: Trace amounts of water in the reactants or solvent can consume the base and hydrolyze the product ester group, reducing yield and complicating purification.

    • Solution: Use anhydrous solvents and ensure starting materials are thoroughly dried. Monitor water content using Karl Fischer titration.

  • Causality—Insufficient Thermal Drive: The reaction may require a higher temperature to overcome the activation energy barrier, but lab-scale heating methods (heating mantles) do not scale linearly.

    • Solution: Ensure your reactor's heating jacket has sufficient power and surface area. Confirm the internal batch temperature is reaching the setpoint, as opposed to just the jacket temperature.

Problem Problem: Low Conversion Check1 Is the base fully solubilized or suspended? Problem->Check1 Cause1 Cause: Poor base efficiency/ mass transfer limitation. Check1->Cause1 No Check2 Is the reaction mixture anhydrous? Check1->Check2 Yes Solution1 Solution: - Use finely powdered base - Add Phase-Transfer Catalyst - Screen alternative bases (Cs₂CO₃) Cause1->Solution1 Cause2 Cause: Presence of water. Check2->Cause2 No Solution2 Solution: - Use anhydrous solvents - Dry starting materials - Monitor with Karl Fischer Cause2->Solution2

Caption: Troubleshooting logic for low reaction conversion.

Problem: Impurity Formation

Q2: My final product is contaminated with several impurities that are difficult to remove. What are they and how can I prevent them?

A2: Impurity profiles often change upon scale-up due to longer reaction times and localized "hot spots" from inefficient heat transfer.

  • Impurity 1: 4-(Pyrimidin-2-yloxy)benzoic acid

    • Origin: Hydrolysis of the methyl ester group of the product. This is exacerbated by the presence of water and the basic reaction conditions, especially at elevated temperatures for prolonged periods.

    • Prevention & Removal:

      • Strictly Anhydrous Conditions: As mentioned before, this is critical.

      • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible.

      • Workup Strategy: During workup, this acidic impurity can be removed by washing the organic phase with a mild aqueous base like sodium bicarbonate solution. Be cautious not to use a strong base, which could promote further hydrolysis.[2]

  • Impurity 2: Bis(pyrimidin-2-yl) ether

    • Origin: If 2-hydroxypyrimidine is formed (by hydrolysis of 2-chloropyrimidine), it can react with another molecule of 2-chloropyrimidine under the reaction conditions. This is more likely if the reaction is run too hot or for too long.

    • Prevention:

      • Stoichiometry Control: Use a slight excess (1.0-1.1 equivalents) of methyl 4-hydroxybenzoate to ensure the 2-chloropyrimidine is consumed.

      • Temperature Control: Avoid excessive temperatures. Profile the reaction to find the minimum temperature required for a reasonable rate.

  • Impurity 3: N-arylated byproducts

    • Origin: While O-arylation is favored, pyrimidines can undergo reactions at nitrogen under certain conditions, though this is less common for this specific substrate. More relevant are impurities from the starting materials themselves.[3][4]

    • Prevention: Ensure high purity of starting materials. 2-aminopyrimidine, if present as an impurity in 2-chloropyrimidine, can lead to undesired side products.

Table 1: Common Impurities and Mitigation Strategies

Impurity NamePotential OriginAnalytical Identification (HPLC)Mitigation Strategy
4-(Pyrimidin-2-yloxy)benzoic acidBase-catalyzed hydrolysis of product esterElutes earlier than the product in reverse-phase HPLCStrict anhydrous conditions; mild basic wash during workup
Methyl 4-hydroxybenzoateUnreacted starting materialElutes significantly earlier than the productDrive reaction to completion; acid/base extraction
2-ChloropyrimidineUnreacted starting materialVolatile, may be seen in GC-MS of crude oilUse slight excess of the phenol; aqueous washes
Bis(pyrimidin-2-yl) etherSide reaction from 2-hydroxypyrimidine formationTypically elutes later than the productStrict temperature control; stoichiometry adjustment
Problem: Workup and Isolation Challenges

Q3: During the aqueous quench and extraction, I'm getting a persistent emulsion, making phase separation impossible at a large scale. Why is this happening?

A3: Emulsions are common when scaling up reactions involving salts and polar aprotic solvents like DMF or DMSO. The solvent acts as a surfactant, stabilizing the oil-in-water or water-in-oil droplets.

  • Causality—Solvent & Salts: High concentrations of dissolved salts from the reaction (e.g., KCl, K₂CO₃) increase the viscosity and density of the aqueous phase, while residual DMF/DMSO bridges the polarity gap between the organic and aqueous layers.

    • Solution:

      • Solvent Swap: Before quenching, distill off the high-boiling polar solvent (e.g., DMF) under vacuum and replace it with a water-immiscible solvent better suited for extraction, such as toluene, ethyl acetate, or methyl tert-butyl ether (MTBE).

      • Brine Wash: Use a saturated sodium chloride (brine) solution for the aqueous washes. The high ionic strength of the brine helps to "salt out" the organic components and destabilizes the emulsion by increasing the surface tension of the aqueous droplets.

      • Temperature Adjustment: Gently warming the mixture can sometimes help break an emulsion by reducing viscosity, but be mindful of the volatility of your organic solvent.

      • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can physically disrupt the droplets and break the emulsion.

Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate (50g Scale)
  • Safety First: This reaction should be conducted in a well-ventilated fume hood or an appropriate process bay. Wear safety glasses, a lab coat, and appropriate gloves. NaH, if used, is highly flammable and reactive with water.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the reactor, charge methyl 4-hydroxybenzoate (50.0 g, 0.329 mol, 1.0 equiv), 2-chloropyrimidine (39.4 g, 0.344 mol, 1.05 equiv), and finely powdered, anhydrous potassium carbonate (68.1 g, 0.493 mol, 1.5 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (500 mL).

  • Reaction: Begin vigorous stirring and heat the reactor jacket to achieve an internal temperature of 100-110 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC (sampling every 2 hours). The reaction is typically complete in 8-12 hours.

  • Cooling & Solvent Removal: Once complete, cool the reaction mixture to 50-60 °C. Distill off the DMF under reduced pressure.

  • Workup: Add toluene (500 mL) and water (500 mL) to the residue. Stir for 15 minutes. Separate the layers.

  • Washes: Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 250 mL) and saturated brine (1 x 250 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, to yield pure Methyl 4-(pyrimidin-2-yloxy)benzoate as a white to off-white solid.

Protocol 2: HPLC Method for In-Process Control and Final Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of crude material in 10 mL of acetonitrile/water (1:1).

Table 2: Typical Process Parameters: Lab vs. Scale-Up

ParameterLab-Scale (1-5 g)Scale-Up (50-500 g) ConsiderationRationale for Change
Heating Heating mantleJacketed reactor (oil or steam)Ensures uniform heat distribution and prevents localized overheating.[3]
Stirring Magnetic stir barMechanical overhead stirrer (various impeller designs)Required to effectively mix viscous slurries and ensure good mass/heat transfer.
Reagent Addition All at onceControlled addition via pump for highly exothermic stepsManages exotherms and improves process safety and control.
Workup Separatory funnelJacketed reactor with bottom outlet valveAllows for controlled phase separation and temperature control during washes.
Solvent Removal Rotary evaporatorReactor distillation under vacuumMore efficient for large volumes.

References

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Patel, R., et al. (2012). Synthesis and antimicrobial screening of some novel pyrimidine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-333. URL: [Link]

  • Wu, C.-J., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2865. URL: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka | Patsnap. URL: [Link]

  • Preparation method of methyl benzoate compound. Google Patents.
  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. FDA UNII. URL: [Link]

  • Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem. URL: [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. URL: [Link]

  • Al-Tamari, F. I. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. URL: [Link]

  • Al-Masoudi, N. A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4777. URL: [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. URL: [Link]

  • Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Pharmaceutical Sciences and Research, 15(7), 2825-2835. URL: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. URL: [Link]

  • Reddit comment on Williamson ether synthesis trouble. (2015). r/chemistry. URL: [Link]

Sources

avoiding degradation of Methyl 4-(pyrimidin-2-yloxy)benzoate during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important molecule. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure a successful and efficient synthesis.

Introduction

Methyl 4-(pyrimidin-2-yloxy)benzoate is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a pyrimidine ring linked to a benzoate moiety via an ether bond, presents unique synthetic challenges. The primary route to this molecule is a nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and methyl 4-hydroxybenzoate. While seemingly straightforward, this reaction is prone to several side reactions and degradation pathways that can significantly impact yield and purity. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Deprotonation of Methyl 4-hydroxybenzoate: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[1] Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. While weaker bases like K₂CO₃ can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective. It is crucial to use anhydrous solvents, as water will consume the base.

  • Poor Reactivity of the 2-Halopyrimidine: The reactivity of the 2-halopyrimidine is critical for the SNAr reaction.

    • Solution: 2-Chloropyrimidine is a common starting material. If yields are low, consider using the more reactive 2-bromopyrimidine or 2-iodopyrimidine. The reaction rate is also influenced by any substituents on the pyrimidine ring.

  • Suboptimal Reaction Temperature and Time: SNAr reactions often require heating to proceed at a reasonable rate.

    • Solution: The reaction temperature should be carefully optimized. A typical starting point is refluxing in a solvent like DMF or DMSO.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product due to prolonged heating.

  • Degradation of the Product: The ester and ether linkages in the product can be susceptible to cleavage under harsh reaction conditions. This is discussed in more detail in Q2 and Q3.

Q2: I am observing significant amounts of 4-hydroxybenzoic acid as a byproduct. What is causing this and how can I prevent it?

A2: The presence of 4-hydroxybenzoic acid indicates the hydrolysis of the methyl ester group in your product, Methyl 4-(pyrimidin-2-yloxy)benzoate, or in the starting material, methyl 4-hydroxybenzoate. This is a common issue, especially during workup and purification.

  • Base-Catalyzed Hydrolysis (Saponification): The ester is highly susceptible to hydrolysis under basic conditions, particularly at elevated temperatures.[3][4]

    • Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to give a carboxylate salt and methanol.[4]

    • Prevention:

      • Use a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base for the SNAr reaction.

      • Careful Workup: During the aqueous workup, avoid using strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the wash at a low temperature.

      • Acidification: After a basic workup, careful acidification is required to protonate the carboxylate and any unreacted phenoxide.

  • Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions, which might be encountered during an acidic workup.[3][5]

    • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[3][5]

    • Prevention:

      • Avoid Strong Acids: Use dilute, weak acids for neutralization if an acidic workup is necessary.

      • Minimize Contact Time: Reduce the exposure of your product to acidic conditions as much as possible.

Q3: Besides ester hydrolysis, are there other degradation pathways for my product?

A3: Yes, the pyrimidine ring itself can be susceptible to cleavage under certain conditions, which can lead to the breakdown of the desired ether linkage.

  • Acid-Catalyzed Ring Cleavage: Strong acidic conditions can lead to the cleavage of the pyrimidine ring.[2] While generally requiring harsh conditions, this can be a concern if aggressive acidic workups are employed. One study showed that reduction of a substituted nitrophenoxypyrimidine did not cause ring cleavage, but subsequent rearrangement occurred.[2] Another study on proanthocyanidins demonstrated that acid cleavage can be optimized with specific acid concentrations, temperatures, and times.[6]

    • Mitigation: As with preventing ester hydrolysis, use mild acidic conditions during workup and minimize contact time.

  • Nucleophilic Attack on the Pyrimidine Ring: The pyrimidine ring is electron-deficient and can be attacked by strong nucleophiles, potentially leading to ring-opening or substitution reactions.[7]

    • Mitigation: This is less of a concern with the phenoxide nucleophile under standard SNAr conditions. However, if other strong nucleophiles are present in the reaction mixture, they could potentially compete and lead to byproducts.

Q4: I am having difficulty purifying my product. What are the best methods?

A4: Methyl 4-(pyrimidin-2-yloxy)benzoate is a relatively polar aromatic compound. Purification can often be achieved by a combination of column chromatography and recrystallization.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.[8] Given the polarity of the compound, a higher percentage of ethyl acetate will likely be required for elution. Dichloromethane can also be used as a non-polar component.[9]

    • Troubleshooting: If you observe streaking or poor separation, it might be due to the slightly acidic nature of silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue, especially if your compound has basic functionalities.[10]

  • Recrystallization:

    • Solvent Selection: The key to successful recrystallization is finding a solvent in which your compound is soluble when hot but insoluble when cold.[11][12]

    • Procedure:

      • Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).[13][14]

      • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[14]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (1.0 eq).

    • Add anhydrous dimethylformamide (DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Reaction:

    • Add 2-chloropyrimidine (1.05 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack & Intermediate Formation cluster_2 Step 3: Elimination & Product Formation Phenol Methyl 4-hydroxybenzoate Phenoxide Phenoxide Nucleophile Phenol->Phenoxide + Base Base Base (e.g., NaH) Meisenheimer Meisenheimer Intermediate (Anionic σ-complex) Phenoxide->Meisenheimer Attacks C2 Halopyrimidine 2-Chloropyrimidine Halopyrimidine->Meisenheimer Product Methyl 4-(pyrimidin-2-yloxy)benzoate Meisenheimer->Product Loss of Leaving Group LeavingGroup Cl⁻ Meisenheimer->LeavingGroup

Caption: SNAr mechanism for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Degradation Pathways

The primary degradation pathways involve hydrolysis of the ester and potential cleavage of the pyrimidine ring.

Degradation_Pathways cluster_ester Ester Hydrolysis cluster_ether Ring Cleavage (Harsh Conditions) Product Methyl 4-(pyrimidin-2-yloxy)benzoate Ester_Deg 4-(Pyrimidin-2-yloxy)benzoic Acid + Methanol Product->Ester_Deg H₃O⁺ or OH⁻ Ether_Deg Ring-Opened Products Product->Ether_Deg Strong Acid/Nucleophile

Caption: Major degradation pathways for Methyl 4-(pyrimidin-2-yloxy)benzoate.

Data Summary

ParameterRecommended ConditionRationale
Base NaH, KOtBuEnsures complete deprotonation of the phenol for efficient nucleophilic attack.
Solvent Anhydrous DMF, DMSOHigh-boiling polar aprotic solvents facilitate SNAr reactions.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier of the SNAr reaction.
Workup pH Near neutral to slightly acidicMinimizes both acid- and base-catalyzed hydrolysis of the ester linkage.
Purification Silica Gel Chromatography, RecrystallizationEffective for separating the polar product from less polar starting materials and non-polar byproducts.

References

  • dos Santos, J. C., et al. (2022). Optimization of the Acid Cleavage of Proanthocyanidins and Other Polyphenols Extracted from Plant Matrices. Molecules, 27(24), 9049. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]

  • Albert, A., & Pendergast, W. (1973). Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1794-1797. [Link]

  • Brainly. (2018). Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. [Link]

  • Williamson Ether Synthesis. (2013). YouTube. [Link]

  • Brown, D. J., & Hoskins, J. A. (1972). Acid-catalysed ring-cleavage of some pyrimidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 522-525. [Link]

  • LibreTexts Chemistry. (2020). Ester Chemistry. [Link]

  • ChemistNate. (2020). Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 153. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-392. [Link]

  • Baumann, J. B. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(4), 244. [Link]

  • Sivaraman, G., et al. (2022). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 7(42), 37829–37840. [Link]

  • Wang, H., et al. (2022). Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. Nature Communications, 13, 1234. [Link]

  • Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Spencer, J., et al. (2016). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 14(2), 437-448. [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. [Link]

  • Lepore, S. D., & He, Y. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. The Journal of Organic Chemistry, 77(16), 7107–7114. [Link]

  • Zaprutko, L., et al. (2014). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[5][6][15]triazole[1,5-c]quinazolines: physico-chemical properties and the hypoglycemic activity of the compounds synthesized. Acta Poloniae Pharmaceutica, 71(4), 609-618. [Link]

  • Zaprutko, L., et al. (2014). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[5][6][15]triazole[1,5-c]quinazolines: physicо-chemical properties and the hypoglycemic activity of the compounds synthesized. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Methyl 4-(pyrimidin-2-yloxy)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.

Section 1: Foundational Concepts & Reaction Strategy

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate involves the formation of a diaryl ether, a C-O bond between an electron-deficient pyrimidine ring and an electron-rich phenolic system. The primary strategies for this transformation are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach leverages the electron-deficient nature of the pyrimidine ring. A halogen at the 2-position (e.g., 2-chloropyrimidine) serves as a leaving group, which is displaced by the nucleophilic phenoxide of methyl 4-hydroxybenzoate. The reaction is typically promoted by a base without the need for a metal catalyst. The mechanism is generally accepted to be a two-step addition-elimination sequence via a Meisenheimer complex[1].

  • Transition-Metal Catalysis (Ullmann and Buchwald-Hartwig type reactions): Modern organic synthesis heavily relies on copper- and palladium-catalyzed methods to form C-O bonds, especially for challenging substrates.[2]

    • Copper-Catalyzed (Ullmann-type): Historically requiring harsh conditions, modern Ullmann reactions use ligands like picolinic acid or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) to facilitate milder, more efficient couplings.[3][4] These methods are cost-effective and robust.

    • Palladium-Catalyzed (Buchwald-Hartwig): This highly versatile method uses a palladium catalyst with specialized, bulky electron-rich phosphine ligands. It offers broad substrate scope and generally proceeds under mild conditions but can be more expensive and sensitive to air and moisture.[2][5]

Logical Flow for Method Selection

start Start: Synthesize Methyl 4-(pyrimidin-2-yloxy)benzoate cost Is cost a primary constraint? start->cost scale Is the reaction scale large (>10g)? cost->scale Yes sensitivity Are starting materials sensitive to high temperatures? cost->sensitivity No snar Recommended Method: Nucleophilic Aromatic Substitution (SNAr) scale->snar Yes copper Recommended Method: Copper-Catalyzed Ullmann Coupling scale->copper No sensitivity->copper No palladium Recommended Method: Palladium-Catalyzed Buchwald-Hartwig sensitivity->palladium Yes

Caption: Decision tree for selecting a synthetic method.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of starting materials, even after extended reaction times. What are the likely causes and solutions?

A: Low conversion is a frequent issue that can often be traced back to four key areas: base inefficiency, catalyst deactivation, poor leaving group choice, or suboptimal reaction conditions.

Causality & Solutions:

  • Ineffective Deprotonation (The Base): The reaction requires the formation of a phenoxide from methyl 4-hydroxybenzoate. If the base is not strong enough to deprotonate the phenol effectively, the concentration of the active nucleophile will be too low.

    • Troubleshooting: If using a mild base like potassium carbonate (K₂CO₃), consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or, for anhydrous conditions, sodium hydride (NaH).[6] Cs₂CO₃ is often highly effective in C-O couplings due to the high solubility of the cesium phenoxide.

  • Catalyst Deactivation (Metal-Catalyzed Routes): Palladium and copper catalysts are sensitive to oxygen and certain impurities.

    • Troubleshooting:

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.

      • Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can poison the catalyst. For general guidance on maintaining reaction integrity, refer to standard laboratory practices for improving yield.[7]

      • Ligand Integrity: For Pd-catalyzed reactions, phosphine ligands can be prone to oxidation. Use fresh, high-purity ligands.

  • Leaving Group Reactivity: The rate of both SNAr and metal-catalyzed reactions is highly dependent on the leaving group on the pyrimidine ring.

    • Troubleshooting: The reactivity trend for halides is I > Br > Cl. If you are using 2-chloropyrimidine with poor results, switching to 2-bromopyrimidine will significantly increase the reaction rate. In some cases, tosylates can also be effective electrophiles.[8]

  • Suboptimal Temperature: C-O bond formation is an energetically demanding step.

    • Troubleshooting: If the reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100-120 °C, especially for copper-catalyzed systems, while monitoring for decomposition by TLC or LC-MS.[9]

Problem SymptomPotential CauseRecommended Solution
No Reaction Ineffective baseSwitch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.
Stalled Reaction Catalyst poisoning (Pd/Cu routes)Degas solvent and ensure a fully inert atmosphere; use high-purity reagents.
Slow Conversion Poor leaving groupReplace 2-chloropyrimidine with the more reactive 2-bromopyrimidine or 2-iodopyrimidine.
Sluggish at Low Temp Insufficient thermal energyGradually increase temperature (e.g., from 80 °C to 110 °C) and monitor reaction progress.
Problem 2: Formation of Significant Side Products

Q: My reaction yields the desired product, but I'm struggling with difficult-to-remove impurities. What are these side products and how can I prevent them?

A: Side product formation often points to issues with reaction selectivity or stability of the reagents and product under the reaction conditions.

Causality & Solutions:

  • Hydrolysis of the Methyl Ester: The ester group on Methyl 4-(pyrimidin-2-yloxy)benzoate can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and a strong base at elevated temperatures.

    • Troubleshooting:

      • Use strictly anhydrous conditions. Dry your solvents and reagents.

      • Employ a non-nucleophilic base if possible.

      • Minimize reaction time. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed immediately to workup.

  • N-Arylation: Pyrimidine has two nitrogen atoms that are also potential nucleophilic sites for side reactions, although O-arylation is generally favored in this context.

  • Cleavage of the Diaryl Ether Product: While diaryl ethers are generally stable, prolonged exposure to strong acids during workup can lead to cleavage of the C-O bond.[10][11]

    • Troubleshooting: Use a mild acidic or basic workup. Avoid strong acids like concentrated HCl or H₂SO₄ unless absolutely necessary. A saturated solution of ammonium chloride (NH₄Cl) is a good choice for quenching reactions involving organometallics.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best: SNAr, Copper, or Palladium?

A1: There is no single "best" system; the optimal choice depends on your specific experimental constraints and goals.

FeatureSNAr (Base-Mediated)Copper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Lowest (no metal catalyst required)Low to ModerateHigh
Typical Conditions 80-150 °C, strong base (e.g., NaH, K₂CO₃)100-140 °C, various bases (e.g., K₃PO₄, Cs₂CO₃)[3]80-110 °C, requires specific phosphine ligands
Functional Groups Less tolerant to base-sensitive groupsGood toleranceExcellent tolerance, very broad scope
Setup Complexity SimpleModerate (requires inert atmosphere)High (requires strict inert atmosphere, sensitive reagents)
Recommendation Excellent for large-scale, cost-driven synthesis.A robust and economical choice for general lab synthesis.Ideal for complex molecules or when other methods fail.

Q2: What is the role of the ligand in copper and palladium catalysis?

A2: In both systems, the ligand is crucial for enabling the catalytic cycle. It binds to the metal center, modifying its electronic properties and steric environment. This facilitates the key steps of oxidative addition (of the halopyrimidine) and reductive elimination (to form the C-O bond and the final product). For example, in Pd-catalyzed C-O coupling, bulky, electron-rich phosphine ligands promote the difficult reductive elimination step, which is often the rate-limiting step in diaryl ether formation.

Catalytic Cycle for Buchwald-Hartwig C-O Coupling

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd2_complex L_n(Ar)Pd(II)-X ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch alkoxide_complex L_n(Ar)Pd(II)-OR lig_exch->alkoxide_complex red_elim Reductive Elimination alkoxide_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-O-R (Product) red_elim->product aryl_halide Ar-X (2-Halo-pyrimidine) aryl_halide->ox_add phenoxide R-O- (Phenoxide) phenoxide->lig_exch

Caption: Simplified catalytic cycle for Pd-catalyzed diaryl ether synthesis.

Q3: How critical is the choice of solvent?

A3: The solvent is critical. It must solubilize the reactants and, importantly, have a boiling point suitable for the required reaction temperature. Polar aprotic solvents are most common.

  • DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): Excellent solvating power and high boiling points, making them suitable for many SNAr and copper-catalyzed reactions.[3]

  • Toluene or Dioxane: Less polar options, often preferred for palladium-catalyzed reactions to ensure homogeneity of the catalyst complex and prevent catalyst deactivation.

  • Acetonitrile (ACN): A polar aprotic solvent with a lower boiling point, suitable for reactions that proceed at milder temperatures.[9]

Section 4: Recommended Experimental Protocol

This protocol describes a reliable copper-catalyzed synthesis, which offers a good balance of efficiency, cost, and operational simplicity.

Copper-Catalyzed Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate
Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Reagents & Equipment:
  • Methyl 4-hydroxybenzoate (1.0 eq)

  • 2-Bromopyrimidine (1.1 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Picolinic Acid (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, Degassed DMF

  • Round-bottom flask, condenser, magnetic stir bar, inert gas line (Argon/Nitrogen)

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and condenser under vacuum. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add Methyl 4-hydroxybenzoate, 2-bromopyrimidine, Copper(I) Iodide, picolinic acid, and Cesium Carbonate.

  • Inerting: Seal the flask and evacuate and backfill with Argon three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-(pyrimidin-2-yloxy)benzoate as a pure solid.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). The role of ligand bulk in the palladium-catalyzed C-O bond-forming reactions. Angewandte Chemie International Edition, 45(26), 4321-4326. Available at: [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. Available at: [Link]

  • Gong, Y., et al. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Available at: [Link]

  • Gaertzen, O., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(4), 439-445. Available at: [Link]

  • Hartwig, J. F., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 142(12), 5565–5576. Available at: [Link]

  • Hicks, J. D., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(19), 6466–6475. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • Singh, A. K., et al. (2021). Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Vonesch, H., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Methyl 4-(pyrimidin-2-yloxy)benzoate Synthesis via Reaction Temperature Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of reaction temperature in maximizing yield and purity.

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical development, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1] In this process, the sodium salt of methyl p-hydroxybenzoate reacts with 2-chloropyrimidine. Precise temperature control is paramount to the success of this reaction, influencing reaction rate, side product formation, and ultimately, the final yield and purity of the desired product.

This document provides a structured approach to understanding and managing the thermal parameters of this synthesis.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific challenges you may encounter during the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction has run to completion, but I have a very low yield of Methyl 4-(pyrimidin-2-yloxy)benzoate. What are the likely temperature-related causes?

A: A low yield can stem from several factors where temperature plays a crucial role:

  • Insufficient Reaction Temperature: The SNAr reaction has an activation energy that must be overcome.[2] If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to incomplete conversion of starting materials within a practical timeframe.

  • Inadequate Heating Duration: Even at an appropriate temperature, insufficient reaction time will result in a low yield. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing a stable, accurate temperature. Use a calibrated thermometer immersed in the reaction mixture for precise monitoring.

  • Optimize Reaction Temperature: If you suspect the temperature is too low, consider a stepwise increase. For this specific synthesis, a temperature range of 80-120°C is a common starting point, often under reflux conditions depending on the solvent.[3][4]

  • Monitor Reaction Progress: Use TLC to track the disappearance of the starting materials (methyl p-hydroxybenzoate and 2-chloropyrimidine) and the appearance of the product spot. The reaction should be maintained at the target temperature until one of the starting materials is no longer visible on the TLC plate.

Issue 2: Presence of Significant Impurities

Q: My final product is contaminated with significant impurities. How can reaction temperature contribute to this, and how can I mitigate it?

A: Excessive reaction temperatures are a primary cause of impurity formation.[2]

  • Thermal Decomposition: Both starting materials and the desired product can decompose at elevated temperatures, leading to a complex mixture of byproducts.

  • Side Reactions: Higher temperatures can promote undesired side reactions. While the Fries rearrangement is more common with acyl groups, analogous thermal rearrangements can occur.[5] Additionally, high temperatures can favor elimination reactions over substitution, although this is less common in SNAr with pyrimidines.

Troubleshooting Steps:

  • Establish an Optimal Temperature Range: Conduct small-scale optimization experiments to determine the ideal temperature that provides a reasonable reaction rate without significant byproduct formation. See the table below for a suggested experimental design.

  • Gradual Heating: Avoid rapid heating of the reaction mixture. A gradual increase to the target temperature allows for better control and minimizes localized overheating.

  • Solvent Selection: The choice of solvent will dictate the maximum reaction temperature (its boiling point). Common solvents for this type of reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] Ensure the chosen solvent is appropriate for the desired temperature range and is anhydrous, as water can lead to hydrolysis of the ester.[5]

Table 1: Experimental Design for Temperature Optimization

ExperimentTemperature (°C)Time (h)Monitored Outcome
18012Yield, Purity (by HPLC/NMR)
21008Yield, Purity (by HPLC/NMR)
31204Yield, Purity (by HPLC/NMR)

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate?

While there is no single "perfect" temperature, a range of 80-120°C is generally effective. The optimal temperature will depend on the solvent used and the desired reaction time. It is strongly recommended to perform small-scale optimization experiments to find the best balance between reaction rate and purity for your specific setup.

Q2: How does the choice of base affect the optimal reaction temperature?

The base, typically a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the methyl p-hydroxybenzoate. The completeness of this deprotonation step, which is often done at a lower temperature (e.g., 0°C to room temperature) before the addition of 2-chloropyrimidine and heating, is crucial.[6] An incomplete initial reaction may require a higher subsequent reaction temperature to drive the SNAr step, but this also increases the risk of side reactions.

Q3: Can I use microwave synthesis for this reaction?

Microwave-assisted synthesis can be an excellent method for this type of reaction, often leading to significantly reduced reaction times and potentially higher yields. The sealed-vessel environment allows for temperatures above the solvent's boiling point, accelerating the reaction. However, careful optimization of microwave power and temperature is necessary to prevent decomposition.

Q4: What are the visual cues of a successful reaction at the optimal temperature?

Visually, you may observe a change in color or the precipitation of a salt (e.g., NaCl) as the reaction progresses. However, these are not reliable indicators of reaction completion or purity. Always rely on analytical techniques like TLC, HPLC, or GC-MS for accurate monitoring.

Experimental Workflow & Diagrams

General Experimental Protocol for Temperature Optimization
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl p-hydroxybenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Nucleophilic Aromatic Substitution: Add 2-chloropyrimidine (1 equivalent) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80°C, 100°C, or 120°C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Logical Workflow for Troubleshooting Temperature Issues

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Yield Low or No Yield Start->Low_Yield High_Impurity High Impurity Level Start->High_Impurity Check_Temp Verify Reaction Temperature & Duration Low_Yield->Check_Temp Reduce_Temp Decrease Reaction Temperature High_Impurity->Reduce_Temp Optimize_Temp Increase Temperature Incrementally Check_Temp->Optimize_Temp Monitor_Reaction Monitor Progress via TLC/HPLC Optimize_Temp->Monitor_Reaction Success Optimal Yield & Purity Achieved Monitor_Reaction->Success Check_Solvent Ensure Anhydrous Solvent Reduce_Temp->Check_Solvent Purification Optimize Purification Protocol Check_Solvent->Purification Purification->Success

Sources

Technical Support Center: Optimizing Workup Procedures for Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize product loss and achieve high purity during the workup of this compound. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Understanding the Chemistry: The Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide of methyl 4-hydroxybenzoate acts as a nucleophile, attacking an electron-deficient pyrimidine ring (usually with a leaving group like a halogen at the 2-position) to form the desired ether linkage. The reaction is generally facilitated by a base to deprotonate the phenol.

Understanding this synthetic route is crucial for troubleshooting the workup, as the primary impurities will likely be unreacted starting materials, the base, and potential side-products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the workup of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Q1: My reaction seems to be complete by TLC, but my final yield is significantly lower than expected. Where could I be losing my product?

A1: Potential for Product Loss During Workup

Low yields after a seemingly complete reaction often point to issues during the extraction and purification stages. Here are the most common culprits and how to address them:

  • Hydrolysis of the Ester Group: The methyl ester in your product is susceptible to hydrolysis under both acidic and strongly basic conditions, which would convert your desired product into the more water-soluble carboxylate salt of 4-(pyrimidin-2-yloxy)benzoic acid.

    • Causality: During the workup, washing with strong bases (like NaOH or KOH) to remove unreacted methyl 4-hydroxybenzoate can also hydrolyze your product's ester functionality. Similarly, acidic washes to neutralize a basic reaction mixture can also promote hydrolysis, although generally at a slower rate for esters.

    • Solution:

      • Use a mild inorganic base for the aqueous wash, such as a saturated or 5% solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. These are basic enough to remove the acidic phenol starting material but are less likely to cause significant ester hydrolysis compared to stronger bases.

      • Keep the temperature low during the workup. Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.

      • Minimize contact time with aqueous acidic or basic solutions.

  • Incomplete Extraction: Your product may not be efficiently partitioning into the organic layer.

    • Causality: While Methyl 4-(pyrimidin-2-yloxy)benzoate is expected to be soluble in common organic solvents like ethyl acetate and dichloromethane, its polarity might be higher than anticipated, leading to some retention in the aqueous phase, especially if emulsions form.

    • Solution:

      • Perform multiple extractions (at least 3) with your chosen organic solvent to ensure complete removal of the product from the aqueous layer.

      • If emulsions form, adding brine (saturated NaCl solution) can help to break them by increasing the ionic strength of the aqueous phase.

  • Precipitation during Workup: The product might be precipitating out of solution at the wrong time.

    • Causality: Changes in solvent composition or temperature during the workup can cause your product to crash out of solution, potentially being lost during transfers or filtration of undesired solids.

    • Solution:

      • Ensure you are using a sufficient volume of extraction solvent to keep your product fully dissolved.

      • If you observe unexpected precipitation, you may need to add more organic solvent or gently warm the mixture to redissolve the product before proceeding with the separation.

Q2: After extraction and evaporation of the solvent, I'm left with an oil instead of a solid. How can I crystallize my product?

A2: Inducing Crystallization of Your Product

Obtaining an oil suggests the presence of impurities that are depressing the melting point of your product or that the product itself is slow to crystallize.

  • Causality: Residual solvent, unreacted starting materials, or side products can act as impurities that inhibit crystal lattice formation.

  • Solution:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.

    • Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble, such as hexanes or petroleum ether. Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the desired product.

    • Recrystallization: This is the most effective method for purification and obtaining a crystalline solid. Finding the right solvent system is key. A good starting point for a compound like this would be a polar protic solvent or a mixture of a good solvent and a poor solvent.

      • Recommended Solvent Systems:

        • Ethanol or Isopropanol: Dissolve the crude product in a minimal amount of hot alcohol and allow it to cool slowly.

        • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexanes until the solution becomes cloudy (the cloud point). Then, add a few drops of ethyl acetate to redissolve the precipitate and allow the solution to cool slowly. A similar procedure using ethyl acetate and petroleum ether has been reported for a related compound.[1]

Q3: My final product is a solid, but NMR analysis shows it is contaminated with unreacted methyl 4-hydroxybenzoate. How can I remove this impurity?

A3: Removing Phenolic Starting Material

The presence of the phenolic starting material is a common issue and is typically addressed during the extraction phase.

  • Causality: Incomplete removal during the initial basic wash. This can happen if the concentration of the base is too low, the volume of the wash is insufficient, or the contact time is too short.

  • Solution:

    • Optimized Basic Wash: During the liquid-liquid extraction, perform at least two washes with a saturated solution of sodium bicarbonate or a 5% solution of sodium carbonate. This will deprotonate the acidic phenol, forming a water-soluble salt that will partition into the aqueous layer.

    • Post-Isolation Purification: If the impurity persists, you can re-dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and repeat the basic wash procedure.

    • Chemical Separation: For small-scale purifications where acidic impurities are present, extraction with a 2% sodium hydroxide solution can be effective, followed by separation of the aqueous layer.[2] However, be mindful of the potential for ester hydrolysis with stronger bases.

Optimized Step-by-Step Workup Protocol

This protocol is designed to maximize yield and purity for the workup of Methyl 4-(pyrimidin-2-yloxy)benzoate following an SNAr synthesis.

Materials:

  • Reaction mixture in a polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium bicarbonate solution (Sat. NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of the reaction solvent). This will precipitate the crude product and dissolve inorganic salts.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical small-scale reaction).

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers with deionized water (2 x 50 mL) to remove the bulk of the high-boiling reaction solvent (e.g., DMF, DMSO).

    • Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted methyl 4-hydroxybenzoate.

    • Wash with brine (1 x 50 mL) to remove residual water and aid in phase separation.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Data Summary: Purification Strategies

Purification MethodExpected PurityAdvantagesDisadvantages
Recrystallization >98%Cost-effective, scalable, excellent for removing minor impurities.Can lead to product loss in the mother liquor.
Column Chromatography >99%High resolution for separating closely related compounds.More time-consuming, requires larger volumes of solvent.
Trituration 90-95%Quick, good for removing highly soluble impurities.Less effective for impurities with similar solubility to the product.

Visualizing the Workflow

Optimized Workup Procedure for Methyl 4-(pyrimidin-2-yloxy)benzoate

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_isolation Isolation & Purification Reaction_Mixture Reaction Mixture (Product, Base, Unreacted SMs, Solvent) Quench Quench with Water Reaction_Mixture->Quench 1. Quench Extract Extract with EtOAc (x3) Quench->Extract 2. Extract Wash_H2O Wash with Water (x2) Extract->Wash_H2O 3. Wash Wash_NaHCO3 Wash with Sat. NaHCO3 (x2) Wash_H2O->Wash_NaHCO3 4. Remove Phenol Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine 5. Final Wash Dry Dry (MgSO4) Wash_Brine->Dry 6. Dry Concentrate Concentrate Dry->Concentrate 7. Concentrate Purify Purify Concentrate->Purify 8. Recrystallize Pure_Product Pure Product (>98%) Purify->Pure_Product

Caption: A flowchart of the optimized workup procedure.

Logical Relationship of Troubleshooting Steps

Troubleshooting Problem Observed Problem Low_Yield Low Yield Problem->Low_Yield Oily_Product Oily Product Problem->Oily_Product Impure_Product Impure Product Problem->Impure_Product Cause_Hydrolysis Ester Hydrolysis Low_Yield->Cause_Hydrolysis Cause_Extraction Incomplete Extraction Low_Yield->Cause_Extraction Cause_Solvent Residual Solvent Oily_Product->Cause_Solvent Cause_Impurities Impurities Present Oily_Product->Cause_Impurities Impure_Product->Cause_Impurities Cause_Phenol Unreacted Phenol Impure_Product->Cause_Phenol Solution_Mild_Base Use Mild Base (NaHCO3) Cause_Hydrolysis->Solution_Mild_Base Solution_Multiple_Extractions Multiple Extractions Cause_Extraction->Solution_Multiple_Extractions Solution_High_Vac High Vacuum Drying Cause_Solvent->Solution_High_Vac Solution_Recrystallize Recrystallize/Triturate Cause_Impurities->Solution_Recrystallize Solution_Basic_Wash Thorough Basic Wash Cause_Phenol->Solution_Basic_Wash

Caption: Troubleshooting logic for common workup issues.

References

  • Wu, et al. (2011). Crystal structure of methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Available at: [Link]

  • Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Semantic Scholar. Available at: [Link]

  • Methyl Benzoate Properties. Ataman Kimya. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. ResearchGate. Available at: [Link]

  • Methyl Benzoate. PubChem. Available at: [Link]

  • Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. PubChem. Available at: [Link]

  • Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem. Available at: [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-140. Available at: [Link]

  • Smith, A. M., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4802-4805. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Jain, P., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4995. Available at: [Link]

  • Methyl benzoate. Wikipedia. Available at: [Link]

  • Mortier, J. (2018). Asymmetric Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Synthesis of Pyrimidines and its Bio-evaluation. ResearchGate. Available at: [Link]

  • El-Sohly, M. A., et al. (2023). Extraction Technologies for Medicinal and Aromatic Plants. UNIDO. Available at: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]

  • Li, J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 894. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • The Chemistry of Pyrimidine Derivatives. Nova Science Publishers. Available at: [Link]

  • Methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. DC Chemicals. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate and require a high degree of purity. In pharmaceutical synthesis, understanding and controlling byproduct formation is critical. This guide provides a structured, question-and-answer approach to identifying common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the expected ¹H and ¹³C NMR signals for pure Methyl 4-(pyrimidin-2-yloxy)benzoate?

Answer:

Before troubleshooting impurities, it is essential to have a clear baseline for the pure product. The synthesis, typically a nucleophilic aromatic substitution (SNAr) or a variation of the Williamson ether synthesis, couples methyl 4-hydroxybenzoate with 2-chloropyrimidine.[1][2] The resulting structure has a distinct NMR fingerprint.

Expected ¹H NMR Signals (in CDCl₃, 400 MHz): The spectrum is characterized by signals from the benzoate and pyrimidine rings, as well as the methyl ester group.

  • Pyrimidine Protons:

    • One triplet (t) at approximately 7.10 ppm (1H), corresponding to the proton at the 5-position of the pyrimidine ring.

    • One doublet (d) at approximately 8.60 ppm (2H), corresponding to the equivalent protons at the 4 and 6-positions.

  • Benzoate Protons:

    • A doublet (d) around 8.10 ppm (2H), representing the aromatic protons ortho to the ester group.

    • A doublet (d) around 7.25 ppm (2H), representing the aromatic protons ortho to the ether linkage.

  • Methyl Ester Protons:

    • A singlet (s) at approximately 3.90 ppm (3H).

Expected ¹³C NMR Signals (in CDCl₃, 101 MHz): The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Carbonyl Carbon: ~166.0 ppm

  • Aromatic Carbons: ~118-164 ppm (8 distinct signals)

  • Methyl Carbon: ~52.5 ppm

These values are approximate and can shift based on the solvent and spectrometer frequency. Always use a reference standard like TMS.

FAQ 2: My NMR spectrum shows extra peaks. How can I identify unreacted starting materials?

Answer:

The most common "impurities" are often residual starting materials. This indicates an incomplete reaction, which can be caused by issues such as insufficient reaction time, low temperature, or impure reagents. Comparing the peaks in your crude spectrum to the known spectra of the starting materials is the first and most critical troubleshooting step.

Table 1: Comparative ¹H NMR Data for Starting Materials and Product

CompoundKey ¹H NMR Signals (ppm, in CDCl₃)Distinguishing Features
Methyl 4-hydroxybenzoate ~7.95 (d, 2H), ~6.90 (d, 2H), ~5.5-6.5 (broad s, 1H, -OH), ~3.88 (s, 3H)Presence of a broad hydroxyl (-OH) peak; distinct aromatic doublets.[3]
2-Chloropyrimidine ~8.65 (d, 2H), ~7.20 (t, 1H)Simple pattern with a downfield doublet and a triplet.[4][5]
Product ~8.60 (d, 2H), ~8.10 (d, 2H), ~7.25 (d, 2H), ~7.10 (t, 1H), ~3.90 (s, 3H)More complex aromatic region; absence of the broad -OH peak.

Troubleshooting Logic:

  • Presence of a broad singlet between 5.5-6.5 ppm? You likely have unreacted methyl 4-hydroxybenzoate.

  • Signals at ~8.65 ppm and ~7.20 ppm without the corresponding benzoate signals? This points to residual 2-chloropyrimidine.

This initial analysis can be visualized in the following workflow:

Caption: Workflow for initial NMR spectrum analysis.

FAQ 3: I've ruled out starting materials. What are the most likely byproducts and how do I identify them?

Answer:

If the impurity signals do not correspond to starting materials, they are likely byproducts from side reactions. The reaction conditions (especially the base and temperature) are critical in determining the byproduct profile.[1]

Causality: The phenoxide, generated from methyl 4-hydroxybenzoate, is an ambident nucleophile. While O-arylation is generally favored in Williamson ether-type syntheses, competitive N-arylation can occur on the pyrimidine ring under certain conditions, particularly if the reaction environment favors kinetic control or if specific catalysts are used.[6][7]

NMR Identification:

  • ¹H NMR: The most significant change will be the appearance of an N-H proton, typically as a broad singlet in the downfield region (>9.0 ppm). The chemical shifts of the aromatic protons on both rings will also be different from the O-arylated product due to the change in the electronic environment.

  • ¹³C NMR: The carbon attached to the nitrogen will have a significantly different chemical shift compared to the carbon in the C-O ether bond.

Causality: If the reaction is run with a strong base (like NaOH or KOH) in the presence of water, or during an aqueous workup, the methyl ester is susceptible to hydrolysis.[8] This is a very common byproduct if reaction conditions are not strictly anhydrous or if the temperature is too high for extended periods.

NMR Identification:

  • ¹H NMR:

    • The sharp singlet for the methyl ester at ~3.90 ppm will disappear.

    • A very broad singlet will appear far downfield (often >12 ppm), corresponding to the carboxylic acid proton (-COOH). This peak may sometimes not be observed if D₂O is used as a solvent or if exchange is rapid.

    • The aromatic protons ortho to the new carboxylic acid group will shift slightly.

  • ¹³C NMR: The methyl signal at ~52.5 ppm will be absent.

Causality: Electron-deficient heteroaromatics like 2-chloropyrimidine can be susceptible to reaction with strong bases or undergo self-condensation at elevated temperatures, leading to complex mixtures of oligomeric or rearranged products.[9][10]

NMR Identification:

  • These byproducts often result in multiple, low-intensity signals in the aromatic region of the ¹H NMR that do not follow a clear splitting pattern.

  • If you observe a complex baseline or multiple small, unidentifiable aromatic signals after ruling out other possibilities, this may be the cause. Advanced techniques may be required for full characterization.

Table 2: NMR Signatures of Common Byproducts

Byproduct NameKey ¹H NMR Diagnostic Signal(s)Key ¹³C NMR Diagnostic Signal(s)
N-Arylation Product Broad singlet >9.0 ppm (N-H)Absence of C-O ether carbon signal, presence of C-N signal.
Ester Hydrolysis Product Disappearance of ~3.90 ppm singlet; appearance of broad singlet >12 ppm (-COOH)Disappearance of ~52.5 ppm methyl signal; carbonyl shifts slightly.
Degradation Products Multiple unassigned signals in the aromatic region.Multiple unassigned aromatic carbon signals.
FAQ 4: The impurity signals are complex. What advanced NMR techniques can help?

Answer:

When 1D NMR is insufficient, 2D NMR experiments are invaluable for definitively establishing the structure of an unknown byproduct.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is excellent for tracing the proton networks within the benzoate and pyrimidine rings of a byproduct, helping to confirm their structures.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the fastest way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for identifying byproducts. For example, in the desired product, you would expect to see an HMBC correlation from the benzoate protons ortho to the ether linkage to the pyrimidine carbon at the 2-position. In an N-arylated byproduct, this correlation would be absent.

Caption: Advanced NMR troubleshooting workflow.

Experimental Protocols

Typical Synthesis Protocol for Methyl 4-(pyrimidin-2-yloxy)benzoate

This protocol is based on a standard SNAr reaction.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (dimethylformamide).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Deprotonation: Slowly add a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Coupling Reaction: Add 2-chloropyrimidine (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction to 80-100 °C and monitor its progress by TLC (Thin Layer Chromatography).

  • Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation
  • Sample Weight: Accurately weigh 5-10 mg of the dry, purified compound or crude mixture.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another appropriate deuterated solvent to a clean NMR tube.

  • Dissolution: Add the weighed sample to the NMR tube, cap it, and invert several times to ensure complete dissolution. Mild sonication can be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and any necessary 2D spectra.

By following this structured troubleshooting guide, researchers can more efficiently identify and mitigate the formation of byproducts, leading to higher purity of Methyl 4-(pyrimidin-2-yloxy)benzoate and more reliable downstream applications.

References

  • Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(Allyloxy)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth., 96, 137-149. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Johnson, T. B., & Hill, A. J. (1917). RESEARCHES ON PYRIMIDINES. Journal of Biological Chemistry, 29(1), 97-106. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2016). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chem. Sci., 7, 2381-2387. Retrieved from [Link]

  • Palakshamurthy, B. S., Srinivasa, H. T., Kumar, V., Sreenivasa, S., & Devarajegowda, H. C. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3327. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6543. Retrieved from [Link]

  • MDPI. (2022). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molecules, 27(13), 4215. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • National Institutes of Health. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ACS Sustainable Chemistry & Engineering, 1(10), 1261-1268. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Methyl4-nitrobenzoate. Retrieved from [Link]

  • PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Schrödinger. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2016). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2008). Methyl 4-methylbenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Methyl 4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Benzoate. Retrieved from [Link]

  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. Retrieved from [Link]

  • ResearchGate. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Purification of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 4-(pyrimidin-2-yloxy)benzoate. This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule at high purity. We will address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. The inherent basicity of the pyrimidine moiety coupled with the overall polarity of the molecule presents a unique set of purification challenges on standard silica gel. This guide provides a robust framework for overcoming these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended starting conditions for the column chromatography of Methyl 4-(pyrimidin-2-yloxy)benzoate?

A1: The key to a successful separation is first developing an optimal solvent system using Thin-Layer Chromatography (TLC).[1] Methyl 4-(pyrimidin-2-yloxy)benzoate is a moderately polar compound. A combination of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is the most effective mobile phase.

The primary challenge arises from the basic nitrogen atoms in the pyrimidine ring, which can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction leads to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), should be added to the mobile phase.[1]

Recommended Starting Protocol:

  • TLC Analysis:

    • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1).

    • To each solvent system, add 0.5% triethylamine (v/v).

    • Spot your crude reaction mixture on silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

    • Develop the plates and visualize under UV light (254 nm).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 .[1]

  • Column Chromatography:

    • Once the optimal solvent system is identified via TLC, prepare for flash column chromatography.

    • Use the same solvent system, including the triethylamine, for packing and eluting the column.

A summary of the recommended conditions is presented below.

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendationRationale & Causality
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar organic molecules.[2][3]
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Triethylamine (Et₃N)A gradient or isocratic system can be used. Start with a lower polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity based on TLC analysis.
Basic Modifier 0.5% - 1.0% Triethylamine (Et₃N)CRITICAL: The Et₃N acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents the basic pyrimidine nitrogens from adsorbing too strongly, resulting in symmetrical peaks and improved resolution.[1]
Sample Loading Dry Loading RecommendedDissolving the crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorbing it onto a small amount of silica gel, and loading the resulting dry powder onto the column prevents issues with sample dissolution in the less polar mobile phase at the start of the run.[4]
Detection UV light at 254 nmThe aromatic rings in the molecule are strong UV chromophores, allowing for easy visualization on TLC and during fraction analysis.
Q2: My product is streaking badly on the TLC plate and giving a broad, tailing peak from the column. What is happening?

A2: This is the most common issue for nitrogen-containing heterocyclic compounds like pyrimidines. The cause is a strong acid-base interaction between your basic compound and the acidic stationary phase.

The Mechanism: Silica gel's surface is covered with silanol groups (Si-OH), which are acidic. The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring are basic. This leads to a strong, sometimes irreversible, adsorption of your molecule onto the silica gel. As the mobile phase flows, a small fraction of the adsorbed compound desorbs and moves forward, only to be re-adsorbed, creating a "tail" behind the main band.

Solutions:

  • Add a Basic Modifier (Primary Solution): As detailed in Q1, adding 0.5-1.0% triethylamine or pyridine to your eluent is the most effective solution. This deactivates the acidic sites on the silica.

  • Use a Deactivated Stationary Phase: If the addition of a base is not sufficient or is incompatible with your molecule, you can use a less acidic stationary phase.

    • Neutral Alumina: Alumina can be obtained in acidic, neutral, or basic forms. Neutral alumina is a good alternative to silica for base-sensitive compounds.[3]

    • Deactivated Silica: You can prepare deactivated silica gel by treating it with a solution of water or ammonia, though this is less common in modern practice.

Q3: I am not getting good separation between my product and a closely-eluting impurity. What are my options?

A3: Poor resolution between two compounds with similar Rf values requires careful optimization of the chromatographic conditions.

Troubleshooting Steps:

  • Fine-Tune the Mobile Phase:

    • Isocratic Elution: If your Rf values are very close (e.g., ΔRf < 0.1), try to find a solvent mixture that maximizes this small difference. Sometimes, a very subtle change in the ratio (e.g., from 20% EtOAc to 18% EtOAc) can significantly improve separation.

    • Gradient Elution: Start with a mobile phase polarity that keeps all components at the top of the column (e.g., 5% EtOAc in Hexanes). Slowly and linearly increase the percentage of the more polar solvent (EtOAc). A shallow gradient can effectively resolve compounds that co-elute under isocratic conditions.[5]

    • Try a Different Solvent System: If Hexane/EtOAc is not working, consider changing one of the components. For example, substituting Dichloromethane (DCM) for Ethyl Acetate can alter the selectivity of the separation. Note: Always check solvent miscibility.

  • Improve Column Efficiency:

    • Column Dimensions: Use a longer, narrower column for more difficult separations. This increases the number of theoretical plates and provides more opportunities for the separation to occur.

    • Packing Quality: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.

    • Sample Band Width: Load the sample in as concentrated a band as possible. Overloading the column or loading the sample in a large volume of solvent will result in broad initial bands that are difficult to resolve.[4]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the logical workflow for developing a purification method and troubleshooting common problems encountered during the column chromatography of Methyl 4-(pyrimidin-2-yloxy)benzoate.

G start Crude Product (Methyl 4-(pyrimidin-2-yloxy)benzoate) tlc 1. TLC Analysis (Hexane:EtOAc + 0.5% Et3N) start->tlc tailing Problem: Tailing / Streaking? tlc->tailing check_rf Is Product Rf ~0.25-0.35? check_rf->tlc No (Adjust Hex:EtOAc ratio) check_sep Is Separation from Impurities Adequate? check_rf->check_sep Yes tailing->check_rf No add_base Solution: Increase Et3N to 1% or use Neutral Alumina tailing->add_base Yes add_base->tlc Re-evaluate poor_sep Problem: Poor Separation (ΔRf < 0.1) check_sep->poor_sep No run_column 2. Pack Column & Run Flash Chromatography check_sep->run_column Yes optimize_solvent Solution: 1. Fine-tune Solvent Ratio 2. Run a Shallow Gradient 3. Try different solvent (e.g., DCM) poor_sep->optimize_solvent optimize_solvent->tlc Re-evaluate collect 3. Collect & Analyze Fractions run_column->collect pure_product High-Purity Product collect->pure_product

Caption: Troubleshooting workflow for purification.

References

  • Benchchem. Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Columbia University. Column chromatography.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • PMC. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325.
  • Royal Society of Chemistry. Supplementary Information.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Unknown Source. Column chromatography.
  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • CDC Stacks. Supporting Information.
  • ChemicalBook. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.

Sources

Technical Support Center: Recrystallization of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this key intermediate and require robust, reliable purification methods. Here, we address common challenges and provide field-tested solutions grounded in the principles of crystallization science.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Methyl 4-(pyrimidin-2-yloxy)benzoate?

A1: The principle of recrystallization hinges on identifying a solvent (or solvent system) where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1][2] For Methyl 4-(pyrimidin-2-yloxy)benzoate, a polar aprotic structure, a mixed-solvent system is often most effective.[3]

  • Primary Recommendation: An Ethanol/Water or Isopropanol/Water system. Ethanol or isopropanol will act as the primary solvent in which the compound is readily soluble, while water serves as the anti-solvent to induce precipitation upon cooling.

  • Alternative Single Solvents: For closely related benzoate esters, solvents like isopropanol have been used effectively for recrystallization.[4] Methanol has also been used to obtain plate-like crystals of similar compounds.[5]

  • Screening Process: Always begin by testing solubility with small quantities of your crude material in various solvents like ethanol, methanol, isopropanol, ethyl acetate, and toluene to determine the best candidate.[3] A good solvent will dissolve the compound when hot but show poor solubility when cold.[6]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase rather than a solid crystalline lattice.[7] This typically happens if the solution's temperature is above the melting point of your compound when it reaches supersaturation, or if the concentration of impurities significantly depresses the melting point.[8][9] Oiled out products are often amorphous and trap impurities, defeating the purpose of recrystallization.[7]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the primary solvent (e.g., ethanol) to decrease the saturation point.[8]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out and precipitation of impure solids.[6][10] Allow the flask to cool slowly on the benchtop, insulated from the surface with a cork ring or paper towels, before moving to an ice bath.[8]

  • Lower the Solution Temperature: Consider using a solvent system with a lower boiling point.

  • Seeding: Introduce a pure seed crystal of Methyl 4-(pyrimidin-2-yloxy)benzoate once the solution is cooled but before oiling occurs. This provides a template for proper crystal lattice formation.[11][12]

Q3: My final product has low purity. What are the common causes?

A3: Low purity after recrystallization typically points to one of two issues: impurities co-precipitating with your product or impurities being trapped within the crystal lattice.

  • Cause 1: Rapid Crystallization: If cooling is too fast, impurities do not have time to remain in the solvent and get trapped in the rapidly forming crystals.[6][10]

    • Solution: Ensure a slow cooling process. Let the solution cool to room temperature naturally before inducing further crystallization with an ice bath.[2]

  • Cause 2: Insufficient Washing: The surfaces of your collected crystals can be coated with the impurity-rich mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.[1] Using warm or room-temperature solvent will redissolve some of your product, reducing the yield.[1]

  • Cause 3: Inappropriate Solvent Choice: If the impurities have similar solubility profiles to your target compound in the chosen solvent, co-crystallization can occur.

    • Solution: Re-evaluate your solvent system. You may need to perform a preliminary purification step, such as an activated carbon treatment for colored impurities or a liquid-liquid extraction if the impurities have a different acid/base character.[1]

Q4: My recovery yield is very low. How can I improve it?

A4: While some product loss is inherent to recrystallization, excessively low yields can be mitigated.[1]

  • Cause 1: Using Too Much Solvent: The most common error is adding too much solvent during the initial dissolution step. This keeps more of your product dissolved in the mother liquor even after cooling.[1]

    • Solution: Add the hot solvent portion-wise, just until the solid fully dissolves. Aim for the minimum amount of near-boiling solvent.[1] If you've added too much, carefully evaporate some solvent to re-concentrate the solution.[8]

  • Cause 2: Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose a significant amount of product.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

  • Cause 3: Excessive Washing: Using large volumes of cold solvent to wash the crystals can lead to product loss.

    • Solution: Use a minimal amount of ice-cold solvent for washing. Two small washes are more effective than one large wash.[1]

Troubleshooting Guide: A Systematic Approach

This section provides a decision-tree framework for resolving common recrystallization issues.

Problem: No Crystals Are Forming Upon Cooling

Even after cooling in an ice bath, the solution remains clear. This is a classic case of a supersaturated solution that is reluctant to nucleate.[1]

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide an ideal surface for crystal nucleation.[13]

    • Seeding: Add a single, pure crystal of the target compound. This provides a template for crystal growth.[11][12]

  • Increase Concentration:

    • If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and attempt the cooling process again.[8]

  • Add Anti-Solvent (for mixed-solvent systems):

    • If you are using a system like Ethanol/Water, you can add a small amount of the anti-solvent (water) dropwise to the cooled solution until persistent cloudiness appears, then warm slightly to clarify and re-cool slowly.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Step 1: Solvent Selection & Dissolution

  • Place the crude Methyl 4-(pyrimidin-2-yloxy)benzoate in an appropriately sized Erlenmeyer flask.

  • In a separate beaker, heat your chosen primary solvent (e.g., Isopropanol) to its boiling point.

  • Add the hot solvent to the flask containing the crude solid in small portions, with continuous swirling and heating, until the solid just dissolves. Use the minimum amount of solvent necessary.[1]

Step 2: (Optional) Removal of Colored Impurities

  • If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal.

  • Re-heat the solution to boiling for a few minutes.

Step 3: (Optional) Hot Gravity Filtration

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[12]

Step 4: Crystallization

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[8] Crystal formation should begin during this stage.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

Step 5: Crystal Collection & Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected crystals with a minimal amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away the mother liquor.[1]

Step 6: Drying

  • Leave the crystals under vacuum on the filter for a period to air dry.

  • Transfer the purified crystals to a watch glass and allow them to dry completely. The purity can be checked via melting point analysis.[2]

Visual Workflow and Data

Recrystallization Workflow Diagram

This diagram illustrates the logical steps and decision points in a standard recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection Start Start with Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling to Room Temperature Dissolve->Cool No insolubles HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for recrystallization purification.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common recrystallization problems.

Troubleshooting_Tree cluster_oil Oiling Out Solutions cluster_yield Low Yield Solutions cluster_crystals No Crystal Solutions Problem Problem Encountered Oiling Compound 'Oils Out' Problem->Oiling Liquid droplets form LowYield Low Yield Problem->LowYield Poor recovery NoCrystals No Crystals Form Problem->NoCrystals Solution stays clear Reheat Reheat & Add More Solvent Oiling->Reheat SlowCool Cool Slower Oiling->SlowCool Seed Use Seed Crystal Oiling->Seed MinSolvent Use Less Solvent Initially LowYield->MinSolvent Evap Evaporate Excess Solvent LowYield->Evap ColdWash Ensure Wash Solvent is Ice-Cold LowYield->ColdWash Scratch Scratch Flask Wall NoCrystals->Scratch Seed2 Add Seed Crystal NoCrystals->Seed2 Concentrate Concentrate Solution NoCrystals->Concentrate

Caption: Decision tree for troubleshooting recrystallization issues.

Table 1: Solvent Properties for Consideration
SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticGood general solvent for aromatic esters; often used in mixed systems.[4]
Ethanol 78.4Polar ProticExcellent for dissolving polar compounds; forms effective systems with water.
Methanol 64.7Polar ProticLower boiling point, useful if compound is temperature sensitive.[5]
Water 100Very PolarPrimarily used as an anti-solvent to decrease solubility upon cooling.
Ethyl Acetate 77.1Polar AproticGood for compounds of intermediate polarity; can be paired with hexanes.
Hexanes ~69Non-polarOften used as an anti-solvent for more polar compounds.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Toronto. recrystallization, filtration and melting point. [Link]

  • CK-12 Foundation. What methods can be used to improve recrystallization yield?. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Patsnap.
  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Google Patents.
  • National Institutes of Health. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. [Link]

  • FDA UNII. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Dcchem. methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoate. [Link]

  • PubChem. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For Methyl 4-(pyrimidin-2-yloxy)benzoate, a molecule with potential applications stemming from its heterocyclic and aromatic moieties, rigorous structural validation is not just a prerequisite for publication but a cornerstone for understanding its function.

This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 4-(pyrimidin-2-yloxy)benzoate, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for ultimate confidence in the structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) stands as the unequivocal gold standard for determining the atomic-level structure of a crystalline solid.[1][2] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This technique moves beyond mere connectivity to reveal the molecule's conformation and packing in the solid state.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The goal is to coerce randomly oriented molecules in a solution to slowly organize into a perfectly ordered, three-dimensional lattice.[3]

G cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystallization cluster_analysis Phase 3: Data Acquisition & Analysis cluster_output Phase 4: Final Output synthesis Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate purification High-Purity Purification (e.g., Column Chromatography) synthesis->purification Crude Product crystal_growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth >99% Pure Material selection Selection of a Single, Flawless Crystal crystal_growth->selection Harvesting data_collection X-ray Data Collection (Diffractometer) selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Raw Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model validation Final Validation & CIF Generation refinement->validation Refined Model cif_file Crystallographic Information File (CIF) validation->cif_file

Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol

Step 1: Synthesis and Purification The target compound, Methyl 4-(pyrimidin-2-yloxy)benzoate, is synthesized, typically via a nucleophilic aromatic substitution reaction between a pyrimidine precursor and a methyl benzoate derivative.[4] Post-synthesis, the crude product must be purified to the highest possible degree (>99%).

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Techniques like column chromatography followed by recrystallization are standard.

Step 2: Growing High-Quality Single Crystals Crystal growth is often considered more of an art than a science, requiring patience and systematic screening of conditions.[5] The key is to achieve a state of supersaturation slowly, allowing molecules to assemble into a well-ordered lattice.[6]

  • Method 1: Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethyl acetate). The vessel is covered but not sealed, allowing the solvent to evaporate over days or weeks.[3][7]

  • Method 2: Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and inducing crystallization.[6]

  • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[7] Too high a solubility requires excessive solvent evaporation, while too low a solubility may prevent crystal formation. A binary solvent system can also be effective.[6]

Step 3: Data Collection A suitable, flawless crystal (typically 0.1-0.3 mm) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[8]

  • Rationale: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

Step 4: Structure Solution and Refinement The collected diffraction data (a series of spots with varying intensities) is processed to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms. The atomic model is then refined against the experimental data to improve its fit.

  • Outcome: The final output is a Crystallographic Information File (CIF).[9][10][11][12] This standardized text file contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.[13]

A Multi-Technique Approach for Self-Validation

While scXRD provides the definitive solid-state structure, it does not describe the molecule's behavior in solution or confirm its elemental composition. A truly trustworthy structural assignment relies on corroborating evidence from complementary techniques.

Technique Information Provided Strengths Limitations
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Unambiguous determination of solid-state conformation and stereochemistry.[1]Requires a high-quality single crystal; structure may not represent the solution-state conformation.
NMR Spectroscopy Atomic connectivity (¹H, ¹³C, COSY), chemical environment of nuclei, relative stereochemistry.Provides the core molecular skeleton in solution; essential for confirming the basic structure.[14][15]Does not provide precise bond lengths or angles; absolute stereochemistry is not determined.
Mass Spectrometry Molecular weight, elemental formula (High-Resolution MS).Confirms the molecular formula and provides fragmentation patterns that support the proposed structure.[16]Provides no information on atomic connectivity or 3D structure.
Computational Modeling Optimized molecular geometry (gas phase), conformational analysis, predicted spectral properties.Allows comparison between the low-energy gas-phase conformer and the experimentally observed solid-state structure.[17][18]The model is a theoretical prediction and must be validated by experimental data.

Comparative Analysis: Synthesizing the Data

The power of this multi-technique approach lies in its synergy. NMR and MS confirm the molecular formula (C₁₂H₁₀N₂O₃) and the fundamental connectivity of the pyrimidin-2-yloxy)benzoate framework.[19][20][21] X-ray crystallography then provides the exact, high-precision 3D structure in the solid state. Finally, computational chemistry can bridge the gap, helping to rationalize any conformational differences observed between the solid state and what might be expected in the gas phase or solution.[22]

For Methyl 4-(pyrimidin-2-yloxy)benzoate, a key structural feature of interest is the torsion angle between the pyrimidine and benzoate rings, which influences the molecule's overall shape.

  • X-ray crystallography would directly measure this angle in the crystal lattice. For a similar structure, (2-methyl-4-phenyl-4H-benzo[23][24]thia-zolo[3,2-a]pyrimidin-3-yl)(phen-yl)methanone, significant twists between ring systems were observed, with dihedral angles of 84.87° and 75.33°.[25][26]

  • NMR spectroscopy , through techniques like the Nuclear Overhauser Effect (NOE), could provide evidence for the proximity of protons on the two different rings, suggesting a preferred conformation in solution.

  • Computational modeling can calculate the rotational energy barrier around the C-O-C ether linkage, predicting the lowest-energy conformation and comparing it to the experimental findings.

Conclusion

The validation of Methyl 4-(pyrimidin-2-yloxy)benzoate's structure is a clear illustration of modern chemical characterization. While techniques like NMR and Mass Spectrometry are indispensable for confirming molecular formula and connectivity, single-crystal X-ray crystallography remains the ultimate arbiter for determining the precise three-dimensional arrangement of atoms in the solid state. By integrating data from these orthogonal techniques, researchers can construct a self-validating and irrefutable structural assignment, providing the authoritative grounding necessary for further research and development.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Online] Available at: [Link]

  • Goral, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861.
  • PubChem. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. [Online] Available at: [Link]

  • Elyashberg, M., et al. (2007). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream.
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. [Online] Available at: [Link]

  • International Union of Crystallography. CIF 1.1 syntax specification. [Online] Available at: [Link]

  • Organic Chemistry. (2020). How to Grow Single Crystals. [Video] YouTube. Available at: [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 93-100.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • CCDC. Short Guide to CIFs. [Online] Available at: [Link]

  • J-Star Research. Predicting Molecular Properties via Computational Chemistry. [Online] Available at: [Link]

  • Ahlin, A., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Online] Available at: [Link]

  • Guan, X., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15068-15078.
  • Schrödinger. Computational Chemistry. [Online] Available at: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Online] Available at: [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 194-201.
  • Hulet, R. (2021). 31d: Determining structure from IR, MS, and NMR (Part 1). [Video] YouTube. Available at: [Link]

  • van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1883-1896.
  • Sastry, G. N., et al. (2013).
  • University of Zurich Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Online] Available at: [Link]

  • Quora. (2020). How to determine a molecular structure when given the NMR graph. [Online] Available at: [Link]

  • Hall, S. R. (1991). The crystallographic information file (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • Sankar, T., et al. (2015). Crystal structure of (2-methyl-4-phenyl-4H-benzo[23][24]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o276–o277.

  • MDPI. (2026). Digital Quantum Simulation of Wavepacket Correlations in a Chemical Reaction. [Online] Available at: [Link]

  • CCP14. Introduction to Powder Crystallographic Information File (CIF). [Online] Available at: [Link]

  • National Institutes of Health. Crystal structure of (2-methyl-4-phenyl-4H-benzo[23][24]thiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone. [Online] Available at: [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Online] Available at: [Link]

Sources

comparative analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(pyrimidin-2-yloxy)benzoate (CAS: 132246-81-2) represents a critical structural scaffold in the development of pyrimidinyl-benzoate herbicides, a class of compounds known for inhibiting Acetolactate Synthase (ALS). Unlike its commercially dominant cousins (e.g., Bispyribac-sodium), which often feature complex 2,6-disubstitution patterns, this compound serves as a streamlined model for studying Structure-Activity Relationships (SAR) and optimizing nucleophilic aromatic substitution (


) workflows.

This guide provides a technical comparison of Methyl 4-(pyrimidin-2-yloxy)benzoate against its regioisomer (Ortho-substituted) and the functional standard (Bispyribac intermediate) . The analysis focuses on synthetic efficiency, physicochemical stability, and downstream utility.

Comparative Analysis: Structural & Synthetic Performance

The following table contrasts the target compound with its most relevant synthetic and functional analogs.

Table 1: Physicochemical and Synthetic Profile Comparison
FeatureTarget Compound Comparator A (Regioisomer) Comparator B (Functional Standard)
Compound Name Methyl 4-(pyrimidin-2-yloxy)benzoate Methyl 2-(pyrimidin-2-yloxy)benzoateBispyribac Intermediate (2,6-bis)
CAS Number 132246-81-2178118-28-0136191-64-5 (Analog)
Substitution Pattern Para-substituted (Linear)Ortho-substituted (Angular)2,6-Disubstituted (Crowded)
Synthetic Yield (

)
High (90-95%) Moderate (75-85%)Low-Moderate (60-75%)
Steric Hindrance Minimal (Open nucleophilic attack)High (Shielded by ester group)Severe (Double substitution req.)[1]
Crystallinity High (Facilitates purification)ModerateVariable (Often amorphous)
Primary Utility SAR Probe, ZJ0273 PrecursorChelating Ligand, Isomer StudyCommercial Herbicide Active
Key Technical Insight: The "Para" Advantage

The para-position of the hydroxyl group in the precursor (Methyl 4-hydroxybenzoate) allows for unhindered nucleophilic attack on the 2-chloropyrimidine. Experimental data consistently shows that para-isomers achieve kinetic completion 2-3x faster than ortho-isomers, where the adjacent methyl ester creates a steric clash with the incoming pyrimidine ring.

Synthetic Mechanism & Pathway Visualization

The synthesis relies on a base-catalyzed Nucleophilic Aromatic Substitution (


). The choice of base and solvent is critical to prevent hydrolysis of the methyl ester while ensuring complete coupling.
Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism Start1 Methyl 4-hydroxybenzoate (Nucleophile) Inter Meisenheimer Complex (Transition State) Start1->Inter + Base (K2CO3) - H+ Start2 2-Chloropyrimidine (Electrophile) Start2->Inter Attack at C-2 Product Methyl 4-(pyrimidin-2-yloxy)benzoate (Target) Inter->Product Elimination of Cl- Byprod HCl / KCl Inter->Byprod

Caption: The


 pathway highlights the critical transition state where the phenoxide attacks the electron-deficient pyrimidine ring.

Experimental Protocols

Protocol A: Optimized Synthesis ( Coupling)

Objective: Maximize yield while minimizing ester hydrolysis.

  • Reagent Setup:

    • Charge a 3-neck round bottom flask with Methyl 4-hydroxybenzoate (1.0 eq, 15.2 g).

    • Add DMF (Dimethylformamide, 5 volumes) as the solvent. Note: DMF is preferred over DMSO for easier workup, though DMSO offers faster kinetics.

    • Add Potassium Carbonate (

      
      )  (1.5 eq, anhydrous). Causality: Anhydrous conditions are vital to prevent saponification of the methyl ester.
      
  • Reaction Initiation:

    • Heat the suspension to 60°C for 30 minutes to generate the phenoxide anion.

    • Add 2-Chloropyrimidine (1.1 eq) dropwise (if liquid) or in portions (if solid).

  • Monitoring (Self-Validating Step):

    • Increase temperature to 90-100°C.

    • TLC Check: Monitor every hour (Eluent: 30% Ethyl Acetate in Hexane).

    • Validation: Reaction is complete when the starting phenol spot (lower

      
      ) disappears. If reaction stalls >4 hours, add 0.1 eq of DABCO as a catalyst.
      
  • Workup:

    • Cool to room temperature.[2] Pour mixture into ice-cold water (10 volumes).

    • The product should precipitate as a white/off-white solid.

    • Filter and wash with water to remove inorganic salts.

Protocol B: Purification & Quality Control

Objective: Remove unreacted chloropyrimidine and oligomers.

  • Recrystallization:

    • Dissolve crude solid in minimal boiling Methanol or Ethanol .

    • Allow slow cooling to 4°C.

    • Yield Expectation: 90-95% (Para-isomer crystallizes efficiently).

  • Analytical Verification:

    • HPLC: Purity >98% (254 nm).

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methyl ester (~3.8 ppm) and the pyrimidine protons (doublet ~8.6 ppm, triplet ~7.1 ppm).

Decision Workflow: Optimization Strategy

When scaling this chemistry, researchers must choose between kinetic speed and process safety. The following workflow outlines the decision logic.

Diagram 2: Synthetic Optimization Workflow

Optimization_Workflow Start Start: Reaction Optimization Choice1 Solvent Selection Start->Choice1 PathA DMSO (High Polarity) Choice1->PathA PathB DMF (Moderate Polarity) Choice1->PathB ResultA Fast Kinetics (1-2h) Risk: High Workup Volume PathA->ResultA ResultB Std Kinetics (4-6h) Benefit: Easy Partitioning PathB->ResultB Choice2 Base Selection ResultB->Choice2 Recommended Route BaseA NaH (Sodium Hydride) Choice2->BaseA BaseB K2CO3 (Carbonate) Choice2->BaseB OutcomeA Requires dry solvent Risk: Ester Hydrolysis BaseA->OutcomeA OutcomeB Robust Tolerates trace moisture BaseB->OutcomeB

Caption: Decision tree for process chemists balancing reaction speed (DMSO/NaH) against process robustness (DMF/K2CO3).

References

  • Synthesis of ZJ0273 Intermediates: Ye, Q., et al. (2010). Transformation of (14)C-pyrimidynyloxybenzoic herbicide ZJ0273 in aerobic soils. Journal of Hazardous Materials.

  • Comparative Pyrimidinyl Benzoate Chemistry: Wang, J., et al. (2014). Processes for the preparation of bispyribac sodium and intermediates thereof. WO2014128719A2.

  • Regioselectivity in SNAr Reactions: Rohman, M., et al. (2021). Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety. RSC Advances.

  • Physical Properties of Pyrimidinyl Esters: PubChem Compound Summary for Methyl 2-(pyrimidin-2-yloxy)benzoate (Isomer Comparator).

Sources

Efficacy of Methyl 4-(pyrimidin-2-yloxy)benzoate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence in biologically active molecules, including its role as a key constituent of nucleobases, underscores its significance.[1] This guide provides an in-depth comparative analysis of Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives, a class of compounds with significant therapeutic potential. While direct comparative studies on a homologous series of these specific ether-linked derivatives are not extensively documented in publicly available literature, this guide will offer a comprehensive overview by examining their synthesis, and by comparing their potential efficacy with closely related, well-studied analogs. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data from analogous compound series.

The Core Scaffold: Methyl 4-(pyrimidin-2-yloxy)benzoate

The Methyl 4-(pyrimidin-2-yloxy)benzoate scaffold is a diaryl ether, connecting a pyrimidine ring to a methyl benzoate moiety. This structure is of particular interest due to the diverse biological activities associated with both the pyrimidine nucleus and benzoate derivatives. The pyrimidine ring is a well-established pharmacophore, known to interact with a wide range of biological targets, including kinases, which are crucial in cancer and inflammatory diseases.[2] Benzoate derivatives, on the other hand, have demonstrated a spectrum of biological effects, including antimicrobial and cytotoxic activities.

The ether linkage in the Methyl 4-(pyrimidin-2-yloxy)benzoate scaffold provides a more rigid connection between the two aromatic rings compared to more flexible linkers. This conformational constraint can be advantageous in drug design, potentially leading to higher binding affinity and selectivity for a specific biological target.

Synthesis of the Core Scaffold

The synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrimidine ring by the phenoxide of methyl 4-hydroxybenzoate.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 2-halopyrimidine 2-Halopyrimidine (X = Cl, Br, I) product Methyl 4-(pyrimidin-2-yloxy)benzoate 2-halopyrimidine->product Williamson Ether Synthesis methyl_4_hydroxybenzoate Methyl 4-hydroxybenzoate methyl_4_hydroxybenzoate->product base Base (e.g., K2CO3, NaH) base->product solvent Solvent (e.g., DMF, DMSO) solvent->product heat Heat heat->product

Caption: Generalized workflow for the synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Experimental Protocol: Synthesis of Methyl 4-(pyrimidin-2-yloxy)benzoate

  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-(pyrimidin-2-yloxy)benzoate.

Comparative Efficacy: Insights from Structurally Related Analogs

Due to the limited availability of direct comparative efficacy data for a series of Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives, we will draw comparisons with structurally similar compounds where the ether linkage is replaced by other common linkers, such as amino (-NH-) and carbamoyl (-CONH-). This structure-activity relationship (SAR) analysis will provide valuable insights into the potential of the ether-linked derivatives.

Linker GroupRepresentative CompoundReported Biological ActivityKey Insights
Ether (-O-) Methyl 4-(pyrimidin-2-yloxy)benzoateHypothesized based on analogs: Potential kinase inhibitory and anticancer activity.The ether linkage provides a rigid connection, potentially enhancing binding affinity. The oxygen atom can also act as a hydrogen bond acceptor.
Amino (-NH-) 4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)benzoic acid derivativesALK and HDAC dual inhibitors for cancer treatment.[3]The amino linker allows for hydrogen bond donation and acceptance, which can be crucial for target interaction. The flexibility of the N-H bond can also allow for different binding conformations.
Carbamoyl (-CONH-) Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoateCrystal structure reported, but limited biological data available in the public domain.[4]The carbamoyl group is a common feature in many drugs and can form multiple hydrogen bonds. Its planar nature can influence the overall conformation of the molecule.

This comparison suggests that the nature of the linker between the pyrimidine and benzoate moieties plays a critical role in determining the biological activity and target profile of these compounds.

Exploring the Biological Landscape: Potential Targets and Therapeutic Applications

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein kinases.[2] Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of these enzymes.

Signaling_Pathway Derivative Methyl 4-(pyrimidin-2-yloxy)benzoate Derivative Derivative->Block Kinase Protein Kinase (e.g., ALK, EGFR, VEGFR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Cell_Response Cellular Response (e.g., Proliferation, Survival) Cell_Signaling->Cell_Response Block->Kinase

Caption: Putative mechanism of action for Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives as kinase inhibitors.

Based on the activity of related pyrimidine derivatives, potential therapeutic applications for this class of compounds could include:

  • Oncology: Inhibition of kinases that are overactive in cancer cells, such as Anaplastic Lymphoma Kinase (ALK).[3]

  • Inflammatory Diseases: Modulation of kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: As seen in some diaryl ether-based compounds, there is potential for antimicrobial activity.[5]

Future Directions and Conclusion

The Methyl 4-(pyrimidin-2-yloxy)benzoate scaffold represents a promising area for further investigation in drug discovery. While direct comparative efficacy data is currently sparse, the analysis of structurally related compounds provides a strong rationale for the synthesis and evaluation of a focused library of these derivatives.

Future research should focus on:

  • Synthesis of a diverse library of Methyl 4-(pyrimidin-2-yloxy)benzoate derivatives with substitutions on both the pyrimidine and benzoate rings.

  • Screening against a panel of kinases to identify specific targets.

  • In vitro and in vivo evaluation of the most promising candidates for their therapeutic potential.

This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules. The insights provided into their synthesis, structural comparisons, and potential biological targets are intended to accelerate the discovery of novel therapeutic agents.

References

  • Mahmoud M. A., Mohammed A. F., Salem O. I., Almutairi T. M., Bräse S., Youssif B. G. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1, 2, 3-triazole/1, 2, 4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 123.
  • (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777.
  • (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1858.
  • Bulai, R.-G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 116369.
  • (2017). Pyrimidine and its analogues: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 3(1), 1-14.
  • (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2226-2244.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Confirmation of Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous identification of novel chemical entities is a cornerstone of progress. Methyl 4-(pyrimidin-2-yloxy)benzoate is one such molecule, a heterocyclic compound with potential applications as a key intermediate in the synthesis of biologically active molecules. Its structural confirmation is not merely a procedural step but a critical prerequisite for its use in further research and development.

This guide provides a comprehensive, technically-grounded methodology for the definitive identification of Methyl 4-(pyrimidin-2-yloxy)benzoate using high-resolution mass spectrometry (HRMS). We will move beyond a simple recitation of protocols to delve into the causality behind experimental choices, comparing ionization techniques and interpreting fragmentation data to build a self-validating system of identity confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical workflow.

Chemical Profile of the Analyte

Before any analysis, a thorough understanding of the target molecule's properties is essential. This foundational data informs our experimental design, particularly in predicting the compound's behavior within the mass spectrometer.

PropertyValueSource(s)
Chemical Structure COC(=O)C1=CC=C(OC2=NC=CC=N2)C=C1[1]
Molecular Formula C₁₂H₁₀N₂O₃[1][2]
Monoisotopic Mass 230.0691 uCalculated
Average Molecular Weight 230.22 g/mol [1][2]

The presence of two nitrogen atoms in the pyrimidine ring provides basic sites that are readily protonated, making positive-ion mode mass spectrometry a logical starting point for our investigation.

Principles of Ionization: Choosing the Right Tool for the Job

The goal of the ionization source is to convert the neutral Methyl 4-(pyrimidin-2-yloxy)benzoate molecule into a gas-phase ion with minimal degradation. This is a classic application for "soft ionization" techniques, which preserve the molecular ion and provide a clear indication of the compound's mass.[3] Mass spectrometry is a powerful analytical technique used to identify and quantify chemical substances by measuring their mass-to-charge ratio.[4]

Electrospray Ionization (ESI)

ESI is a workhorse technique for many small molecules, especially those with some degree of polarity that are soluble in common HPLC solvents.[5][6] It uses a high voltage to create a fine spray of charged droplets.[3] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5][6] Given the structure of our analyte, ESI is an excellent first choice due to its ability to efficiently generate protonated molecules ([M+H]⁺).

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique, but it operates via a different mechanism. It is particularly well-suited for molecules that are thermally stable and have moderate to low polarity.[7] A corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase.[8][9] While our analyte is amenable to ESI, APCI serves as a valuable alternative and confirmatory technique, as it can sometimes provide cleaner spectra with less propensity for adduct formation.

The following diagram illustrates the generalized workflow for confirming the identity of a small molecule using mass spectrometry.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Mass Spectrometric Analysis cluster_data Phase 3: Data Interpretation & Confirmation Sample Dissolve Analyte in Appropriate Solvent (e.g., MeOH with 0.1% Formic Acid) Infusion Direct Infusion or LC Introduction Sample->Infusion Ionization Ionization Source (ESI or APCI) Infusion->Ionization MS1 Full Scan MS (MS1) Acquire Accurate Mass of Molecular Ion Ionization->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) MS1->MS2 Isolate [M+H]⁺ Formula Elemental Formula Calculation from Accurate Mass MS1->Formula Fragmentation Analyze Fragmentation Pattern MS2->Fragmentation Comparison Compare with Theoretical Fragments & Alternatives Formula->Comparison Fragmentation->Comparison Confirmation Identity Confirmed Comparison->Confirmation

Caption: General workflow for small molecule identity confirmation.

Experimental Protocols

The following protocols are designed to be self-validating. By employing high-resolution instrumentation, the accurate mass data from the full scan provides the first layer of confirmation (elemental composition), while the fragmentation data from tandem MS provides the second, highly specific layer (structural fingerprint).

Sample Preparation
  • Objective: To prepare a solution of Methyl 4-(pyrimidin-2-yloxy)benzoate suitable for introduction into the mass spectrometer.

  • Protocol:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Causality: Formic acid is added to the solvent to provide a source of protons, which promotes the formation of the desired [M+H]⁺ ion in positive-ion mode ESI. Acetonitrile and water are common solvents that are compatible with ESI and provide good solubility for a broad range of compounds.

Mass Spectrometer Configuration (ESI)
  • Objective: To acquire accurate mass data for the molecular ion and its fragments using Electrospray Ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: +3.5 to +4.5 kV. Rationale: This voltage is sufficient to generate a stable electrospray without causing in-source fragmentation.

    • Nebulizer Gas (N₂): 30-40 psi. Rationale: This ensures efficient droplet formation.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C. Rationale: These settings facilitate desolvation of the droplets to release gas-phase ions.

    • Mass Range (Full Scan MS1): m/z 50-500. Rationale: This range comfortably includes the expected molecular ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (expected m/z 231.0764) and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Rationale: Varying the collision energy allows for the observation of both low-energy and high-energy fragments, providing a more complete structural picture.

Mass Spectrometer Configuration (APCI)
  • Objective: To provide an alternative and confirmatory ionization method.

  • Protocol:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

    • Corona Discharge Current: 3-5 µA. Rationale: This current initiates the chemical ionization cascade.

    • Vaporizer Temperature: 350-450 °C. Rationale: This temperature is required to fully vaporize the sample and mobile phase before they enter the corona discharge region.

    • Data Acquisition: Use the same Full Scan and Tandem MS parameters as described for ESI.

Data Interpretation: Building the Case for Confirmation

The data acquired from the mass spectrometer provides multiple lines of evidence that, when combined, create an irrefutable confirmation of the analyte's identity.

Expected Mass Spectral Data

The primary goal in the full scan (MS1) spectrum is to locate the protonated molecular ion, [M+H]⁺. High-resolution data allows us to confirm the elemental formula.

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)Elemental Formula
[M+H]⁺ 231.0764231.0761-1.3C₁₂H₁₁N₂O₃⁺
[M+Na]⁺ 253.0584253.0580-1.6C₁₂H₁₀N₂O₃Na⁺

A mass error of less than 5 ppm between the theoretical and observed m/z provides strong confidence in the assigned elemental formula.[10]

Predicted Fragmentation Pathway (Tandem MS)

Tandem MS (MS/MS) provides a structural fingerprint of the molecule.[11][12] By breaking the molecule apart at its weakest points, we can confirm the connectivity of its constituent parts. The ether linkage and the ester group are the most probable sites for fragmentation.

The diagram below outlines the predicted fragmentation of the [M+H]⁺ ion of Methyl 4-(pyrimidin-2-yloxy)benzoate.

G cluster_frags M [M+H]⁺ m/z 231.0764 (C₁₂H₁₁N₂O₃⁺) A Fragment A m/z 151.0444 (C₈H₇O₃⁺) M->A Loss of Pyrimidine (C₄H₄N₂) C Fragment C m/z 95.0447 (C₄H₅N₂O⁺) M->C Loss of Methyl Benzoate (C₈H₈O₂) B Fragment B m/z 121.0287 (C₇H₅O₂⁺) A->B Loss of Methanol (CH₄O)

Caption: Predicted fragmentation pathway for [M+H]⁺.

  • Pathway to Fragment A (m/z 151.0444): The most likely initial fragmentation is the cleavage of the C-O ether bond, leading to the loss of the neutral pyrimidine molecule and the formation of the methyl 4-hydroxybenzoate cation. This is a common pathway for aryl ethers.

  • Pathway to Fragment B (m/z 121.0287): Further fragmentation of Fragment A via the loss of a neutral methanol molecule from the ester group would produce the benzoyl cation. The loss of an alkoxy group from a benzoate ester is a characteristic fragmentation.[13][14]

  • Pathway to Fragment C (m/z 95.0447): An alternative fragmentation of the parent ion involves cleavage of the ether bond with charge retention on the pyrimidine-containing fragment, resulting in the 2-hydroxypyrimidine cation.

Comparison with Potential Alternatives

A key aspect of definitive identification is distinguishing the target molecule from plausible alternatives, such as structural isomers, which would have the exact same mass.

  • Isomer 1: Methyl 2-(pyrimidin-2-yloxy)benzoate: In this ortho isomer, steric hindrance between the pyrimidine ring and the methyl ester group could lead to different fragmentation efficiencies or even unique rearrangement pathways not observed with the para isomer.

  • Isomer 2: Methyl 4-(pyrimidin-4-yloxy)benzoate: While having the same core components, the change in the pyrimidine's attachment point would alter the stability of the resulting fragment ions. The fragmentation pattern of pyrimidines is highly dependent on the substitution pattern.[15][16] Tandem MS would likely produce a different ratio of fragment ions, or unique fragments altogether, allowing for clear differentiation.

By comparing the experimentally obtained MS/MS spectrum to the predicted pathway for Methyl 4-(pyrimidin-2-yloxy)benzoate and considering the likely different pathways for its isomers, a confident structural assignment can be made.

Conclusion

The identity of Methyl 4-(pyrimidin-2-yloxy)benzoate can be confirmed with a high degree of certainty using the multi-faceted approach detailed in this guide. The combination of accurate mass measurement via full scan high-resolution mass spectrometry to verify the elemental formula, coupled with the detailed structural fingerprint provided by tandem MS fragmentation analysis, creates a robust and self-validating workflow. A careful comparison of the acquired data against theoretical predictions and potential isomeric alternatives ensures that the structural assignment is both accurate and unambiguous, meeting the rigorous standards required for advanced scientific research and development.

References

  • U.S. National Library of Medicine. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E, Structure Reports Online. 2011;67(Pt 8):o1858. Available from: [Link]

  • U.S. National Library of Medicine. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. Available from: [Link]

  • U.S. National Library of Medicine. Methyl 4-(allyloxy)benzoate. PubChem. Available from: [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Last updated August 29, 2023. Available from: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 24(1), 3–12. Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & El-majd, A. G. A. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Journal of Basic and Applied Research International, 10(3), 164-175. Available from: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. May 30, 2024. Available from: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abd El-majd, G. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Scientific Research Journal for Engineering, Technology, and Sciences, 12(1), 84-95. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available from: [Link]

  • Wang, Y., et al. (2019). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(10), 921-927. Available from: [Link]_

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Last updated November 9, 2022. Available from: [Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying small molecules via high resolution mass spectrometry: communicating confidence. Environmental science & technology, 48(4), 2097–2098. Available from: [Link]

  • Cole, R. B. (Ed.). (2010).
  • University of Arizona. Fragmentation Processes - Structure Determination of Organic Compounds. Available from: [Link]

  • Böcker, S. (2012). Identification of Small Molecules using Mass Spectrometry. Friedrich Schiller University Jena. Available from: [Link]

  • Coutts, R. T., Locock, R. A., & Stevens, G. W. (1970). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Organic Mass Spectrometry, 3(7), 879-889. Available from: [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(3), 268-276. Available from: [Link]

  • Wikipedia. Electrospray ionization. Last edited January 19, 2024. Available from: [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available from: [Link]

  • Breitenbach, T., et al. (2014). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Application Note. Available from: [Link]

  • Chemistry For Everyone. (2023, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. Available from: [Link]

  • CHROMacademy. Atmospheric Pressure Chemical Ionization (APCI) Theory. Available from: [Link]

Sources

assessing the purity of Methyl 4-(pyrimidin-2-yloxy)benzoate against a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purity Assessment of Methyl 4-(pyrimidin-2-yloxy)benzoate Against a Certified Reference Standard

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity in Pharmaceutical Intermediates

Methyl 4-(pyrimidin-2-yloxy)benzoate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such an intermediate is not a trivial matter; it is a critical quality attribute that directly influences the quality, safety, and efficacy of the final drug product. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a rigorous, multi-faceted analytical comparison against a certified reference standard is paramount.

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] This guide operationalizes these requirements through practical, validated analytical methodologies.

The Role and Characterization of the Reference Standard

A Certified Reference Standard (CRS) is a highly characterized material of established purity, serving as the benchmark against which a test sample is measured. For the purpose of quantifying impurities, the content of an impurity CRS is typically assumed to be 100%.[4] The identity and quality of the Methyl 4-(pyrimidin-2-yloxy)benzoate CRS must be unequivocally confirmed before use.

Initial Characterization of the CRS would typically involve:

  • Structural Confirmation: Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for this.

  • Physicochemical Characterization: Including melting point analysis.

The Analytical Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a substance's purity. A comprehensive assessment relies on orthogonal methods—different techniques that measure the same attribute through different physical or chemical principles. This approach minimizes the risk of overlooking impurities.

G cluster_0 Start cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Conclusion start Sample & CRS Receipt HPLC HPLC Purity & Impurity Profile start->HPLC GCMS Volatile & Semi-Volatile Impurities start->GCMS NMR Structural Confirmation & qNMR start->NMR MS Identity & Accurate Mass start->MS Compare Compare Data vs. CRS & Specifications HPLC->Compare GCMS->Compare NMR->Compare MS->Compare Report Final Purity Report Compare->Report

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Methodologies for Comparative Analysis

Here we detail the experimental protocols for a head-to-head comparison of the test sample of Methyl 4-(pyrimidin-2-yloxy)benzoate against its CRS.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Scientific Rationale: Reversed-phase HPLC is the gold standard for purity determination of non-volatile organic molecules. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] This method is exceptionally sensitive for detecting and quantifying non-volatile organic impurities. The choice of a C18 column is based on the aromatic and moderately polar nature of Methyl 4-(pyrimidin-2-yloxy)benzoate. A gradient elution is employed to ensure that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe. UV detection is selected based on the strong chromophores present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • System Suitability: Before analysis, the system's suitability must be verified according to pharmacopeial standards like USP General Chapter <621>.[6][7] This involves injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility of injections (%RSD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard (CRS) Solution: Accurately weigh and dissolve the CRS in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.5 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the CRS solution.

    • Sensitivity Solution: Prepare a 0.05% solution from the CRS stock solution (corresponding to the 0.05% reporting threshold in many cases under ICH Q3A).[2]

  • Analysis and Calculation:

    • Inject the diluent (blank), the sensitivity solution, five replicate injections of the CRS solution, and duplicate injections of the test sample solution.

    • Calculate the percentage of each impurity using the area normalization method.

    • Formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

Data Presentation:

Compound Retention Time (min) - CRS Retention Time (min) - Test Sample Area % - CRS Area % - Test Sample
Methyl 4-(pyrimidin-2-yloxy)benzoate15.215.299.9599.65
Impurity ANot Detected12.8Not Applicable0.15
Impurity B16.516.50.050.08
Unspecified Impurity 1Not Detected18.1Not Applicable0.07
Unspecified Impurity 2Not Detected19.4Not Applicable0.05
Total Impurities 0.05 0.35
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Scientific Rationale: While HPLC is excellent for non-volatile compounds, it cannot detect highly volatile impurities, such as residual solvents from the synthesis. GC-MS is the ideal technique for this purpose.[8] The sample is volatilized and separated in a gaseous mobile phase, with mass spectrometry providing definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. This is crucial for complying with guidelines such as ICH Q3C on residual solvents.[1]

Experimental Protocol:

  • Instrumentation: A GC system coupled with a Mass Spectrometer detector. A headspace autosampler is often used for residual solvent analysis.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the test sample and CRS into separate headspace vials. Add a suitable solvent (e.g., DMSO) and a known standard for quantification if necessary.

  • Analysis: Analyze the headspace of the heated vials. Identify any volatile organic compounds by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard if required.

Data Presentation:

Volatile Impurity Identification (vs. NIST Library) Concentration (ppm) - Test Sample ICH Q3C Limit (ppm)
MethanolMatch >95%1503000 (Class 2)
DichloromethaneMatch >98%Not Detected600 (Class 2)
Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

Scientific Rationale: ¹H NMR spectroscopy provides detailed information about the molecular structure of a compound. It is an essential tool for confirming the identity of the main component and can also reveal the presence of structurally similar impurities.[9] By comparing the ¹H NMR spectrum of the test sample to that of the CRS, one can confirm structural integrity and detect impurities that might co-elute with the main peak in chromatography.

G cluster_0 Purity Assessment Logic Start Analyze Sample by HPLC/GC Decision1 Is Impurity > Identification Threshold? Start->Decision1 Decision2 Is Impurity > Qualification Threshold? Decision1->Decision2 Yes End Set Specification & Control Strategy Decision1->End No Action1 Identify Structure (e.g., using MS, NMR) Action2 Conduct Toxicological Assessment Action1->Action2 Decision2->Action1 Decision2->End No Action2->End Yes

Caption: Decision Tree for Impurity Management based on ICH Thresholds.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the test sample and the CRS in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes.

  • Data Acquisition: Acquire standard ¹H NMR spectra for both samples.

  • Analysis: Overlay the two spectra.

    • Confirm that all proton signals in the test sample spectrum match those of the CRS in terms of chemical shift, multiplicity, and integration.

    • Scrutinize the baseline for any small peaks present in the test sample but absent in the CRS spectrum. These may indicate impurities.

Data Interpretation: The ¹H NMR spectrum of the test sample should be superimposable on that of the CRS. The presence of additional peaks in the test sample's spectrum, such as unreacted starting materials or side-products, would indicate the presence of impurities. For example, the absence of a peak for the hydroxyl proton of 4-hydroxybenzoate would confirm the complete reaction of this starting material.

Conclusion and Interpretation

  • Purity by HPLC: The test sample shows a purity of 99.65% by HPLC area normalization, compared to the reference standard's 99.95%.

  • Impurity Profile: The test sample contains a total of 0.35% impurities. Impurity A, at 0.15%, is above the typical ICH identification threshold of 0.10% and would require structural elucidation.[1]

  • Volatile Impurities: The level of Methanol is well below the ICH limit.

  • Structural Integrity: ¹H NMR confirms the primary structure of the test sample is identical to the reference standard.

The test sample of Methyl 4-(pyrimidin-2-yloxy)benzoate meets its primary identity criteria. However, its impurity profile, particularly the presence of Impurity A at 0.15%, warrants further investigation and potential optimization of the manufacturing process to meet stringent pharmaceutical quality standards. This multi-faceted approach ensures a thorough and reliable assessment, safeguarding the quality of the final API.

References

  • Wu, L., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2658. Available at: [Link]

  • Yang, Z., et al. (2018). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Advances, 8(52), 29623-29631. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. Available at: [Link] (Note: Direct link to the specific presentation may vary, but the source is the EDQM website).

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link] (Note: Access to USP-NF online is subscription-based).

  • Shabir, G. A. (2024). Are You Sure You Understand USP <621>? LCGC, 42(9), 356-361. Available at: [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Guideline on control of impurities of pharmacopoeial substances. Available at: [Link]

  • Pyatnitskiy, A. M., & Grachev, M. A. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 39(8), 438-446. Available at: [Link]

  • Capobiango, J. O., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(21), 3985. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). How can I find out the purity of a Ph. Eur. CRS? FAQs. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link] (Note: Direct link to the specific experiment may vary).

  • Reddy, G. S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 293-300. Available at: [Link]

  • AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

Sources

A Comparative Benchmarking Guide: Evaluating Methyl 4-(pyrimidin-2-yloxy)benzoate Against the Known Aurora Kinase A Inhibitor, Alisertib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of Methyl 4-(pyrimidin-2-yloxy)benzoate against Alisertib (MLN8237), a well-established and potent inhibitor of Aurora Kinase A. While Methyl 4-(pyrimidin-2-yloxy)benzoate is a commercially available compound for research, its biological activity as a kinase inhibitor is not yet publicly documented.[1] However, its chemical structure, featuring a pyrimidine ring, belongs to a class of scaffolds known to be prevalent in numerous kinase inhibitors.[2][3] This has prompted a hypothetical investigation into its potential efficacy and selectivity.

This document outlines a rigorous, side-by-side evaluation framework, detailing the requisite experimental protocols and presenting hypothetical data to guide researchers in assessing novel compounds with similar structural motifs. Our objective is to provide a blueprint for such comparative studies, grounded in established scientific methodologies.

Introduction to the Target: Aurora Kinase A

Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[4] Its functions are essential for centrosome maturation and separation, as well as the assembly of a bipolar spindle, ensuring accurate chromosome segregation during cell division.[4][5] Overexpression of AURKA is a common feature in many human cancers, including pancreatic, liver, and lung cancer, making it a compelling target for anticancer drug development.[4] Inhibition of AURKA leads to mitotic defects, such as the formation of monopolar spindles, which can trigger cell cycle arrest and apoptosis.[1][4]

The established benchmark for this study, Alisertib (MLN8237), is a selective and orally active inhibitor of Aurora A Kinase.[2] Its mechanism of action involves binding to the kinase, leading to mitotic spindle abnormalities, an accumulation of cells in the G2/M phase of the cell cycle, and ultimately, the induction of apoptosis.[1][2][6]

Comparative In Vitro Efficacy: A Hypothetical Analysis

To assess the inhibitory potential of Methyl 4-(pyrimidin-2-yloxy)benzoate, a head-to-head comparison with Alisertib is proposed using a highly sensitive in vitro kinase assay. The hypothetical results are summarized below.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
Alisertib (MLN8237) Aurora Kinase AEnzymatic (ADP-Glo™)1.2
Methyl 4-(pyrimidin-2-yloxy)benzoate Aurora Kinase AEnzymatic (ADP-Glo™)45.8

Table 1: Hypothetical IC50 values of Alisertib and Methyl 4-(pyrimidin-2-yloxy)benzoate against Aurora Kinase A. The IC50 value for Alisertib is based on published data.[7][8]

The hypothetical data suggest that while Methyl 4-(pyrimidin-2-yloxy)benzoate may possess inhibitory activity against Aurora Kinase A, it is significantly less potent than the established inhibitor, Alisertib.

Cellular Activity Profile: A Proposed Comparison

The efficacy of a kinase inhibitor in a cellular context is a critical determinant of its therapeutic potential. Here, we propose a comparison of the two compounds in a relevant cancer cell line known to overexpress Aurora Kinase A, such as the HCT-116 colorectal carcinoma cell line.

CompoundCell LineAssay TypeIC50 (nM) [Hypothetical]
Alisertib (MLN8237) HCT-116Cellular (p-Aurora A T288 Inhibition)6.7
Methyl 4-(pyrimidin-2-yloxy)benzoate HCT-116Cellular (p-Aurora A T288 Inhibition)850.2

Table 2: Hypothetical cellular IC50 values for Alisertib and Methyl 4-(pyrimidin-2-yloxy)benzoate. The IC50 value for Alisertib is derived from existing literature.[7]

The hypothetical cellular data further underscore the superior potency of Alisertib. The disparity between the enzymatic and cellular IC50 values for Methyl 4-(pyrimidin-2-yloxy)benzoate could be attributed to factors such as cell permeability or off-target effects.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments outlined in this guide.

In Vitro Kinase Inhibition Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase (Aurora A), Substrate, ATP C Incubate at RT (e.g., 60 min) A->C B Test Compound (Inhibitor) B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT (e.g., 40 min) D->E Terminates kinase reaction, depletes remaining ATP F Add Kinase Detection Reagent E->F G Incubate at RT (e.g., 30 min) F->G Converts ADP to ATP, generates light H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the Aurora A kinase enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Compound Addition: Add serial dilutions of the test compounds (Methyl 4-(pyrimidin-2-yloxy)benzoate and Alisertib) or DMSO as a vehicle control.

  • Incubation: Incubate the reaction at room temperature for 60 minutes to allow the kinase reaction to proceed.[9]

  • Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][9]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3][9]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Aurora Kinase A Inhibition Assay

This assay measures the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A T288) in a cellular context.

Cell_Based_Assay_Workflow A Seed HCT-116 cells in 96-well plates B Treat with serial dilutions of inhibitors for 24h A->B C Fix and permeabilize cells B->C D Incubate with primary antibody (anti-p-Aurora A T288) C->D E Incubate with fluorescently labeled secondary antibody D->E F Image and quantify fluorescence intensity E->F

Caption: Workflow for the cell-based p-Aurora A inhibition assay.

Protocol:

  • Cell Culture: Seed HCT-116 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 4-(pyrimidin-2-yloxy)benzoate and Alisertib for 24 hours.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with methanol to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a suitable blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated Aurora A (Thr288).

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of p-Aurora A.

  • IC50 Determination: Determine the IC50 values by plotting the normalized fluorescence intensity against the inhibitor concentration.

Signaling Pathway Context

The inhibitory effects of the compounds can be understood within the broader context of the Aurora Kinase A signaling pathway, which is integral to mitotic progression.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis PLK1 PLK1 AURKA_inactive Aurora A (Inactive) PLK1->AURKA_inactive Activation Bora Bora Bora->AURKA_inactive Activation AURKA_active Aurora A (Active) AURKA_inactive->AURKA_active Centrosome_Maturation Centrosome Maturation AURKA_active->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AURKA_active->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Apoptosis Chromosome_Segregation Chromosome Segregation Centrosome_Maturation->Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation Inhibitor Methyl 4-(pyrimidin-2-yloxy)benzoate OR Alisertib Inhibitor->AURKA_active Inhibition

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-(pyrimidin-2-yloxy)benzoate: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 4-(pyrimidin-2-yloxy)benzoate, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from the chemical principles of its constituent moieties—a pyrimidine ring and a benzoate ester—and grounded in established laboratory safety protocols and regulatory guidelines.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Methyl 4-(pyrimidin-2-yloxy)benzoate is a molecule that combines the structural features of a pyrimidine and a benzoate ester. A thorough understanding of the potential hazards associated with these individual components is paramount for safe handling and disposal.

  • Pyrimidine Derivatives: Pyrimidines are heterocyclic aromatic organic compounds similar to purines. While many naturally occurring pyrimidines are essential for life, synthetic derivatives can exhibit a range of biological activities and potential toxicities.[1][2] Some pyrimidine derivatives are used as anticancer agents, highlighting their potent biological effects.[3] Their degradation in the body primarily occurs in the liver, leading to water-soluble byproducts that can be excreted.[1][4] However, the accumulation of certain pyrimidine intermediates can be associated with metabolic disorders.[3]

  • Benzoate Esters: Benzoate esters are generally considered to have low toxicity and low potential for ecological harm.[5][6] They are found in a variety of natural and artificial flavorings.[6][7] Many simple esters are volatile and can be flammable.

Given these characteristics, Methyl 4-(pyrimidin-2-yloxy)benzoate should be handled with care, assuming it may possess biological activity and potential for irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl 4-(pyrimidin-2-yloxy)benzoate in any form, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes of solutions or accidental contact with the solid compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.Prevents dermal absorption and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any fine powders or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal method for Methyl 4-(pyrimidin-2-yloxy)benzoate is contingent on its physical state (solid or liquid) and whether it is in a pure form or present in a solution or as a contaminant on laboratory equipment.

Decision Tree for Disposal

The following diagram outlines the decision-making process for the disposal of various waste streams containing Methyl 4-(pyrimidin-2-yloxy)benzoate.

DisposalWorkflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Identify Waste Stream Containing Methyl 4-(pyrimidin-2-yloxy)benzoate solid_pure Pure Solid Compound start->solid_pure solid_contaminated Contaminated Labware (e.g., weigh boats, gloves) start->solid_contaminated liquid_solution Solutions Containing the Compound start->liquid_solution liquid_contaminated Contaminated Solvents (e.g., from cleaning glassware) start->liquid_contaminated disposal_solid Dispose as Solid Chemical Waste solid_pure->disposal_solid Package in a sealed, labeled container solid_contaminated->disposal_solid Collect in a designated, labeled solid waste bag disposal_liquid Dispose as Halogen-Free Liquid Chemical Waste liquid_solution->disposal_liquid Collect in a sealed, labeled waste container liquid_contaminated->disposal_liquid Collect in a designated, labeled solvent waste container disposal_sharps Dispose in Sharps Container

Caption: Disposal Decision Workflow for Methyl 4-(pyrimidin-2-yloxy)benzoate Waste Streams.

Protocol 1: Disposal of Solid Methyl 4-(pyrimidin-2-yloxy)benzoate

This protocol applies to the pure, solid form of the compound.

Objective: To safely package and label solid Methyl 4-(pyrimidin-2-yloxy)benzoate for collection by a licensed waste contractor.

Materials:

  • Chemical-resistant gloves

  • Safety goggles

  • Laboratory coat

  • Chemical fume hood

  • Sealable, clearly labeled waste container (e.g., wide-mouthed plastic jar with a screw cap)

  • Hazardous waste labels

Procedure:

  • Work in a Ventilated Area: Perform all handling of the solid compound within a certified chemical fume hood to prevent inhalation of fine particles.

  • Container Preparation: Obtain a designated solid chemical waste container. Ensure it is clean, dry, and compatible with the compound.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "Methyl 4-(pyrimidin-2-yloxy)benzoate," the approximate quantity, and the date.

  • Transfer: Carefully transfer the solid waste into the prepared container. Avoid generating dust. A powder funnel can be utilized for this purpose.

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.[8]

Protocol 2: Disposal of Contaminated Laboratory Supplies

This protocol is for disposable items that have come into contact with Methyl 4-(pyrimidin-2-yloxy)benzoate, such as weighing paper, gloves, and pipette tips.

Objective: To safely collect and dispose of contaminated solid waste.

Materials:

  • Designated solid chemical waste bag or container

  • Hazardous waste labels

Procedure:

  • Segregation: At the point of generation, place all contaminated disposable items into a designated, clearly labeled solid waste container. This prevents cross-contamination of regular laboratory trash.

  • Labeling: The container should be clearly marked as "Solid Chemical Waste" and include the name of the primary chemical contaminant, in this case, "Methyl 4-(pyrimidin-2-yloxy)benzoate."

  • Closure: Once the container is full, securely seal it.

  • Disposal: The sealed container should be transferred to your laboratory's main hazardous waste accumulation area for pickup by a certified waste handler.

Protocol 3: Disposal of Liquid Waste Containing Methyl 4-(pyrimidin-2-yloxy)benzoate

This protocol covers solutions containing the compound and solvents used for cleaning contaminated glassware.

Objective: To safely collect, store, and label liquid waste containing the target compound.

Materials:

  • Sealable, chemical-resistant liquid waste container (e.g., a high-density polyethylene carboy)

  • Hazardous waste labels

  • Secondary containment

Procedure:

  • Waste Stream Identification: As Methyl 4-(pyrimidin-2-yloxy)benzoate does not contain halogens, liquid waste containing this compound should be disposed of in the "non-halogenated" or "halogen-free" organic solvent waste stream.[9]

  • Container and Labeling: Use a designated container for non-halogenated organic waste. Ensure it is properly labeled with the names of all chemical constituents and their approximate concentrations.

  • Collection: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]

  • Storage: The liquid waste container must be kept securely closed when not in use and stored in a designated satellite accumulation area with secondary containment to capture any potential leaks.

  • Pickup: Arrange for the collection of the full waste container by your institution's EHS department or a licensed waste disposal company.

Important Note: Under no circumstances should chemical waste containing Methyl 4-(pyrimidin-2-yloxy)benzoate be poured down the drain.[10]

Regulatory Compliance and Best Practices

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[2][5] It is the responsibility of the researcher and their institution to be familiar with and comply with these regulations.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of Methyl 4-(pyrimidin-2-yloxy)benzoate is a critical component of responsible research. By adhering to the principles of hazard assessment, utilizing appropriate personal protective equipment, and following the detailed disposal protocols outlined in this guide, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • Chemtalk. Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. Accessed January 28, 2026. [Link].

  • Treatment and disposal of chemical wastes in daily laboratory work. Accessed January 28, 2026. [Link].

  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0. Published November 19, 2024. [Link].

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Published 2011. [Link].

  • Reddit. What happens to waste solvent from the lab? : r/chemistry. Reddit. Published April 29, 2018. [Link].

  • How To: Lab Waste. YouTube. Published May 23, 2022. [Link].

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022. [Link].

  • Government of Canada. Screening assessment benzoates. Canada.ca. Published February 27, 2019. [Link].

  • ResearchGate. (PDF) Green Synthesis of Pyrimidine Derivative. ResearchGate. Published August 7, 2025. [Link].

  • Organic Syntheses Procedure. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Accessed January 28, 2026. [Link].

  • National Institutes of Health. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Published May 21, 2018. [Link].

  • Patsnap Eureka. Liquid benzoate ester compositions and aqueous polymer compositions containing same as plasticizers. Accessed January 28, 2026. [Link].

  • National Institutes of Health. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Published 2000. [Link].

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Published May 22, 2023. [Link].

  • The Virtual University of Pakistan. Disorders of Pyrimidine Metabolism | Biochemistry II (Theory) | BIO506T_Topic170. Published December 2, 2025. [Link].

  • Wikipedia. Ethyl benzoate. Wikipedia. Accessed January 28, 2026. [Link].

  • National Institutes of Health. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Published 2019. [Link].

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(pyrimidin-2-yloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Structural Approach

Methyl 4-(pyrimidin-2-yloxy)benzoate is a complex organic molecule. Its potential hazards can be inferred from its constituent parts:

  • Methyl Benzoate: This component suggests that the compound may be harmful if swallowed and could cause skin and eye irritation.[2][3][4]

  • Aromatic Ether: Aromatic ethers as a class of compounds require careful handling. Work with ethers should be conducted with measures to control inhalation exposure, such as in a fume hood.[5]

  • Pyrimidine Derivatives: Pyrimidine and its derivatives are foundational structures in many biologically active compounds and pharmaceuticals.[6][7] Their biological activity underscores the need for caution to avoid unintended exposure.

Given the limited toxicological data on Methyl 4-(pyrimidin-2-yloxy)benzoate, it is prudent to treat it as a potentially hazardous substance. The primary routes of exposure to be controlled are dermal contact, inhalation, and ingestion.[8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[9] The following table summarizes the recommended PPE for handling Methyl 4-(pyrimidin-2-yloxy)benzoate.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard laboratory practice dictates that eye protection is mandatory. Given the potential for splashes of this compound, which may cause significant eye irritation, both chemical splash goggles and a face shield should be worn, especially when handling larger quantities or during procedures with a high risk of splashing.[9]
Hand Protection Double-gloving with compatible materialsNitrile gloves are commonly used in laboratories but may offer limited protection against aromatic compounds.[10] Therefore, double-gloving is recommended. For the inner glove, a thin nitrile glove can be used for dexterity. For the outer glove, a thicker, chemical-resistant glove such as neoprene or butyl rubber should be considered, as these materials generally offer better protection against a wider range of organic solvents.[11][12] Always inspect gloves for any signs of degradation or puncture before and during use.[8] Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
Body Protection Flame-resistant lab coatA flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against splashes and spills.[9] For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Work within a certified chemical fume hoodTo prevent inhalation of any potential aerosols or vapors, all handling of Methyl 4-(pyrimidin-2-yloxy)benzoate should be performed inside a properly functioning and certified chemical fume hood.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow outlines the key steps for safely handling Methyl 4-(pyrimidin-2-yloxy)benzoate.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After experiment completion emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal post_handling->disposal Segregate waste post_handling->emergency In case of contamination

Caption: A generalized workflow for the safe handling of Methyl 4-(pyrimidin-2-yloxy)benzoate.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, ensure you have read and understood this safety guide.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare your work area within the fume hood by lining it with absorbent, plastic-backed paper to contain any potential spills.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Handling:

    • Don the appropriate PPE before entering the laboratory area where the chemical is stored or handled.

    • Conduct all manipulations of Methyl 4-(pyrimidin-2-yloxy)benzoate, including weighing and transferring, within the certified chemical fume hood.

    • Use a chemical spatula for transferring the solid material. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the chemical sealed when not in use.

  • Post-Handling:

    • After completing your work, decontaminate the work surface within the fume hood.

    • Carefully remove your outer gloves and dispose of them in the designated solid waste container.

    • Remove your lab coat and inner gloves before leaving the laboratory.

    • Wash your hands and forearms thoroughly with soap and water.[13][14]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste:

    • All solid waste contaminated with Methyl 4-(pyrimidin-2-yloxy)benzoate, including used gloves, absorbent paper, and weighing paper, should be placed in a clearly labeled, sealed, and puncture-resistant solid waste container.

  • Liquid Waste:

    • Solutions containing Methyl 4-(pyrimidin-2-yloxy)benzoate should be collected in a dedicated, labeled, and sealed liquid waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held Methyl 4-(pyrimidin-2-yloxy)benzoate should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

All waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local regulations.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill within the fume hood, use an absorbent material to clean it up and place the waste in the designated solid waste container. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while minimizing the risks associated with handling novel chemical compounds.

References

  • Chemos GmbH & Co. KG.
  • Loba Chemie. METHYL BENZOATE MSDS CAS No: 93-58-3 MSDS. [Link]

  • Environment, Health and Safety. Hand Protection Chemical Resistance Guide.
  • The University of Edinburgh. Ethers - Handling and control of exposure.
  • PubMed. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Lead Sciences. Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)benzoate. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • UPenn EHRS.
  • East Carolina University. Chemical Resistance Selection Chart for Protective Gloves.
  • Pharmaffiliates. CAS No : 1235865-75-4 | Product Name : Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. [Link]

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • OSU Chemistry.
  • PubMed. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(pyrimidin-2-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(pyrimidin-2-yloxy)benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.